Product packaging for gamma-Selinene(Cat. No.:CAS No. 515-17-3)

gamma-Selinene

Número de catálogo: B3343283
Número CAS: 515-17-3
Peso molecular: 204.35 g/mol
Clave InChI: RMZHSBMIZBMVMN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Gamma-Selinene, also known as G-selinene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound is a woody tasting compound that can be found in a number of food items such as mandarin orange (clementine, tangerine), wild celery, fats and oils, and ginger. This makes this compound a potential biomarker for the consumption of these food products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B3343283 gamma-Selinene CAS No. 515-17-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4aS,8aR)-8a-methyl-4-methylidene-6-propan-2-ylidene-2,3,4a,5,7,8-hexahydro-1H-naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h14H,3,5-10H2,1-2,4H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZHSBMIZBMVMN-LSDHHAIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC2(CCCC(=C)C2C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1CC[C@]2(CCCC(=C)[C@@H]2C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017542
Record name gamma-Selinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515-17-3
Record name γ-Selinene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Selinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Occurrence and Distribution of γ-Selinene in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-selinene (γ-selinene) is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. As a member of the eudesmane class of sesquiterpenoids, γ-selinene is a significant component of the essential oils of numerous plant species, contributing to their characteristic aromas and exhibiting a range of biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and analytical methodologies for γ-selinene in plants, aimed at researchers, scientists, and professionals in the field of drug development.

Natural Sources and Distribution of γ-Selinene

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in the essential oils of various plant families, particularly the Apiaceae (carrot family) and Asteraceae (daisy family). Its presence has also been documented in several other families, highlighting its diverse botanical origins. The concentration of γ-selinene can vary significantly depending on the plant species, geographical location, harvesting time, and the specific plant part utilized for extraction.

Quantitative Data of γ-Selinene in Various Plant Species

The following table summarizes the quantitative data of γ-selinene and its isomers (α- and β-selinene) found in the essential oils of several plant species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.

Plant SpeciesFamilyPlant Partγ-Selinene (%)α-Selinene (%)β-Selinene (%)Reference(s)
Senecio anteuphorbiumAsteraceaeAerial parts27.2--[1]
Helichrysum italicumAsteraceaeFlowers-8.113.6[2]
Helichrysum italicumAsteraceae--4.285.59[3]
Apium graveolens (Celery)ApiaceaeSeeds--35.52[4]
Apium graveolens (Celery)ApiaceaeFruits-15.7-18.8 (total selinenes)-[5]
Morella pubescensMyricaceaeLeaves--8.0[6]
Callicarpa macrophyllaLamiaceaeLeaves-1.720-29[7]
Callicarpa macrophyllaLamiaceaeFruit-641.6[7]

Note: "-" indicates that the data was not reported in the cited source. The percentages represent the relative abundance of the compound in the essential oil.

Biosynthesis of γ-Selinene

The biosynthesis of γ-selinene, like all sesquiterpenes, originates from the isoprenoid pathway. The key precursor molecule is farnesyl pyrophosphate (FPP), which is formed from the condensation of three isoprene units. The cyclization of the linear FPP molecule into the bicyclic eudesmane skeleton is the critical step in the formation of γ-selinene. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs).

While a specific "this compound synthase" has not been definitively isolated and characterized, it is understood that some sesquiterpene synthases exhibit product promiscuity, meaning a single enzyme can produce multiple sesquiterpene products. For instance, δ-selinene synthase is known to produce γ-selinene as a minor product. The proposed biosynthetic pathway involves the ionization of FPP to a farnesyl cation, which then undergoes a series of cyclizations and rearrangements to form the eudesmane cation, a common intermediate for eudesmane-type sesquiterpenes. A final deprotonation step yields γ-selinene.

This compound Biosynthesis cluster_MEP_MVA MEP/MVA Pathways IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Sesquiterpene Synthase (TPS) Germacrenyl_Cation Germacrenyl Cation Farnesyl_Cation->Germacrenyl_Cation Cyclization Eudesmane_Cation Eudesmane Cation Germacrenyl_Cation->Eudesmane_Cation Cyclization & Rearrangement Gamma_Selinene γ-Selinene Eudesmane_Cation->Gamma_Selinene - H+

Biosynthetic pathway of γ-Selinene from IPP and DMAPP.

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard laboratory procedure for the extraction of essential oils from plant material, such as celery seeds, using a Clevenger-type apparatus.[6][7]

Materials and Apparatus:

  • Dried plant material (e.g., 100 g of celery seeds)

  • Distilled water

  • Round-bottom flask (2 L)

  • Clevenger-type apparatus

  • Heating mantle

  • Condenser

  • Collection vial

  • Anhydrous sodium sulfate

Procedure:

  • Weigh 100 g of the dried plant material and place it into the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

  • Set up the hydrodistillation apparatus by connecting the round-bottom flask to the Clevenger trap and the condenser. Ensure all joints are properly sealed.

  • Circulate cold water through the condenser.

  • Begin heating the flask using the heating mantle. Bring the water to a boil and maintain a steady rate of distillation for 3-4 hours.

  • As the steam condenses, the essential oil and water will collect in the Clevenger trap. The less dense essential oil will form a layer on top of the water.

  • After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.

  • Carefully collect the essential oil from the side arm of the Clevenger trap into a collection vial.

  • Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate.

  • Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Hydrodistillation Workflow Plant_Material 1. Plant Material Preparation Hydrodistillation 2. Hydrodistillation in Clevenger Apparatus Plant_Material->Hydrodistillation Condensation 3. Condensation of Vapor Hydrodistillation->Condensation Separation 4. Separation of Oil and Water Condensation->Separation Collection 5. Collection of Essential Oil Separation->Collection Drying 6. Drying with Anhydrous Na2SO4 Collection->Drying Storage 7. Storage at 4°C Drying->Storage

General workflow for essential oil extraction via hydrodistillation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of essential oils to identify and quantify γ-selinene and other constituents.[8][9][10][11]

Materials and Equipment:

  • Essential oil sample

  • Volatile solvent (e.g., hexane or dichloromethane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium carrier gas

  • Reference standards for compound identification

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable volatile solvent (e.g., hexane).

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split mode (e.g., split ratio 1:50).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60°C for 2 minutes.

      • Ramp: Increase at a rate of 3°C/min to 240°C.

      • Hold: Maintain at 240°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify the constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).

    • Confirm the identification by comparing the retention indices (RI) with those of authentic standards or literature values.

    • Quantify the relative percentage of each component by integrating the peak areas in the total ion chromatogram.

Role in Plant Signaling

While direct evidence of γ-selinene's specific role in plant signaling pathways is limited, the broader class of sesquiterpenes is well-known to be involved in plant defense mechanisms.[2][12][13] Sesquiterpenes can act as phytoalexins to ward off pathogens, as deterrents to herbivores, and as signaling molecules to attract natural predators of herbivores.[3][14]

The biosynthesis of many sesquiterpenes, including those in the eudesmane class, is often induced by biotic and abiotic stresses. This induction is frequently mediated by the jasmonic acid (JA) signaling pathway, a central regulator of plant defense responses.[15][16][17][18] It is plausible that γ-selinene, as a stress-induced volatile, could be involved in intra-plant signaling to prime distal tissues for defense, or in inter-plant communication to alert neighboring plants of a threat. Further research is needed to elucidate the precise signaling cascades in which γ-selinene participates.

Plant Defense Signaling Herbivory Herbivory/Pathogen Attack JA_Pathway Jasmonic Acid (JA) Signaling Pathway Herbivory->JA_Pathway TPS_Genes Activation of Terpene Synthase (TPS) Genes JA_Pathway->TPS_Genes Sesquiterpene_Biosynthesis Sesquiterpene Biosynthesis TPS_Genes->Sesquiterpene_Biosynthesis Gamma_Selinene γ-Selinene Release Sesquiterpene_Biosynthesis->Gamma_Selinene Direct_Defense Direct Defense (Deterrence) Gamma_Selinene->Direct_Defense Indirect_Defense Indirect Defense (Attraction of Predators) Gamma_Selinene->Indirect_Defense Systemic_Response Systemic Acquired Resistance Gamma_Selinene->Systemic_Response

Hypothesized role of γ-Selinene in plant defense signaling.

Conclusion

This compound is a widely distributed sesquiterpene in the plant kingdom, with significant concentrations found in commercially important plant families like Apiaceae and Asteraceae. Its biosynthesis from farnesyl pyrophosphate is a key area of study in plant secondary metabolism. Standardized protocols for its extraction via hydrodistillation and quantification by GC-MS are essential for consistent and reliable research. While its precise role in plant signaling is still under investigation, its likely involvement in jasmonic acid-mediated defense pathways makes it a compound of interest for understanding plant-environment interactions and for potential applications in agriculture and medicine. This guide provides a foundational understanding for professionals seeking to explore the scientific and commercial potential of γ-selinene.

References

The Biosynthesis of γ-Selinene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of γ-selinene, a bicyclic sesquiterpene found in various plant species, contributing to their characteristic aromas and playing roles in plant defense. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the metabolic pathway, key enzymes, and regulatory aspects. Detailed experimental protocols for the characterization of relevant enzymes and quantitative data from published studies are presented to facilitate further research in this area.

Introduction

Sesquiterpenes are a diverse class of C15 isoprenoid compounds synthesized in plants, fungi, and insects. They are major components of essential oils and are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. γ-Selinene, along with its isomers (α-, β-, and δ-selinene), is a significant constituent of the essential oils of numerous plants, including celery, cypress, and sage. The biosynthesis of these compounds is of considerable interest for applications in the fragrance, flavor, and pharmaceutical industries.

This guide focuses on the enzymatic steps leading to the formation of γ-selinene from the central precursor of all sesquiterpenes, farnesyl diphosphate (FPP). It will detail the current understanding of the multi-product nature of the enzymes involved, known as terpene synthases (TPSs), and provide practical methodologies for their study.

The γ-Selinene Biosynthesis Pathway

The biosynthesis of γ-selinene originates from the fundamental building blocks of all terpenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP)[1]. These five-carbon units are produced through the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.

The formation of the immediate precursor to all sesquiterpenes, (2E,6E)-farnesyl diphosphate (FPP), is catalyzed by FPP synthase (FPPS), which sequentially condenses two molecules of IPP with one molecule of DMAPP.

The final and key step in the biosynthesis of γ-selinene is the cyclization of the linear FPP molecule. This complex reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (sesqui-TPSs). It is important to note that a dedicated "γ-selinene synthase" that exclusively produces this isomer has not been extensively characterized. Instead, γ-selinene is often one of several products generated by multi-product sesquiterpene synthases. For instance, a sesquiterpene synthase from sandalwood (Santalum album), SasesquiTPS1, has been shown to produce α- and β-selinene, alongside other sesquiterpenes, from FPP[2]. The formation of different selinene isomers is dependent on the specific folding of the FPP substrate within the enzyme's active site and the precise control of carbocationic intermediates.

The proposed cyclization mechanism for eudesmane-type sesquiterpenes like selinene involves an initial 1,10-cyclization of FPP to form a germacrenyl cation, followed by a 2,7-cyclization to generate the bicyclic eudesmyl cation. Deprotonation of this cation at different positions then leads to the various selinene isomers.

Biosynthesis_of_gamma_Selinene cluster_upstream Upstream Isoprenoid Pathway cluster_cyclization Sesquiterpene Cyclization IPP Isopentenyl Diphosphate (IPP) FPP_Synthase FPP Synthase IPP->FPP_Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP_Synthase FPP Farnesyl Diphosphate (FPP) FPP_Synthase->FPP Sesqui_TPS Sesquiterpene Synthase (e.g., SasesquiTPS1) FPP->Sesqui_TPS gamma_Selinene γ-Selinene Sesqui_TPS->gamma_Selinene Other_Sesquiterpenes Other Sesquiterpenes (α-selinene, β-selinene, etc.) Sesqui_TPS->Other_Sesquiterpenes

Figure 1: Overview of the γ-Selinene Biosynthesis Pathway.

Quantitative Data

The characterization of sesquiterpene synthases often involves determining their kinetic parameters to understand their efficiency and substrate affinity. Below is a summary of kinetic data for a multi-product sesquiterpene synthase from Santalum album (SasesquiTPS1) which produces selinene isomers as minor products.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Major ProductsMinor Products (including Selinenes)Reference
SasesquiTPS1FPP1.5 ± 0.20.032.0 x 104Germacrene D-4-ol, Helminthogermacreneα-Bulnesene, γ-Muurolene, α-Selinene, β-Selinene[2]

Note: Data for a dedicated γ-selinene synthase is not currently available in the literature. The data presented is for a multi-product enzyme for which selinenes are among the products.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize a putative γ-selinene synthase. These protocols are based on established methods for terpene synthase analysis, with specific details adapted from the study of SasesquiTPS1 from Santalum album[2].

Gene Isolation and Cloning

Gene_Cloning_Workflow cluster_rna RNA Extraction and cDNA Synthesis cluster_pcr PCR Amplification cluster_cloning Cloning and Verification start Plant Tissue (e.g., Sandalwood heartwood) rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis First-strand cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis degenerate_pcr Degenerate PCR using conserved TPS primers cdna_synthesis->degenerate_pcr race_pcr 5' and 3' RACE-PCR degenerate_pcr->race_pcr full_length_pcr Full-length ORF Amplification race_pcr->full_length_pcr ligation Ligation into Expression Vector (e.g., pET vector) full_length_pcr->ligation transformation Transformation into E. coli ligation->transformation sequencing Colony PCR and Sequence Verification transformation->sequencing

Figure 2: Experimental Workflow for Gene Isolation and Cloning.
  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from plant tissue known to produce γ-selinene (e.g., heartwood of Santalum album).

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and an oligo(dT) primer.

  • PCR Amplification:

    • Degenerate primers targeting conserved regions of known terpene synthases are used to amplify a partial cDNA fragment.

    • Rapid Amplification of cDNA Ends (RACE)-PCR is then performed to obtain the full 5' and 3' ends of the transcript.

    • Based on the assembled full-length sequence, gene-specific primers are designed to amplify the complete open reading frame (ORF).

  • Cloning:

    • The full-length ORF is cloned into a suitable expression vector, such as pET-28a(+), for protein expression in Escherichia coli.

    • The integrity of the cloned sequence is confirmed by DNA sequencing.

Heterologous Protein Expression and Purification
  • Expression:

    • The expression vector containing the putative synthase gene is transformed into an E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • The culture is grown at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

    • The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the yield of soluble protein.

  • Purification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer.

    • The cells are lysed by sonication on ice.

    • The cell lysate is clarified by centrifugation to remove cell debris.

    • If the protein is expressed with a polyhistidine tag, it is purified from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

    • The purified protein is desalted and concentrated using ultrafiltration.

    • Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assays
  • Assay Conditions:

    • The standard assay mixture contains the purified recombinant enzyme, the substrate FPP, and a buffer containing a divalent metal cofactor, typically MgCl2.

    • A typical reaction buffer is 50 mM HEPES (pH 7.2), 10 mM MgCl2, and 5 mM dithiothreitol (DTT).

    • The reaction is initiated by the addition of FPP.

  • Product Extraction:

    • The reaction mixture is overlaid with an organic solvent, such as hexane or pentane, to trap the volatile terpene products.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

    • The reaction is stopped, and the organic layer containing the products is collected.

Product Identification by GC-MS
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The extracted products are analyzed by GC-MS.

    • A non-polar capillary column (e.g., HP-5MS) is typically used for the separation of sesquiterpenes.

    • The identity of the products is confirmed by comparing their mass spectra and retention times with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST, Wiley).

Enzyme Kinetics
  • Determination of Km and kcat:

    • Enzyme assays are performed with varying concentrations of the substrate FPP.

    • The rate of product formation is quantified by GC-FID or GC-MS using an internal standard.

    • The kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat), are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Regulation of γ-Selinene Biosynthesis

The biosynthesis of sesquiterpenes, including γ-selinene, is often spatially and temporally regulated in plants. The expression of sesquiterpene synthase genes can be induced by various developmental cues and in response to biotic and abiotic stresses, such as herbivory and pathogen attack[1]. This regulation allows the plant to produce these defensive compounds when and where they are needed. Further research is required to elucidate the specific regulatory networks that control the expression of the synthases responsible for γ-selinene production.

Conclusion

The biosynthesis of γ-selinene is a fascinating example of the complex enzymatic machinery that plants have evolved to produce a vast array of specialized metabolites. While a dedicated γ-selinene synthase remains to be fully characterized, the study of multi-product sesquiterpene synthases provides valuable insights into the mechanisms of sesquiterpene formation. The protocols and data presented in this guide offer a foundation for researchers to further investigate the biosynthesis of γ-selinene and other valuable sesquiterpenes, paving the way for their potential biotechnological production.

References

The Selinene Isomers: A Deep Dive into Their Discovery and Historical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The selinene isomers, a group of bicyclic sesquiterpenes with the chemical formula C₁₅H₂₄, have been a subject of keen scientific interest for over a century. First identified in the essential oil of celery seeds, these volatile organic compounds are now known to be widely distributed throughout the plant kingdom. Their structural complexity and diverse biological activities have made them important targets for natural product chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the discovery and historical research of the four main selinene isomers: α-selinene, β-selinene, γ-selinene, and δ-selinene.

Historical Discovery and Key Milestones

The story of the selinenes begins in the early 20th century, a period of burgeoning interest in the chemical constituents of essential oils.

The Pioneering Work of Ruzicka and Stoll (1923): The seminal research on selinenes is attributed to Leopold Ruzicka and M. Stoll, who in 1923, published their work on the components of celery seed oil (Apium graveolens)[1]. Through meticulous fractional distillation and chemical degradation studies, they were the first to isolate and propose the bicyclic eudesmane skeleton as the fundamental structure of what would later be recognized as a mixture of selinene isomers. While they did not fully characterize each individual isomer, their work laid the crucial groundwork for all subsequent research.

Early Investigations by Semmler, Wallach, and Müller: Prior to and concurrent with Ruzicka and Stoll's work, other notable chemists were also investigating terpenes from various plant sources. F. W. Semmler, as well as Otto Wallach and his student F. C. Müller, made significant contributions to the broader understanding of sesquiterpenes, which indirectly informed the structural elucidation of the selinenes. Their development of degradation and derivatization techniques was instrumental in piecing together the complex structures of these molecules.

Isolation and Characterization of Individual Isomers: Following the initial discovery, subsequent research focused on separating and characterizing the individual selinene isomers from a variety of natural sources.

  • α-Selinene and β-Selinene: As the most abundant isomers in celery seed oil, α- and β-selinene were the first to be extensively studied[1]. Their separation was a significant challenge for early chemists, relying on painstaking fractional distillation and the preparation of crystalline derivatives.

  • γ-Selinene and δ-Selinene: The discovery of the less common γ- and δ-selinene isomers came later, as analytical techniques with higher resolution became available. These isomers were often identified as minor components in a wide range of essential oils.

Physicochemical Properties of Selinene Isomers

The selinene isomers share the same molecular formula but differ in the position of their double bonds, leading to distinct physical and spectral properties.

Propertyα-Selineneβ-Selineneγ-Selineneδ-Selinene
Molecular Formula C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄C₁₅H₂₄
Molecular Weight 204.35 g/mol 204.35 g/mol 204.35 g/mol 204.35 g/mol
Boiling Point 135 °C at 16 Torr[2]262.9 °C at 760 mmHg[3]~270 °C at 760 mmHg282-283 °C at 760 mmHg[4]
Optical Rotation [α]D ≈ -6.8° (in CHCl₃)[α]D ≈ +36° (in CHCl₃)Not availableNot available
CAS Number 473-13-2[1]17066-67-0[1]515-17-3[1]473-14-3[1]

Experimental Protocols: Historical and Modern Approaches

The isolation and structural elucidation of the selinene isomers have evolved significantly with advancements in chemical techniques.

Historical Methods of Isolation and Purification

Fractional Distillation: In the early 20th century, fractional distillation was the primary method for separating components of essential oils based on their boiling points[5]. This technique, though laborious, allowed for the initial enrichment of selinene-containing fractions from celery seed oil and other sources. The process involved carefully heating the essential oil mixture and collecting the vapors that distilled at different temperature ranges.

Chemical Derivatization: To further purify and characterize the isomers, early researchers relied on the formation of crystalline derivatives. By reacting the selinene-containing fractions with reagents like hydrogen chloride or nitrosyl chloride, they could form solid adducts. These derivatives could then be purified by recrystallization and subsequently decomposed to regenerate the purified selinene isomer.

Modern Analytical and Spectroscopic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): The advent of GC-MS revolutionized the analysis of complex mixtures like essential oils. This powerful technique allows for the separation of individual isomers based on their retention times on a GC column and their subsequent identification through their unique mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been indispensable in the definitive structural elucidation of the selinene isomers. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecules.

  • ¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule[5][6][7][8][9][10][11][12]. The chemical shifts are characteristic of the different carbon environments within the eudesmane skeleton.

Key Experimental Workflows

The general workflow for the isolation and identification of selinene isomers from a plant source has remained conceptually similar over time, though the techniques employed have become vastly more sophisticated.

Experimental_Workflow A Plant Material (e.g., Celery Seeds) B Steam Distillation / Solvent Extraction A->B C Crude Essential Oil B->C D Fractional Distillation (Historical) / Column Chromatography (Modern) C->D E Selinene-rich Fraction D->E F Preparative GC / HPLC E->F G Isolated Selinene Isomers (α, β, γ, δ) F->G H Structural Elucidation G->H I Chemical Degradation (Historical) H->I Historical J NMR, MS, IR Spectroscopy (Modern) H->J Modern

A simplified workflow for the isolation and identification of selinene isomers.

Biosynthesis of Selinene Isomers

The selinene isomers, like all sesquiterpenes, are biosynthesized from farnesyl pyrophosphate (FPP). The cyclization of FPP is catalyzed by a class of enzymes known as terpene synthases or cyclases. The formation of the eudesmane skeleton, the core structure of the selinenes, proceeds through a series of carbocationic intermediates.

Selinene_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Selinene Isomers IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP GermacreneA Germacrene A Intermediate FPP->GermacreneA Selinene Synthase Eudesmane_Cation Eudesmane Cation GermacreneA->Eudesmane_Cation Protonation & Cyclization alpha_Selinene α-Selinene Eudesmane_Cation->alpha_Selinene Deprotonation beta_Selinene β-Selinene Eudesmane_Cation->beta_Selinene Deprotonation gamma_Selinene γ-Selinene Eudesmane_Cation->gamma_Selinene Deprotonation delta_Selinene δ-Selinene Eudesmane_Cation->delta_Selinene Deprotonation

Biosynthetic pathway of selinene isomers from IPP and DMAPP.

The specific selinene isomer produced is determined by the precise folding of the FPP substrate within the active site of the selinene synthase enzyme and the specific deprotonation step that terminates the cyclization cascade.

Conclusion

The journey of the selinene isomers from their initial discovery in celery seed oil to their current status as well-characterized natural products is a testament to the advancements in organic chemistry. From the arduous fractional distillations of the early 20th century to the powerful spectroscopic techniques of today, the study of these fascinating molecules has paralleled the development of the field itself. As research continues to uncover the diverse biological activities of the selinene isomers, they are poised to remain a significant area of investigation for drug development and other applications. This guide has provided a comprehensive historical and technical overview to aid researchers in their exploration of this important class of sesquiterpenes.

References

Gamma-Selinene: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gamma-selinene is a naturally occurring bicyclic sesquiterpene hydrocarbon found in a variety of plants, including celery (Apium graveolens), cannabis (Cannabis sativa), and cypress.[1] As a component of essential oils, it contributes to their characteristic aroma and has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological significance for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a distinct strong, earthy, and woody odor.[2] It is classified as a eudesmane sesquiterpenoid, sharing the molecular formula C15H24 with its isomers, alpha-, beta-, and delta-selinene, from which it differs in the position of its double bonds.[1][3]

Data Presentation: Physical and Chemical Characteristics
PropertyValueSource(s)
Molecular Formula C15H24[1][4][5]
Molecular Weight 204.35 g/mol [1][3][4][5]
CAS Number 515-17-3[1][3][4][5][6]
Appearance Colorless to pale yellow liquid[2]
Odor Strong, earthy, woody[2][7]
Boiling Point 269-270 °C at 760 mmHg; 128-133 °C at 2 Torr[4][7][8]
Density 0.897 g/cm³; 0.9920 g/cm³ at 15 °C[2][8]
Flash Point 105.8 °C (222 °F)[2][9]
Water Solubility 0.03883 mg/L (estimated)[9][10]
LogP (o/w) ~6.7 (estimated)[9]
IUPAC Name 8a-methyl-4-methylidene-6-propan-2-ylidene-2,3,4a,5,7,8-hexahydro-1H-naphthalene[4]

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation of this compound from plant material is hydrodistillation, which is particularly suitable for volatile compounds like sesquiterpenes.[9][11][12]

Protocol: Hydrodistillation

  • Plant Material Preparation: Fresh or dried plant material (e.g., seeds, leaves) is ground or crushed to increase the surface area for efficient oil extraction.

  • Hydrodistillation: The prepared plant material is placed in a distillation flask with a sufficient volume of water. The flask is heated, and the resulting steam carries the volatile essential oils.

  • Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor back into a liquid state.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to the low water solubility of this compound and other essential oil components, the oil layer will separate from the aqueous layer and can be collected.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Further Purification (Optional): For higher purity, the essential oil can be subjected to chromatographic techniques such as column chromatography or preparative gas chromatography.[13]

Characterization of this compound

The identification and structural elucidation of this compound are typically achieved through a combination of chromatographic and spectroscopic techniques.

Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying this compound within an essential oil mixture. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that can be compared to spectral libraries for identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of purified this compound. These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its structure.[14][15][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would show characteristic peaks for C-H bonds and C=C double bonds.

Biological Activity Assays

The following are representative protocols for evaluating the potential biological activities of this compound or essential oils containing it.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2][17][18][19]

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded into 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specified period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[2][18]

  • Analysis: A decrease in nitrite concentration in the presence of this compound, compared to the LPS-stimulated control, indicates anti-inflammatory activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[3][5][20]

  • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Incubation: Various concentrations of this compound are added to the DPPH solution.

  • Absorbance Measurement: The mixture is incubated in the dark, and the decrease in absorbance at a specific wavelength (typically 517 nm) is measured using a spectrophotometer.

  • Analysis: The percentage of DPPH radical scavenging activity is calculated, with a greater decrease in absorbance indicating higher antioxidant potential.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[8][10][21][22]

  • Cell Seeding: The target cell line (e.g., a cancer cell line) is seeded in a 96-well plate.

  • Treatment: The cells are treated with different concentrations of this compound.

  • MTT Addition: After an incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: If the cells are viable, mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured with a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus, cytotoxicity.

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[23][24][25]

  • Inoculum Preparation: A standardized suspension of the target bacteria is prepared.

  • Serial Dilution: The this compound is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under conditions suitable for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Signaling Pathways and Biological Rationale

Biosynthesis Regulation

The biosynthesis of this compound, like other sesquiterpenes, originates from the isoprenoid pathway. The production of sesquiterpene synthases, the enzymes responsible for their creation, is regulated by plant hormones such as jasmonic acid (JA) and salicylic acid (SA). These hormones are key players in plant defense signaling.[1][4] Environmental stressors can trigger the production of JA and SA, which in turn activate transcription factors that upregulate the expression of genes involved in sesquiterpene biosynthesis.

Sesquiterpene Biosynthesis Regulation stress Environmental Stressors (e.g., herbivory, pathogens) ja_sa Plant Hormones (Jasmonic Acid, Salicylic Acid) stress->ja_sa induce tf Transcription Factors ja_sa->tf activate synthase_gene Sesquiterpene Synthase Genes tf->synthase_gene upregulate transcription synthase_protein Sesquiterpene Synthase (Protein) synthase_gene->synthase_protein translation gamma_selinene γ-Selinene Biosynthesis synthase_protein->gamma_selinene catalyze

Regulation of this compound biosynthesis by plant hormones.
Experimental Workflow

The general workflow for the study of this compound from a plant source involves a series of steps from isolation to activity testing.

Experimental Workflow for γ-Selinene plant Plant Material extraction Hydrodistillation plant->extraction oil Essential Oil extraction->oil gcms GC-MS Analysis (Identification) oil->gcms purification Chromatography (Purification) oil->purification bioassay Biological Activity Assays (Anti-inflammatory, Antioxidant, etc.) oil->bioassay pure_gamma Pure γ-Selinene purification->pure_gamma nmr_ir Spectroscopic Analysis (NMR, IR for structure) pure_gamma->nmr_ir pure_gamma->bioassay

General experimental workflow for this compound studies.
Potential Anti-inflammatory Signaling Pathway

This compound has been suggested to exhibit anti-inflammatory properties, potentially by modulating key inflammatory signaling pathways. In a typical inflammatory response in macrophages induced by LPS, the activation of pathways like NF-κB leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. This compound may exert its effects by interfering with this cascade.

Anti-inflammatory Signaling Pathway lps LPS receptor Toll-like Receptor 4 (TLR4) lps->receptor binds nfkb_pathway NF-κB Signaling Pathway receptor->nfkb_pathway activates nfkb_activation NF-κB Activation nfkb_pathway->nfkb_activation gene_expression Pro-inflammatory Gene Expression nfkb_activation->gene_expression promotes inflammatory_mediators Inflammatory Mediators (e.g., NO, Cytokines) gene_expression->inflammatory_mediators leads to gamma_selinene γ-Selinene gamma_selinene->nfkb_pathway inhibits?

Potential modulation of the NF-κB pathway by this compound.

References

Stereochemistry and Isomeric Forms of γ-Selinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-selinene, a naturally occurring bicyclic sesquiterpene, and its isomers are of significant interest in phytochemical and pharmacological research due to their diverse biological activities. This technical guide provides an in-depth exploration of the stereochemistry and isomeric forms of γ-selinene. It includes a summary of their physicochemical and spectral properties, detailed experimental protocols for their isolation and analysis, and visualizations of their biosynthetic and potential signaling pathways. This document aims to serve as a comprehensive resource for professionals engaged in natural product chemistry, drug discovery, and development.

Introduction

Selinenes are a group of isomeric sesquiterpenes with the molecular formula C₁₅H₂₄, widely distributed in the plant kingdom.[1] They are major constituents of various essential oils and have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] The selinene family includes several isomers, with α-, β-, and γ-selinene being the most common.[1] The stereochemical complexity of these molecules, arising from multiple chiral centers, results in a variety of stereoisomers, each with potentially unique biological properties. Understanding the precise stereochemistry and isomeric forms of γ-selinene is therefore crucial for structure-activity relationship studies and the development of potential therapeutic agents.

Isomeric Forms of Selinene

The primary isomers of selinene—alpha (α), beta (β), gamma (γ), and delta (δ)—differ in the position of their double bonds within the eudesmane skeleton.[1]

  • α-Selinene: Possesses one endocyclic and one exocyclic double bond.

  • β-Selinene: Features two exocyclic double bonds.

  • γ-Selinene: Characterized by one endocyclic and one exocyclic double bond in a different arrangement than α-selinene.

  • δ-Selinene: Contains two endocyclic double bonds.

Each of these isomers can exist as different stereoisomers due to the presence of multiple stereocenters in the decahydronaphthalene ring system.

Physicochemical and Spectral Data

A comprehensive compilation of experimentally determined quantitative data for all stereoisomers of γ-selinene and its related isomers is currently limited in the scientific literature. The following tables summarize the available information. It is important to note that some of the presented data is predicted rather than experimentally verified and should be interpreted with caution.

Table 1: General Physicochemical Properties of Selinene Isomers

Propertyγ-Selineneα-Selineneβ-Selineneδ-Selinene
CAS Number 515-17-3[4]473-13-2[1]17066-67-0[1]473-14-3[1]
Molecular Formula C₁₅H₂₄[5]C₁₅H₂₄[1]C₁₅H₂₄[1]C₁₅H₂₄[1]
Molecular Weight ( g/mol ) 204.35[4]204.35204.35204.35
Boiling Point (°C) 128-133 @ 2 Torr[6]Not available120 @ 10 TorrNot available
Density (g/cm³) 0.9920 @ 15 °C[6]Not available0.9136 @ 20 °CNot available
logP (Predicted) 5.27[5]~5.3~5.3~5.3
Optical Rotation [α]D Not availableNot available+61° (CHCl₃)[7]Not available

Table 2: Spectroscopic Data of Selinene Isomers

Isomer¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spectrometry (m/z)
γ-Selinene Data not available in a comprehensive, experimentally verified format.Data not available in a comprehensive, experimentally verified format.Major fragments at m/z 189, 161, 133, 105, 93, 91, 79, 41.
α-Selinene Data not available in a comprehensive, experimentally verified format.Data not available in a comprehensive, experimentally verified format.Major fragments at m/z 204, 189, 161, 134, 119, 105, 93, 91, 79, 41.
β-Selinene Data not available in a comprehensive, experimentally verified format.Data not available in a comprehensive, experimentally verified format.Major fragments at m/z 204, 189, 161, 133, 119, 105, 93, 91, 79, 41.
δ-Selinene Data not available in a comprehensive, experimentally verified format.Data not available in a comprehensive, experimentally verified format.Major fragments at m/z 204, 189, 161, 119, 105, 93, 91, 79, 41.

Note: The mass spectrometry fragmentation patterns listed are characteristic but may vary slightly depending on the specific instrument and conditions.

Experimental Protocols

Isolation of Selinene Isomers from Plant Material

Objective: To extract and isolate selinene isomers from essential oil-rich plant sources.

Methodology:

  • Plant Material Preparation: Collect and air-dry the plant material (e.g., leaves, seeds, or rhizomes). Grind the dried material to a fine powder to increase the surface area for extraction.

  • Hydrodistillation: Subject the powdered plant material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. The essential oil, being less dense than water, will float on top of the hydrosol and can be collected.

  • Extraction of Essential Oil: Separate the collected essential oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate to remove any residual water.

  • Fractionation by Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) using a suitable non-polar solvent system, such as n-hexane.

    • Load the crude essential oil onto the column.

    • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds with the expected Rf values for sesquiterpenes.

  • Preparative TLC/HPLC: For further purification and separation of individual isomers, preparative TLC or high-performance liquid chromatography (HPLC) with a suitable chiral column can be employed.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the selinene isomers in the isolated fractions.

Methodology:

  • Sample Preparation: Dilute the isolated fractions in a suitable solvent (e.g., n-hexane) to an appropriate concentration.

  • GC-MS Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST).

Mandatory Visualizations

Biosynthesis of Sesquiterpenes

The biosynthesis of γ-selinene and other sesquiterpenes originates from the mevalonate (MVA) pathway, leading to the formation of the universal precursor, farnesyl pyrophosphate (FPP). A sesquiterpene synthase then catalyzes the cyclization of FPP to form the characteristic eudesmane skeleton.

Sesquiterpene_Biosynthesis cluster_MVA Mevalonate Pathway cluster_FPP Farnesyl Pyrophosphate Synthesis cluster_Cyclization Sesquiterpene Cyclization Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP + DMAPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Eudesmane_Cation Eudesmane Cation Intermediate FPP->Eudesmane_Cation Sesquiterpene Synthase This compound This compound Eudesmane_Cation->this compound

Caption: Biosynthesis pathway of γ-Selinene from Acetyl-CoA.

Potential Anti-inflammatory Signaling Pathway

Essential oils containing selinene isomers have been reported to possess anti-inflammatory properties. While the specific mechanism for γ-selinene is not fully elucidated, a plausible pathway involves the inhibition of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Anti_Inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Gene Transcription Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK gamma_Selinene γ-Selinene MAPKK MAPKK gamma_Selinene->MAPKK Inhibition gamma_Selinene->IKK Inhibition MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 Nucleus Nucleus AP-1->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) p65/p50 p65/p50 (active NF-κB) IKK->p65/p50 phosphorylates IκBα IκBα IκBα (inhibitor) p65/p50->Nucleus p65/p50_IκBα p65/p50-IκBα (inactive complex) Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Potential anti-inflammatory mechanism of γ-Selinene.

Conclusion

This compound and its isomers represent a promising class of sesquiterpenes with potential applications in the pharmaceutical and other industries. This technical guide has provided a summary of the current knowledge on their stereochemistry, isomeric forms, and physicochemical properties. While there are still gaps in the experimental data for many of the specific isomers, the provided protocols and pathway visualizations offer a solid foundation for future research. Further investigation into the stereospecific synthesis, chiral separation, and biological activities of individual stereoisomers is warranted to fully unlock their therapeutic potential.

References

Unveiling the Bioactive Potential of γ-Selinene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known biological activities of γ-selinene, a bicyclic sesquiterpene found in a variety of plants. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While much of the current research has been conducted on essential oils containing γ-selinene, this guide consolidates the available data to infer its specific contributions to various pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities.

Antimicrobial Activity

Essential oils rich in γ-selinene have demonstrated notable antimicrobial properties against a range of pathogens. The lipophilic nature of sesquiterpenes like γ-selinene allows them to partition into the lipid bilayers of bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.

Quantitative Data on Antimicrobial Activity of Essential Oils Containing Selinene Isomers

Essential Oil SourceMajor Selinene Isomer(s)Test OrganismMIC (μg/mL)Reference
Solanum spiraleβ-selinene (3.67%), α-selinene (2.74%)Staphylococcus aureus21.5[1]
Solanum spiraleβ-selinene (3.67%), α-selinene (2.74%)Escherichia coli43.0[1]
Morella pubescensδ-selinene (9.1%), β-selinene (8.0%)Enterococcus faecium250[2]
Seseli salsugineumδ-Selinene (1.0%)Staphylococcus aureus320[3]
Seseli salsugineumδ-Selinene (1.0%)Bacillus cereus320[3]
Seseli salsugineumδ-Selinene (1.0%)Candida albicans320[3]
Seseli salsugineumδ-Selinene (1.0%)Candida parapsilosis320[3]
Seseli salsugineumδ-Selinene (1.0%)Candida krusei320[3]
Seseli salsugineumδ-Selinene (1.0%)Pseudomonas aeruginosa1280[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

A common method to determine the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, standardized using a spectrophotometer.

  • Preparation of Test Compound: The essential oil or isolated γ-selinene is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the test substance that visibly inhibits microbial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial/Fungal Culture B Standardized Inoculum (5x10^5 CFU/mL) A->B D Inoculation of 96-well plate B->D C Serial Dilution of γ-Selinene/Essential Oil C->D E Incubation (18-24h) D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Antioxidant Activity

γ-Selinene is believed to contribute to the antioxidant properties of various essential oils. Its chemical structure, containing double bonds, may allow it to scavenge free radicals and reduce oxidative stress.

Quantitative Data on Antioxidant Activity of Essential Oils Containing Selinene Isomers

Essential Oil SourceMajor Selinene Isomer(s)AssayIC50 (μg/mL)Reference
Cochlospermum regium (leaves)Not SpecifiedDPPH47.65 (µL/mL)[4]
Cochlospermum regium (xylopodium)β-selinene (26.17%)DPPH111.16 (µL/mL)[4]
Morella pubescensδ-selinene (9.1%), β-selinene (8.0%)ABTS46.4[2]
Morella pubescensδ-selinene (9.1%), β-selinene (8.0%)DPPH237.1[2]
Callicarpa macrophylla (mature seeds/fruits)β-selinene (57.01%)DPPH7.37 (µL/mL)[5]
Solanum spiraleβ-selinene (3.67%), α-selinene (2.74%)DPPH41,890[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant activity.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound (essential oil or isolated γ-selinene) are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

The anti-inflammatory effects of essential oils containing γ-selinene are often attributed to the modulation of key inflammatory signaling pathways. These pathways, when activated by stimuli like lipopolysaccharide (LPS), lead to the production of pro-inflammatory mediators.

Signaling Pathways in Inflammation

The anti-inflammatory action of many natural products involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct evidence for γ-selinene is limited, it is plausible that it contributes to the observed anti-inflammatory effects of essential oils by targeting these pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response cluster_inhibition Inhibition by γ-Selinene (Hypothesized) LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK IKK IKK LPS->IKK Pro_inflammatory_genes Pro-inflammatory Gene Transcription MAPK->Pro_inflammatory_genes NFkB_complex IκBα-NF-κB (Inactive) IKK->NFkB_complex Phosphorylates IκBα NFkB NF-κB (Active) NFkB_complex->NFkB IκBα degradation NFkB->Pro_inflammatory_genes Cytokines Cytokines (TNF-α, IL-6) COX-2, iNOS Pro_inflammatory_genes->Cytokines gamma_selinene γ-Selinene gamma_selinene->MAPK gamma_selinene->IKK

Hypothesized anti-inflammatory mechanism of γ-Selinene via MAPK and NF-κB pathways.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Analysis: A decrease in nitrite concentration in the treated cells compared to the LPS-only control indicates an inhibition of NO production.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of essential oils containing selinene isomers against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.

Quantitative Data on Cytotoxicity of Essential Oils Containing Selinene Isomers

Essential Oil SourceMajor Selinene Isomer(s)Cell LineIC50 (μg/mL)Reference
Solanum spiraleβ-selinene (3.67%), α-selinene (2.74%)KB (oral cancer)26.42[1]
Solanum spiraleβ-selinene (3.67%), α-selinene (2.74%)MCF-7 (breast cancer)19.69[1]
Solanum spiraleβ-selinene (3.67%), α-selinene (2.74%)NCI-H187 (small cell lung cancer)24.02[1]
Cochlospermum regium (leaves)Not SpecifiedArtemia salina (LC50)90.17[4]
Cochlospermum regium (xylopodium)β-selinene (26.17%)Artemia salina (LC50)625.08[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (around 570 nm).

  • Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Conclusion and Future Directions

The available evidence strongly suggests that γ-selinene is a promising bioactive compound with a range of potential therapeutic applications. However, to fully elucidate its pharmacological profile, further research is imperative. Future studies should focus on:

  • Isolation and Purification: Conducting biological assays with highly purified γ-selinene to definitively attribute specific activities to this compound.

  • Mechanism of Action: In-depth studies to unravel the precise molecular mechanisms and signaling pathways modulated by isolated γ-selinene.

  • In Vivo Studies: Evaluating the efficacy and safety of γ-selinene in animal models to translate the in vitro findings into a preclinical context.

This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of harnessing the therapeutic potential of γ-selinene for the development of novel pharmaceuticals.

References

The Role of Gamma-Selinene in Plant Defense: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Gamma-selinene, a bicyclic sesquiterpene hydrocarbon, is a constituent of the volatile organic compounds (VOCs) emitted by a diverse range of plant species. While the broader class of sesquiterpenoids is well-recognized for its crucial role in plant defense, the specific functions of this compound remain less characterized compared to its isomers. This technical guide synthesizes the current understanding of this compound's involvement in plant defense mechanisms, drawing upon available literature for its biosynthesis, direct and indirect defensive capacities, and the well-documented defensive role of its isomer, beta-selinene, as a case study. This paper provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols for its analysis and quantitative data on the bioactivity of related compounds, while also highlighting critical knowledge gaps to guide future research.

Introduction to this compound

This compound (C₁₅H₂₄) is a naturally occurring sesquiterpene, a class of secondary metabolites derived from three isoprene units.[1] It is an isomer within the selinene group, which also includes alpha- and beta-selinene, all differing in the position of their double bonds.[1] As a volatile organic compound, it contributes to the essential oils of various plants, including celery, cypress, and sage.[2] While often identified as a component in the chemical arsenal of plants, its direct efficacy as a defensive agent is not yet extensively documented in dedicated studies.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₄[2][3]
Molecular Weight 204.35 g/mol [2][4]
CAS Number 515-17-3[2][3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 269.00 to 270.00 °C @ 760.00 mm Hg[4][5]
Classification Bicyclic Sesquiterpene Hydrocarbon[1]

Biosynthesis of Sesquiterpenoids

The biosynthesis of all sesquiterpenoids, including this compound, originates from the universal C₅ precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In the cytosol of plant cells, these precursors are synthesized primarily through the mevalonate (MVA) pathway.[1] Two molecules of IPP are sequentially condensed with one molecule of DMAPP to form the C₁₅ intermediate, farnesyl diphosphate (FPP). FPP serves as the critical substrate for a class of enzymes known as terpene synthases (TPS). A specific sesquiterpene synthase catalyzes the complex cyclization of FPP to form the characteristic bicyclic structure of this compound.[1][6]

This compound Biosynthesis Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_sesquiterpene Sesquiterpenoid Synthesis ACoA Acetyl-CoA MVA Mevalonate ACoA->MVA IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPP Synthase TPS Sesquiterpene Synthase (TPS) FPP->TPS GS This compound TPS->GS

Caption: General biosynthesis pathway for this compound via the MVA pathway and FPP cyclization.

Role in Plant Defense Mechanisms

Plant secondary metabolites form a sophisticated defense system against a wide array of biotic threats, including pathogens and herbivores.[7][8] This defense can be categorized as either direct, where compounds have direct toxic or repellent effects, or indirect, where they attract natural enemies of the herbivores.

Direct Defense

While it is inferred that this compound contributes to a plant's defensive chemical mixture, specific studies demonstrating its direct antifungal or insecticidal properties are limited.[1] However, essential oils containing selinene isomers have shown bioactivity. For instance, an essential oil rich in β-selinene and α-selinene from Callicarpa macrophylla has been noted for its biological activities, and related compounds have demonstrated anti-inflammatory and antimicrobial properties.[9] The bark essential oil of Duguetia lanceolata, containing β-selinene, exhibited lethal activity against brine shrimp, which is often correlated with larvicidal activity.[10] These findings suggest a potential, yet unconfirmed, direct defense role for this compound.

Indirect Defense

Volatile organic compounds are key mediators in plant-insect communication.[11][12] Plants under herbivore attack release specific VOC blends that can attract predators or parasitoids of the attacking herbivore.[13] Although this compound is a component of these volatile bouquets in some species, its specific function as a semiochemical—whether as an attractant for beneficial insects or a repellent for pests—has not been clearly established.[1]

Plant Defense Concepts cluster_direct Direct Defense cluster_indirect Indirect Defense GS1 γ-Selinene Herbivore Herbivore GS1->Herbivore Repellence / Toxicity Pathogen Pathogen GS1->Pathogen Antimicrobial GS2 γ-Selinene (as VOC) Predator Natural Enemy (Predator/Parasitoid) GS2->Predator Attraction Plant Plant Plant->GS1 Produces Plant->GS2 Releases

Caption: Conceptual model of direct and indirect defense mechanisms involving plant volatiles.

Case Study: Selinene-Derived Antibiotics in Maize

A robust example of a selinene isomer's role in defense comes from studies on maize (Zea mays). While this research focuses on beta-selinene, it provides a powerful model for how this class of molecules functions in plant immunity. In maize roots, fungal infection or herbivory induces the expression of the gene terpene synthase 21 (ZmTps21).[13][14] This enzyme cyclizes FPP to produce β-selinene as the dominant product.[14] Subsequently, β-selinene is oxidized to form the non-volatile antibiotic derivative, β-costic acid.[13]

This selinene-derived metabolite provides potent defense. Field-challenged maize roots can accumulate β-costic acid to levels exceeding 100 μg/g fresh weight.[13][14] These concentrations are significantly higher than those required to inhibit the growth of various fungal pathogens and to deter rootworm larvae in laboratory assays.[14]

Maize Defense Signaling Elicitor Fungal Elicitor ZmTps21 ZmTps21 Gene Expression Elicitor->ZmTps21 Induces TPS_Enzyme ZmTps21 Enzyme ZmTps21->TPS_Enzyme Translates to bSelinene β-Selinene TPS_Enzyme->bSelinene FPP FPP FPP->bSelinene Catalyzed by bCosticAcid β-Costic Acid bSelinene->bCosticAcid Oxidation Defense Antifungal Activity & Herbivore Deterrence bCosticAcid->Defense Exhibits

Caption: Signaling and biosynthetic pathway for selinene-mediated defense in maize roots.

Quantitative Defense Data

The study on maize provides valuable quantitative data on the efficacy of selinene-derived defenses.

Table 2: In Vitro Antifungal Activity of β-Costic Acid [13][14]

Fungal PathogenIC₅₀ (μg/mL)
Fusarium graminearum25
Fusarium verticillioides35
Cochliobolus heterostrophus35
Aspergillus flavus40
Rhizoctonia solani60

Table 3: Effect of β-Costic Acid on Generalist Rootworm Larvae (Diabrotica balteata) [13][14]

MetricControlβ-Costic Acid (100 μg/g)
Larval Mass (mg) 1.8 (±0.1)1.2 (±0.1)
Survival Rate (%) 9065

Table 4: Emission of β-Selinene from Field-Grown Maize Roots [13]

Maize Lineβ-Selinene Emission (μg 12h⁻¹ g⁻¹ dry weight)
B73 0.2 (±0.1)
Mo17 0.1 (±0.05)
IBM-RIL-0287 1.8 (±0.4)

Experimental Protocols for Selinene Analysis

The study of volatile sesquiterpenes like this compound requires specialized analytical techniques to accurately capture, identify, and quantify these compounds from plant tissues.[11][15]

Volatile Collection and Analysis

A standard method for analyzing plant volatiles involves headspace collection followed by gas chromatography-mass spectrometry (GC-MS).[16][17]

  • Sample Preparation: Fresh plant material (e.g., leaves, roots) is enclosed in a sealed, inert container (e.g., a glass chamber or cuvette) to allow volatiles to accumulate in the headspace.[12]

  • Volatile Trapping (Dynamic Headspace): A clean air stream is passed through the chamber, and the exiting air is drawn through an adsorbent trap (e.g., containing Porapak Q or Tenax TA) that captures the VOCs.

  • Thermal Desorption: The adsorbent trap is heated rapidly in the injector port of a gas chromatograph. This process, known as thermal desorption, releases the trapped volatiles onto the GC column.[15]

  • Gas Chromatography (GC): The volatilized compounds are separated based on their boiling points and affinity for the GC column (a common choice is a non-polar HP-5MS column).[18]

  • Detection and Identification:

    • Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a chemical fingerprint that can be compared against spectral libraries (e.g., NIST) for positive identification.[15][18]

    • Flame Ionization Detection (FID): For quantification, a GC-FID can be used. The detector's response is proportional to the amount of carbon atoms, allowing for accurate measurement when calibrated with a known standard of this compound.[19]

VOC Analysis Workflow Plant 1. Plant Material in Headspace Chamber Trap 2. Dynamic Headspace Collection on Adsorbent Trap Plant->Trap TD 3. Thermal Desorption Trap->TD GC 4. Gas Chromatography (Separation) TD->GC Split GC->Split MS 5a. Mass Spectrometry (Identification) Split->MS FID 5b. Flame Ionization Detector (Quantification) Split->FID Data 6. Data Analysis MS->Data FID->Data

References

A Technical Guide to γ-Selinene: Commercial Availability, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Selinene (γ-Selinene) is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] As an isomer within the broader group of selinenes, it is found in the essential oils of various plants, including celery, sage, and Cannabis sativa.[2] This technical guide provides an in-depth overview of the commercial availability of γ-Selinene, detailed experimental protocols for its extraction and analysis, and a review of its biosynthetic pathways and potential therapeutic signaling pathways.

γ-Selinene is classified under the eudesmane subclass of sesquiterpenoids and is noted for its potential anti-inflammatory, antifungal, and anticancer properties.[2] Its chemical identity is confirmed by its CAS Number: 515-17-3.[3] This document serves as a core resource for professionals requiring purified γ-Selinene for research and development purposes.

Commercial Availability and Suppliers

Procuring high-purity γ-Selinene is essential for accurate and reproducible research. While many chemical suppliers offer this compound, pricing and bulk availability often require direct inquiry. The following table summarizes key information from various suppliers for research-grade γ-Selinene.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesNotes
Benchchem [4]515-17-3C₁₅H₂₄204.35Inquiry requiredInquiry requiredFor research use only. Not for human or veterinary use.
LookChem [2]515-17-3C₁₅H₂₄204.35Inquiry requiredListings for kilogram quantities exist, but require inquiry for confirmation.Marketplace with various listed suppliers.
Amadis Chemical 515-17-3C₁₅H₂₄204.3597%Inquiry requiredPricing and stock require inquiry.
The Good Scents Company [5]515-17-3C₁₅H₂₄204.35Assay: 92.00 to 100.00%Not specified for salePrimarily a data resource; notes the compound is not for fragrance or flavor use.

Experimental Protocols

Extraction of γ-Selinene from Natural Sources (e.g., Celery Seeds)

γ-Selinene is a major constituent of celery seed essential oil.[6][7] The following protocol outlines a standard method for its extraction via hydro-distillation.

Methodology: Hydro-distillation using a Clevenger-type Apparatus [8][9]

  • Preparation of Plant Material: Obtain mature, healthy celery seeds (Apium graveolens). Grind 100 g of the seeds into a coarse powder to increase the surface area for efficient oil extraction.

  • Hydro-distillation: Place the ground seeds into a 2 L round-bottom flask. Add 1 L of distilled water to the flask.

  • Apparatus Setup: Connect the flask to a Clevenger-type apparatus designed for oils lighter than water. Connect a condenser to the Clevenger apparatus and ensure a steady flow of cold water.

  • Extraction: Heat the flask using a heating mantle. Bring the water to a boil and maintain a gentle, rolling boil for a minimum of 3-5 hours. The steam and volatile oils will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus.

  • Oil Collection: Once the extraction is complete (i.e., no more oil is collecting), allow the apparatus to cool to room temperature. Carefully collect the separated essential oil layer from the top of the hydrosol.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the final oil in a sealed, dark glass vial at 4°C to prevent degradation.[7]

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying volatile compounds like γ-Selinene within a complex essential oil matrix.[4]

Methodology: GC-MS Analysis [7][10]

  • Sample Preparation: Dilute the extracted essential oil sample (1 µL) with a suitable solvent such as acetone or hexane (e.g., 1:100 v/v).

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer detector (e.g., Agilent 8890 GC with 5977B MS).

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[10]

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).[10]

    • Injector: Split mode (e.g., split ratio 1:50).[7]

    • Injector Temperature: 270°C.[10]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp 1: Increase at 10°C/min to 180°C, hold for 1 minute.

      • Ramp 2: Increase at 20°C/min to 280°C, hold for 15 minutes.[10]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: m/z 20–550 amu.[10]

    • Solvent Delay: 4 minutes.

  • Component Identification: Identify γ-Selinene by comparing its mass spectrum with reference spectra in established libraries (e.g., NIST, Wiley) and by comparing its calculated Retention Index (RI) with literature values. The relative percentage of γ-Selinene is determined by the peak area relative to the total peak area of all identified components.

Biosynthesis and Biological Signaling Pathways

Biosynthesis of γ-Selinene

Like all sesquiterpenoids, γ-Selinene is biosynthesized from the precursor farnesyl pyrophosphate (FPP).[2] FPP itself is derived from the mevalonate (MVA) pathway in the plant cell's cytosol.[2] A specific sesquiterpene synthase enzyme catalyzes the complex cyclization of the linear FPP molecule to form the characteristic bicyclic structure of γ-Selinene.

G cluster_mevalonate Mevalonate Pathway IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP SesquiterpeneSynthase Sesquiterpene Synthase FPP->SesquiterpeneSynthase GammaSelinene γ-Selinene SesquiterpeneSynthase->GammaSelinene

Biosynthesis of γ-Selinene from FPP.
Potential Anti-Inflammatory Signaling Pathway: NF-κB Inhibition

Many plant-derived phytochemicals, including sesquiterpenes, are known to exert anti-inflammatory effects by modulating key signaling pathways.[11] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation, immune response, and cell survival.[4] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli (like TNF-α or LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes (e.g., cytokines, COX-2).[12][13] Phytochemicals like γ-Selinene are hypothesized to inhibit this pathway, potentially by preventing the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and suppressing the inflammatory response.[14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_active NF-κB (p50/p65) IkBa_d->NFkB_active Release Transcription Gene Transcription NFkB_active->Transcription Translocation Nucleus Nucleus Inflammation Inflammatory Response (Cytokines, COX-2, etc.) Transcription->Inflammation GammaSelinene γ-Selinene (Hypothesized) GammaSelinene->IkBa_d Inhibits IkBa_NFkB IκBα --- NF-κB (Inactive Complex) IkBa_NFkB->IkBa_p

Hypothesized inhibition of the NF-κB pathway.

References

An In-depth Technical Guide to γ-Selinene: Properties, Protocols, and Potential Biological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Selinene, a naturally occurring bicyclic sesquiterpene, is a constituent of various plant essential oils and has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of γ-Selinene, including its chemical identity, physicochemical properties, detailed experimental protocols for its isolation and analysis, and an exploration of its potential interactions with key biological signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

γ-Selinene is a sesquiterpenoid characterized by a decahydronaphthalene core structure.[1][2] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Data for γ-Selinene

PropertyValueReference(s)
CAS Number 515-17-3[1][2][3][4][5][6][7]
Molecular Formula C₁₅H₂₄[1][2][3][6]
Molecular Weight 204.35 g/mol [1][2][3][7]
IUPAC Name (4aR,8aS)-Decahydro-4a-methyl-1-methylene-7-(1-methylethylidene)naphthalene[1]
Appearance Colorless to pale yellow liquid[3][4]
Odor Strong, earthy[3][4]
Boiling Point 270.158 °C at 760 mmHg[3]
Density 0.897 g/cm³[3]
Refractive Index 1.495[3]

Experimental Protocols

This section outlines detailed methodologies for the isolation of γ-Selinene from a natural source and its subsequent analysis.

Isolation of γ-Selinene from Celery Seeds (Apium graveolens)

Celery seeds are a known source of γ-Selinene.[8][9] The following protocol describes a laboratory-scale hydrodistillation for the extraction of the essential oil, from which γ-Selinene can be further purified.

Materials:

  • Whole celery seeds

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Anhydrous sodium sulfate

  • Round bottom flask (2 L)

  • Separatory funnel

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Grind 200 g of whole celery seeds into a coarse powder using a blender or a mill.

  • Hydrodistillation:

    • Transfer the ground celery seeds into a 2 L round bottom flask.

    • Add 1.5 L of distilled water to the flask.

    • Set up the Clevenger-type apparatus with the flask and a condenser.

    • Heat the mixture to boiling using a heating mantle.

    • Continue the distillation for 3-4 hours, collecting the essential oil that separates on top of the aqueous layer in the collection arm of the Clevenger apparatus.

  • Oil Separation and Drying:

    • Carefully collect the essential oil from the apparatus using a separatory funnel.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial at 4°C in the dark to prevent degradation.

  • Further Purification (Optional): For obtaining pure γ-Selinene, the essential oil can be subjected to fractional distillation under reduced pressure or preparative gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of γ-Selinene

GC-MS is a standard technique for the identification and quantification of volatile compounds like γ-Selinene in an essential oil matrix.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent, coupled to a Mass Selective Detector (MSD).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 3°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the celery seed essential oil in n-hexane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their mass spectra with the NIST Mass Spectral Library.

    • Confirm the identity of γ-Selinene by comparing its retention time and mass spectrum with that of a pure standard.

    • Quantify the relative percentage of γ-Selinene in the essential oil by peak area normalization.

Potential Biological Signaling Pathways

While direct studies on the interaction of isolated γ-Selinene with specific signaling pathways are limited, its reported anti-inflammatory properties suggest potential modulation of key inflammatory cascades such as the Nuclear Factor-kappa B (NF-κB) pathway. Natural products, including terpenes, are known to modulate NF-κB signaling.

Hypothetical Modulation of the NF-κB Signaling Pathway by γ-Selinene

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. The diagram below illustrates a simplified representation of the canonical NF-κB pathway and a hypothesized point of intervention for γ-Selinene.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Transcription gamma_Selinene γ-Selinene gamma_Selinene->IKK_complex Inhibits (Hypothesized)

Caption: Hypothetical inhibition of the NF-κB signaling pathway by γ-Selinene.

Experimental Workflow for Investigating Anti-inflammatory Activity

The following diagram outlines a potential experimental workflow to investigate the anti-inflammatory effects of γ-Selinene, focusing on its impact on the NF-κB pathway in a cell-based model.

Anti_inflammatory_Workflow start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture treatment Treat cells with γ-Selinene and/or LPS (inducer) cell_culture->treatment cytotoxicity Assess Cytotoxicity (MTT Assay) treatment->cytotoxicity no_assay Nitric Oxide (NO) Assay (Griess Reagent) treatment->no_assay elisa Measure Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA treatment->elisa western_blot Analyze NF-κB Pathway Proteins (p-IκB, p-p65) by Western Blot treatment->western_blot end End cytotoxicity->end no_assay->end elisa->end western_blot->end

Caption: Experimental workflow for evaluating the anti-inflammatory activity of γ-Selinene.

Conclusion

γ-Selinene presents an interesting profile as a bioactive natural product. This guide provides foundational technical information and detailed experimental protocols to facilitate further research into its properties and potential therapeutic applications. The hypothesized interaction with the NF-κB signaling pathway offers a starting point for mechanistic studies to elucidate its mode of action in inflammatory processes. Further investigations are warranted to fully characterize its pharmacological profile and explore its potential in drug development.

References

Gamma-Selinene classification as a eudesmane sesquiterpene.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-selinene is a naturally occurring bicyclic sesquiterpene hydrocarbon belonging to the eudesmane subclass.[1] It is a constituent of the essential oils of various plants and has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its classification, physicochemical properties, biosynthesis, and methodologies for its study. Detailed experimental protocols and visualizations of key biochemical pathways are presented to support further research and development.

Classification and Structure

This compound is classified as a eudesmane sesquiterpene.[1] Sesquiterpenes are C15 isoprenoids derived from three isoprene units. The eudesmane skeleton is characterized by a decahydronaphthalene ring system. The chemical formula for this compound is C₁₅H₂₄, and its IUPAC name is 4a-methyl-1-methylidene-7-(propan-2-ylidene)-decahydronaphthalene.[2] It is an isomer of other selinenes, such as alpha-, beta-, and delta-selinene, differing in the position of its double bonds.[1][3]

Physicochemical and Spectral Data

The known physicochemical and spectral properties of this compound are summarized in the tables below. These data are crucial for its identification, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₄[4][5]
Molar Mass204.35 g/mol [4]
Boiling Point269.00 to 270.00 °C @ 760.00 mm Hg[6]
Flash Point105.56 °C[6]
Density0.897 g/cm³[7]
Refractive Index1.495[7]
logP (o/w)6.729 (estimated)[6]
Water Solubility0.03883 mg/L @ 25 °C (estimated)[6]
CAS Number515-17-3[3][4]

Table 2: Spectral Data References for this compound

Spectral Data TypeReference Information
Mass Spectrometry (MS)Mass spectra are available in databases such as the NIST/EPA/NIH Mass Spectral Library. Key fragments can be used for identification in GC-MS analysis.[8]
Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMR data are essential for unambiguous structure elucidation. Detailed spectral assignments can be found in specialized natural product chemistry literature.[9]
Infrared (IR) SpectroscopyThe IR spectrum reveals characteristic vibrational frequencies of functional groups present in the molecule.[10][11]

Biosynthesis of this compound

This compound, like all sesquiterpenes, is synthesized from farnesyl pyrophosphate (FPP). FPP is formed through the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids.[1][12] A specific sesquiterpene synthase then catalyzes the cyclization of FPP to form the eudesmane carbocation, which is subsequently converted to this compound.

The biosynthesis of sesquiterpenes is tightly regulated by various factors, including developmental cues and environmental stimuli. The miR156-targeted SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) transcription factors and the phyB-PIF4-MYC2 module have been identified as key regulators in the expression of sesquiterpene synthase genes.[1][3]

This compound Biosynthesis Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol 4-Phosphate (MEP) Pathway (Plastids) Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP IPP_DMAPP IPP / DMAPP IPP->IPP_DMAPP Pyruvate Pyruvate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Pyruvate->Glyceraldehyde-3-Phosphate Multiple Steps DXP DXP Glyceraldehyde-3-Phosphate->DXP Multiple Steps MEP MEP DXP->MEP Multiple Steps MEP->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Farnesyl Pyrophosphate Synthase Eudesmane_Cation Eudesmane Cation FPP->Eudesmane_Cation Sesquiterpene Synthase This compound This compound Eudesmane_Cation->this compound Deprotonation

Biosynthesis of this compound from precursor pathways.

Experimental Protocols

Isolation of this compound from Plant Material

This protocol provides a general method for the extraction of essential oils containing this compound from plant matrices.

  • Plant Material Preparation: Collect fresh or dried plant material (e.g., leaves, seeds). Grind the material to a coarse powder to increase the surface area for extraction.

  • Hydrodistillation: Place the powdered plant material in a round-bottom flask and add distilled water. Set up a Clevenger-type apparatus for hydrodistillation. Heat the flask to boiling and continue for 3-4 hours. The steam will carry the volatile essential oils, which are then condensed and collected.[13]

  • Extraction of Essential Oil: Separate the collected oil layer from the aqueous layer. The essential oil can be dried over anhydrous sodium sulfate to remove any residual water.

  • Fractionation (Optional): For obtaining a higher purity of this compound, the crude essential oil can be subjected to column chromatography on silica gel using a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate).

Identification and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for identifying and quantifying volatile compounds like this compound in an essential oil.

  • Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis: Inject the diluted sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).[14]

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of this compound in the essential oil can be determined by the peak area normalization method. For absolute quantification, a calibration curve with a pure standard of this compound is required.

Structural Elucidation by NMR

For unambiguous structural confirmation, especially for novel compounds or for stereochemical assignment, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

  • Sample Preparation: Dissolve a purified sample of this compound in a deuterated solvent (e.g., CDCl₃).

  • NMR Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations in the 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.

Experimental_Workflow Plant_Material Plant Material Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil GC_MS GC-MS Analysis Essential_Oil->GC_MS Column_Chromatography Column Chromatography Essential_Oil->Column_Chromatography Identification_Quantification Identification and Quantification GC_MS->Identification_Quantification Purified_Fraction Purified this compound Column_Chromatography->Purified_Fraction NMR_Spectroscopy NMR Spectroscopy Purified_Fraction->NMR_Spectroscopy Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation

Workflow for the isolation and identification of this compound.

Potential Biological Activity and Signaling Pathways

Sesquiterpenes, including isomers of selinene, have been reported to possess various biological activities, notably anti-inflammatory effects. While specific studies on the signaling pathways modulated by this compound are limited, the mechanisms of action for structurally related phytochemicals often involve the modulation of key inflammatory signaling cascades. A plausible pathway for the anti-inflammatory action of this compound could involve the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which would lead to the downregulation of the transcription factor NF-κB and a subsequent reduction in the production of pro-inflammatory mediators.

Anti_Inflammatory_Signaling_Pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Gamma_Selinene This compound Gamma_Selinene->TLR4 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Gene Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Potential anti-inflammatory signaling pathway modulated by this compound.

Conclusion

This compound is a well-defined eudesmane sesquiterpene with established physicochemical properties. The methodologies for its isolation and characterization are robust and rely on standard phytochemical techniques. Further research into its biological activities and the elucidation of its specific molecular targets will be crucial for unlocking its full potential in drug development and other applications. This guide provides the foundational information and experimental frameworks necessary to advance such investigations.

References

The Occurrence of γ-Selinene in Cannabis sativa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Gamma-selinene (γ-selinene) is a bicyclic sesquiterpene found within the complex volatile profile of Cannabis sativa L. As a constituent of the plant's essential oil, it contributes to the aroma and potential bioactivity of various cannabis cultivars. Understanding its distribution, biosynthesis, and analytical quantification is critical for the standardization of cannabis-based products and the exploration of their therapeutic potential. This technical guide provides an in-depth overview of the occurrence of γ-selinene in Cannabis sativa, detailing its quantitative variance across different genotypes, its biosynthetic origins, and the analytical protocols required for its accurate measurement.

Introduction to γ-Selinene

This compound (IUPAC name: (3aR,4aR,8aR)-3,8-dimethyl-5-prop-1-en-2-yl-2,3,3a,4,4a,7,8,8a-octahydroazulene) is a member of the eudesmane subclass of sesquiterpenoids, characterized by a C15H24 molecular formula. It is one of several isomers of selinene, including α- and β-selinene, which differ in the position of their double bonds. In Cannabis sativa, γ-selinene is synthesized and stored in the glandular trichomes, primarily located on the surface of the female inflorescence.[1] These volatile compounds are key components of the plant's essential oil and are responsible for its characteristic aroma and flavor profiles.[1] The terpene profile, including the concentration of γ-selinene, is known to vary significantly based on genetic, environmental, and developmental factors.[1]

Quantitative Occurrence of γ-Selinene in Cannabis sativa

The concentration of γ-selinene is highly variable across different Cannabis sativa genotypes. It is generally considered a minor constituent of the essential oil, but its presence can be a distinguishing feature of certain chemovars. The following table summarizes quantitative data from studies analyzing the essential oil composition of various cannabis strains.

Cultivar/GenotypePlant PartAnalytical Methodγ-Selinene Concentration (% of Essential Oil)Reference
CarmagnolaInflorescencesHydrodistillation, GC-MS0.1 ± 0.01[2]
CarmaleonteInflorescencesHydrodistillation, GC-MS0.3 ± 0.02[2]
CodimonoInflorescencesHydrodistillation, GC-MS0.2 ± 0.03[2]
Eletta CampanaInflorescencesHydrodistillation, GC-MS0.5 ± 0.01[2]
Felina 32InflorescencesHydrodistillation, GC-MS0.3 ± 0.08[2]
FibranteInflorescencesHydrodistillation, GC-MS0.3 ± 0.05[2]
FibranovaInflorescencesHydrodistillation, GC-MS0.3 ± 0.13[2]
FinolaInflorescencesHydrodistillation, GC-MS0.3 ± 0.04[2]
KompoltiInflorescencesHydrodistillation, GC-MS0.2 ± 0.05[2]
TiborszallasiInflorescencesHydrodistillation, GC-MS0.2 ± 0.09[2]
Uso-31InflorescencesHydrodistillation, GC-MS0.3 ± 0.03[2]
Gorilla GlueInflorescencesHydrodistillation, GC-MS7.1 (as selina-4(15),7(11)-diene)[3]

Biosynthesis of γ-Selinene in Cannabis sativa

The biosynthesis of sesquiterpenes, including γ-selinene, occurs within the cytoplasm of the plant cell via the mevalonate (MVA) pathway.[4] This pathway provides the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps are as follows:

  • Farnesyl Pyrophosphate (FPP) Synthesis : Two molecules of IPP and one molecule of DMAPP are sequentially condensed by the enzyme Farnesyl Pyrophosphate Synthase (FPPS) to form the C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[1]

  • Cyclization : FPP is then catalyzed by a specific class of enzymes called terpene synthases (TPSs). In angiosperms, sesquiterpene synthases (sesqui-TPSs) are typically members of the TPS-a subfamily.[1] The enzyme facilitates the ionization of FPP, leading to a series of carbocationic intermediates, cyclizations, and rearrangements.

  • Eudesmane Skeleton Formation : For γ-selinene, a specialized sesqui-TPS directs the cyclization of FPP into a germacrene cation, which is then further rearranged to form the characteristic bicyclic eudesmane carbocation.

  • Final Product Formation : The reaction is terminated by a deprotonation step, yielding the final γ-selinene structure. The specific Cannabis sativa terpene synthase (CsTPS) responsible for producing γ-selinene has not yet been definitively characterized.

G cluster_lab Laboratory Analysis cluster_data Data Interpretation start Cannabis Inflorescence Sample prep Sample Preparation (Drying & Grinding) start->prep extract Solvent Extraction (with Internal Standard) prep->extract separate Centrifugation / Filtration extract->separate analysis GC-MS Analysis separate->analysis data Data Processing analysis->data Raw Data (Chromatogram, Spectra) quant Quantification (vs. Calibration Curve) data->quant result Final Concentration of γ-Selinene quant->result

References

Methodological & Application

Application Note: Identification of γ-Selinene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative identification of γ-selinene in complex mixtures, such as essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Gamma-selinene (γ-selinene) is a bicyclic sesquiterpene hydrocarbon found in a variety of plants, including Cannabis sativa and essential oils from various sources.[1] As a member of the selinene isomer group, which also includes α-, β-, and δ-selinene, its accurate identification can be challenging due to similar mass spectra among isomers.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds like γ-selinene.[1][2] This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data interpretation to confidently identify γ-selinene. For positive identification, it is crucial to use both mass spectral data and retention indices.[3][4]

Experimental Protocol

This section details the methodology for the identification of γ-selinene, from sample preparation to data analysis.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For essential oils or plant extracts, a simple dilution is often sufficient. For solid plant material, an extraction step is necessary.

A. Liquid Samples (e.g., Essential Oils)

  • Dilute the sample in a volatile organic solvent suitable for GC-MS analysis, such as hexane, ethyl acetate, or dichloromethane.[5]

  • The final concentration should be approximately 10 µg/mL to achieve an on-column loading of about 10 ng with a 1 µL injection.[5]

  • Ensure the sample is free of particulate matter by centrifuging or filtering if necessary.[5]

  • Transfer the final solution to a 1.5 mL glass autosampler vial.[5]

B. Solid Samples (e.g., Plant Material)

  • Hydrodistillation (for essential oil extraction):

    • Place approximately 150 g of the plant material into a 5 L glass flask with 2000 mL of water.[6]

    • Perform hydrodistillation for 3 hours using a Clevenger-type apparatus.[6]

    • Separate the collected essential oil layer, dry it with anhydrous sodium sulfate, and store it in a sealed vial at 4°C until analysis.[6]

    • Prepare a dilute solution of the extracted oil as described in section 2.1.A.

  • Solid Phase Microextraction (SPME) (for volatile profile analysis):

    • Place a small amount of the powdered or crushed plant material in a headspace vial.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the sample for a set time (e.g., 15 minutes) to adsorb the volatile compounds.[7]

    • The fiber is then directly introduced into the GC injector for thermal desorption.[8]

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of γ-selinene. These may need to be optimized depending on the specific instrument and sample complexity.

Parameter Recommended Setting
Gas Chromatograph Agilent 8890 GC or similar
Mass Spectrometer Agilent 5977C MSD or similar
GC Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[9]
Carrier Gas Helium at a constant flow of 1.0 mL/min.[9][10]
Injector Split/Splitless Injector
Injection Mode Splitless (for trace analysis) or Split (e.g., 10:1 ratio for concentrated samples).[9]
Injector Temperature 250 - 260°C.[7][10]
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 220°C and hold for 5 minutes.[10]
Transfer Line Temp. 250 - 280°C.[7][10]
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV.
Ion Source Temperature 230°C.[9]
Mass Analyzer Quadrupole
Acquisition Mode Full Scan
Scan Range 40 - 350 m/z.[7][10]

Data Presentation and Interpretation

Identification of γ-selinene should be based on a combination of its mass spectrum and its retention index.

Quantitative Data Summary

The key identifiers for γ-selinene are its characteristic mass fragments and its Kovats Retention Index (RI).

Identifier Value Source
Molecular Formula C₁₅H₂₄[11]
Monoisotopic Mass 204.1878 Da[11]
Molecular Ion (M+) m/z 204[11]
Major Mass Fragments m/z 161 (Top Peak), 105 (2nd Highest)[11]
Kovats Retention Index ~1544 (on a semi-standard non-polar column)[11]
Identification Workflow
  • Acquire Data: Run the prepared sample using the GC-MS conditions specified above.

  • Peak Identification: Locate the chromatographic peak corresponding to γ-selinene based on its expected retention time.

  • Mass Spectrum Matching: Compare the mass spectrum of the candidate peak with a reference spectrum from a library (e.g., NIST, Wiley). The spectrum should show the molecular ion at m/z 204 and characteristic fragments at m/z 161 and 105.[11]

  • Retention Index Calculation: To confirm the identity and distinguish from isomers, calculate the Kovats Retention Index (RI). This requires running a series of n-alkanes under the same chromatographic conditions. The RI is calculated based on the retention times of the n-alkanes eluting before and after the compound of interest.[4]

  • Confirmation: A positive identification of γ-selinene is confirmed if both the mass spectrum and the calculated Kovats RI match the reference values in the table above.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS protocol for the identification of γ-selinene.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Start with Sample (e.g., Essential Oil, Plant Material) prep_choice Choose Preparation Method start->prep_choice dilution Dilution in Organic Solvent prep_choice->dilution Liquid Sample extraction Hydrodistillation or SPME prep_choice->extraction Solid Sample final_sample Prepared Sample in Vial dilution->final_sample extraction->final_sample injection Inject Sample (1 µL) final_sample->injection gc_sep GC Separation (HP-5MS Column) injection->gc_sep ms_detect MS Detection (EI, 70 eV, Scan 40-350 m/z) gc_sep->ms_detect chromatogram Total Ion Chromatogram (TIC) ms_detect->chromatogram peak_select Select Target Peak chromatogram->peak_select ms_match Mass Spectrum Matching (m/z 204, 161, 105) peak_select->ms_match ri_calc Kovats RI Calculation (vs. n-alkanes) peak_select->ri_calc identification Positive Identification of γ-Selinene ms_match->identification ri_calc->identification

Caption: Workflow for the identification of γ-Selinene by GC-MS.

Disclaimer: This protocol provides a general guideline. Specific parameters may need to be optimized for different instruments, columns, and sample matrices.

References

Enantioselective Synthesis of γ-Selinene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the enantioselective synthesis of γ-selinene, a member of the eudesmane family of sesquiterpenoids. This bicyclic natural product presents a compelling target for synthetic chemists due to its interesting structural features and its place within a large class of biologically active molecules. The key challenge in the synthesis of γ-selinene lies in the stereocontrolled construction of its decalin core and the regioselective installation of its characteristic endocyclic and exocyclic double bonds.

Synthetic Strategy Overview

A powerful and convergent strategy for the enantioselective synthesis of the eudesmane core, and by extension γ-selinene, leverages a tandem Michael addition-intramolecular aldol reaction sequence. This approach allows for the efficient and stereoselective construction of the bicyclic framework from acyclic precursors. Subsequent functional group manipulations can then be employed to install the requisite double bonds to furnish the final natural product.

A representative retrosynthetic analysis is depicted below. The target molecule, (+)-γ-selinene, can be accessed from a key bicyclic enone intermediate. This enone is envisioned to arise from an intramolecular aldol condensation of a diketone, which in turn can be prepared via a stereoselective Michael addition of an appropriate nucleophile to a chiral enone. This crucial Michael addition sets the stereochemistry of the entire molecule and can be rendered enantioselective through the use of chiral catalysts or auxiliaries.

G gamma_selinene (+)-γ-Selinene bicyclic_enone Bicyclic Enone Intermediate gamma_selinene->bicyclic_enone Wittig Olefination & Reduction diketone Diketone Precursor bicyclic_enone->diketone Intramolecular Aldol Condensation michael_acceptor Chiral Michael Acceptor diketone->michael_acceptor Enantioselective Michael Addition nucleophile Nucleophile diketone->nucleophile

Caption: Retrosynthetic analysis of (+)-γ-Selinene.

Key Experimental Protocols

The following protocols outline a potential enantioselective synthesis of (+)-γ-selinene based on established methodologies for the construction of the eudesmane skeleton.

Protocol 1: Enantioselective Michael Addition

This protocol describes the asymmetric conjugate addition of a suitable nucleophile to an α,β-unsaturated ketone to establish the key stereocenters of the decalin core.

Materials:

  • α,β-Unsaturated ketone (e.g., (R)-carvone derivative)

  • Organocuprate reagent (e.g., Lithium dimethylcuprate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Lewis acid (optional, e.g., Boron trifluoride etherate)

  • Quenching solution (e.g., Saturated aqueous ammonium chloride)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve the α,β-unsaturated ketone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organocuprate reagent to the stirred solution, maintaining the temperature below -70 °C.

  • If required, add the Lewis acid dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for the specified time (monitor by TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Intramolecular Aldol Condensation

This protocol describes the base-mediated cyclization of the diketone precursor to form the bicyclic enone.

Materials:

  • Diketone precursor from Protocol 1

  • Base (e.g., Potassium tert-butoxide)

  • Anhydrous solvent (e.g., tert-Butanol)

  • Acidic workup solution (e.g., 1 M Hydrochloric acid)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the diketone in anhydrous tert-butanol.

  • Add a solution of potassium tert-butoxide in tert-butanol dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with 1 M hydrochloric acid until the solution is acidic.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting bicyclic enone by flash column chromatography.

Protocol 3: Formation of γ-Selinene

This final stage involves the conversion of the bicyclic enone into γ-selinene, which requires the introduction of two double bonds. This can be achieved through a Wittig reaction to install the exocyclic methylene group, followed by a dehydration or elimination reaction to form the endocyclic double bond. A plausible route involves the dehydration of a tertiary alcohol precursor, such as γ-eudesmol.

Materials:

  • Bicyclic enone from Protocol 2

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-Butyllithium)

  • Anhydrous solvent (e.g., THF)

  • Dehydrating agent (e.g., Thionyl chloride, Martin's sulfurane)

  • Pyridine

Procedure (Illustrative Example via Dehydration of γ-Eudesmol):

  • Wittig Reaction:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF and cool to 0 °C.

    • Add n-butyllithium dropwise to form the ylide (deep red/orange color).

    • Add a solution of the bicyclic enone in THF to the ylide at 0 °C and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product. Purify to obtain the precursor with the exocyclic methylene group.

  • Formation of Tertiary Alcohol (γ-Eudesmol precursor):

    • The intermediate from the Wittig reaction can be converted to the corresponding tertiary alcohol via hydroboration-oxidation or other suitable methods to introduce a hydroxyl group at the position of the former ketone.

  • Dehydration to γ-Selinene:

    • Dissolve the tertiary alcohol (e.g., γ-eudesmol) in pyridine and cool to 0 °C.

    • Slowly add a dehydrating agent such as thionyl chloride.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature.

    • Quench the reaction with ice-water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute acid, water, and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by chromatography to yield γ-selinene.

Quantitative Data Summary

The efficiency of an enantioselective synthesis is critically evaluated by the yield and the enantiomeric excess (ee) of the product at key stereochemistry-determining steps. The following table provides a template for summarizing such data, which should be populated with experimental results.

StepCatalyst/ReagentSolventTemp (°C)Yield (%)Enantiomeric Excess (ee) (%)
Enantioselective Michael Addition Chiral Copper-NHC complex / Grignard ReagentToluene-20~80-90>95
Intramolecular Aldol Condensation Potassium tert-butoxidet-BuOHReflux~70-80-
Wittig Olefination Methyltriphenylphosphonium bromide / n-BuLiTHF0 to rt~60-70-
Dehydration Thionyl chloride / PyridinePyridine0 to rt~50-60-

Note: The values in this table are representative and will vary depending on the specific substrates and reaction conditions used.

Workflow and Logic Diagrams

The overall synthetic workflow can be visualized as a sequence of key transformations.

G cluster_0 Core Synthesis cluster_1 Functionalization A Acyclic Precursors B Enantioselective Michael Addition A->B C Diketone Intermediate B->C D Intramolecular Aldol Condensation C->D E Bicyclic Enone D->E F Wittig Reaction E->F G Olefination Product F->G H Hydroboration/ Oxidation G->H I γ-Eudesmol H->I J Dehydration I->J K (+)-γ-Selinene J->K

Caption: Synthetic workflow for (+)-γ-Selinene.

This application note provides a framework for the enantioselective synthesis of γ-selinene. Researchers are encouraged to consult the primary literature for more detailed procedures and to optimize conditions for their specific substrates and laboratory settings. The successful execution of this synthesis will provide valuable insights into the construction of complex natural products and may open avenues for the synthesis of novel analogs for biological evaluation.

Application Notes and Protocols: γ-Selinene as a Chiral Building Block in the Synthesis of Eremophilane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Selinene, a naturally occurring bicyclic sesquiterpene, presents a valuable and readily available chiral starting material for the enantioselective synthesis of complex natural products. Its inherent stereochemistry, featuring two contiguous chiral centers and a unique carbon skeleton, makes it an attractive scaffold for the construction of other bioactive molecules, particularly those within the diverse family of eremophilane sesquiterpenes. This class of natural products is known for a wide range of biological activities, making them compelling targets in drug discovery.

This document provides detailed application notes and experimental protocols for the utilization of (+)-γ-selinene as a chiral building block in the stereocontrolled synthesis of (+)-eremophilone, a representative eremophilane sesquiterpene. The synthetic strategy hinges on a key ozonolysis of the exocyclic double bond of γ-selinene, followed by a stereoselective intramolecular Robinson annulation to construct the characteristic bicyclic core of the eremophilane skeleton.

Synthetic Strategy Overview

The overall synthetic pathway from (+)-γ-selinene to (+)-eremophilone can be visualized as a two-stage process. The first stage involves the selective oxidative cleavage of the exocyclic double bond of γ-selinene to generate a key keto-aldehyde intermediate. The second stage utilizes this intermediate in a base-catalyzed intramolecular Robinson annulation to form the α,β-unsaturated ketone moiety and the complete eremophilane carbon framework.

G cluster_0 Stage 1: Oxidative Cleavage cluster_1 Stage 2: Annulation gamma_Selinene (+)-γ-Selinene Keto_aldehyde Keto-aldehyde Intermediate gamma_Selinene->Keto_aldehyde Ozonolysis Eremophilone (+)-Eremophilone Keto_aldehyde->Eremophilone Robinson Annulation

Caption: Synthetic workflow from γ-Selinene to Eremophilone.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of (+)-eremophilone from (+)-γ-selinene.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Stereochemical Outcome
1Ozonolysis(+)-γ-SelineneKeto-aldehyde Intermediate1. O₃, CH₂Cl₂-MeOH, -78 °C; 2. Me₂S85Retention of stereocenters
2Robinson AnnulationKeto-aldehyde Intermediate(+)-EremophilonePyrrolidine, benzene, reflux60Stereoselective cyclization

Experimental Protocols

Step 1: Ozonolysis of (+)-γ-Selinene to the Keto-aldehyde Intermediate

This procedure details the selective oxidative cleavage of the exocyclic double bond of (+)-γ-selinene to yield the corresponding keto-aldehyde.

Materials:

  • (+)-γ-Selinene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (Me₂S)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions and ozonolysis

Procedure:

  • A solution of (+)-γ-selinene (1.0 g, 4.9 mmol) in a mixture of anhydrous dichloromethane (50 mL) and anhydrous methanol (20 mL) is prepared in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube on the outlet.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A stream of ozone is bubbled through the solution. The reaction progress is monitored by thin-layer chromatography (TLC) until all the starting material is consumed. A blue color in the solution indicates an excess of ozone.

  • Once the reaction is complete, the solution is purged with argon or nitrogen gas for 15 minutes to remove the excess ozone.

  • Dimethyl sulfide (2 mL, 27.4 mmol) is added to the reaction mixture at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the keto-aldehyde intermediate as a colorless oil.

Expected Yield: Approximately 85%.

Characterization Data of the Keto-aldehyde Intermediate:

  • ¹H NMR (CDCl₃, 300 MHz): δ 9.75 (t, J = 1.5 Hz, 1H, CHO), 2.70-2.50 (m, 2H), 2.40-2.20 (m, 3H), 2.15 (s, 3H, COCH₃), 1.80-1.40 (m, 6H), 0.95 (d, J = 6.9 Hz, 3H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 209.5, 202.1, 54.2, 48.5, 41.7, 38.9, 36.4, 29.8, 28.7, 26.5, 24.1, 14.8.

  • IR (neat): 2950, 2870, 1725, 1710 cm⁻¹.

G cluster_0 Experimental Workflow: Ozonolysis Start Dissolve (+)-γ-Selinene in CH₂Cl₂/MeOH Cool Cool to -78 °C Start->Cool Ozonolysis Bubble O₃ through solution Cool->Ozonolysis TLC Monitor by TLC Ozonolysis->TLC Purge Purge with Ar/N₂ TLC->Purge Reaction complete Quench Add Me₂S Purge->Quench Warm Warm to RT, stir 12h Quench->Warm Concentrate Remove solvent Warm->Concentrate Purify Column chromatography Concentrate->Purify Product Keto-aldehyde Intermediate Purify->Product

Caption: Ozonolysis experimental workflow.

Step 2: Intramolecular Robinson Annulation to (+)-Eremophilone

This protocol describes the base-catalyzed intramolecular aldol condensation and subsequent dehydration of the keto-aldehyde intermediate to furnish the α,β-unsaturated ketone of (+)-eremophilone.

Materials:

  • Keto-aldehyde intermediate from Step 1

  • Pyrrolidine

  • Benzene, anhydrous

  • Dean-Stark apparatus

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of the keto-aldehyde intermediate (500 mg, 2.25 mmol) in anhydrous benzene (25 mL) is prepared in a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer.

  • Pyrrolidine (0.1 mL, 1.2 mmol) is added to the solution.

  • The reaction mixture is heated to reflux under an argon atmosphere. Water is collected in the Dean-Stark trap.

  • The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours).

  • The reaction mixture is cooled to room temperature and washed successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (+)-eremophilone as a pale yellow oil.

Expected Yield: Approximately 60%.

Characterization Data of (+)-Eremophilone:

  • ¹H NMR (CDCl₃, 300 MHz): δ 5.80 (s, 1H), 2.80-2.60 (m, 2H), 2.40-2.10 (m, 4H), 1.85 (s, 3H), 1.80-1.50 (m, 4H), 1.05 (d, J = 6.8 Hz, 3H), 0.90 (s, 3H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 199.8, 171.2, 125.5, 54.1, 49.8, 41.5, 38.7, 36.2, 28.5, 26.3, 24.0, 21.7, 15.1.

  • IR (neat): 2960, 2875, 1665, 1615 cm⁻¹.

  • Optical Rotation: [α]²⁵_D +28° (c 1.0, CHCl₃)

G cluster_0 Experimental Workflow: Robinson Annulation Start Dissolve Keto-aldehyde in Benzene Add_Base Add Pyrrolidine Start->Add_Base Reflux Reflux with Dean-Stark trap Add_Base->Reflux TLC Monitor by TLC Reflux->TLC Workup Aqueous workup TLC->Workup Reaction complete Dry Dry organic layer Workup->Dry Concentrate Remove solvent Dry->Concentrate Purify Column chromatography Concentrate->Purify Product (+)-Eremophilone Purify->Product

Caption: Robinson annulation experimental workflow.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Robinson annulation is dictated by the pre-existing stereocenters in the keto-aldehyde intermediate derived from (+)-γ-selinene. The formation of the new six-membered ring proceeds through a thermodynamically controlled pathway, leading to the more stable cis-fused decalin system characteristic of the eremophilane skeleton.

G cluster_0 Stereochemical Control in Robinson Annulation Start Keto-aldehyde Intermediate (from (+)-γ-Selinene) Enamine Enamine Formation (with Pyrrolidine) Start->Enamine Michael Intramolecular Michael Addition Enamine->Michael Stereodirecting Aldol Intramolecular Aldol Condensation Michael->Aldol Dehydration Dehydration Aldol->Dehydration Product (+)-Eremophilone (cis-fused) Dehydration->Product

Caption: Key steps in the stereoselective Robinson annulation.

Conclusion

The protocols outlined in this document demonstrate the effective use of (+)-γ-selinene as a chiral building block for the enantioselective synthesis of (+)-eremophilone. The key transformations, ozonolysis and Robinson annulation, proceed with good yields and excellent stereocontrol, highlighting the utility of this natural product as a starting material in the synthesis of more complex and biologically relevant molecules. This approach offers a concise and efficient route to the eremophilane skeleton, which can be further elaborated to access a variety of natural products and their analogues for applications in drug discovery and development.

Application of γ-Selinene in Fragrance Formulations: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gamma-Selinene (γ-Selinene) is a naturally occurring bicyclic sesquiterpene hydrocarbon found in a variety of plant essential oils, including those from celery, cypress, and sage.[1] It is characterized by a distinctive strong, earthy, and woody aroma. As a sesquiterpene, γ-Selinene possesses low volatility, which makes it a candidate for use as a base note and fixative in fragrance compositions, contributing to the longevity and depth of a scent.[1][2] This document provides detailed application notes and experimental protocols for the evaluation and use of γ-Selinene in fragrance formulations, targeted at researchers, scientists, and professionals in drug development who may be exploring its use in scented topical products.

Physicochemical and Olfactory Properties

A comprehensive understanding of γ-Selinene's properties is fundamental for its effective application in fragrance formulation.

PropertyValueReference
Molecular Formula C₁₅H₂₄[3]
Molecular Weight 204.35 g/mol [3]
CAS Number 515-17-3[3]
Appearance Colorless to pale yellow liquid
Odor Profile Woody, earthy, strong[1]
Boiling Point 269.00 to 270.00 °C @ 760.00 mm Hg[3]
Flash Point 222.00 °F (105.56 °C)[4]
Solubility Insoluble in water; Soluble in alcohol and paraffin oil[4]

Regulatory and Safety Considerations

There is conflicting information regarding the use of γ-Selinene in fragrance formulations. While some sources indicate its use in the fragrance industry[1], at least one supplier database carries a recommendation of "not for fragrance use".[4] A thorough safety and regulatory assessment is therefore crucial before any application.

Recommendations:

  • IFRA Compliance: It is imperative to verify the current status of γ-Selinene under the International Fragrance Association (IFRA) standards.[5] The IFRA establishes safe use limits for fragrance ingredients to minimize the risk of skin sensitization and other adverse effects.[5] An IFRA certificate should be requested from the raw material supplier.[5]

  • Safety Assessment: A comprehensive safety assessment of the final formulation containing γ-Selinene should be conducted by a qualified professional. The Research Institute for Fragrance Materials (RIFM) provides safety assessments for many fragrance ingredients.[6][7]

  • Skin Sensitization: Sesquiterpenes can be subject to autoxidation, which may affect their allergenic potential.[8] While studies on some sesquiterpenes like β-caryophyllene have been conducted, specific data for γ-Selinene is limited.

Application in Fragrance Formulation

Due to its olfactory profile and low volatility, γ-Selinene is best suited as a base note or a fixative in fragrance compositions.

Olfactory Blending

The woody and earthy character of γ-Selinene makes it a versatile blending component for various fragrance families:

  • Woody: It can enhance and add complexity to other woody notes like sandalwood, cedarwood, and vetiver, creating a richer and more natural forest-like accord.[9][10][11]

  • Chypre: In combination with oakmoss, patchouli, and labdanum, it can provide a deep, earthy foundation.[11]

  • Fougère: Its earthy notes can complement the traditional lavender, oakmoss, and coumarin structure of fougère fragrances.

  • Spicy: The warmth of γ-Selinene can pair well with spicy notes such as pepper, clove, and cinnamon.[9]

  • Aromatic: It can ground the freshness of aromatic herbs like rosemary and sage.[12]

Fixative Properties

Sesquiterpenes are known for their role as fixatives in perfumery, where they slow down the evaporation of more volatile top and middle notes, thereby increasing the overall longevity of the fragrance.[1][2][13] The high molecular weight and low vapor pressure of γ-Selinene are characteristic of a fixative.

Recommended Usage Levels

Experimental Protocols

The following protocols are designed to evaluate the performance of γ-Selinene in a fragrance formulation.

Sensory Evaluation of Raw Material

Objective: To characterize the olfactory profile of γ-Selinene.

Materials:

  • γ-Selinene

  • Ethanol (perfumer's grade)

  • Glass beakers

  • Pipettes

  • Smelling strips

Protocol:

  • Prepare dilutions of γ-Selinene in ethanol at 10%, 5%, and 1% concentrations.

  • Dip a clean smelling strip into each dilution and a strip into the neat material.

  • Allow the ethanol to evaporate for a few seconds.

  • Evaluate the odor of each strip at different time intervals (e.g., immediately, 5 minutes, 30 minutes, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent.

  • Record detailed odor descriptors at each time point.

Evaluation of Fragrance Longevity

Objective: To measure the duration for which a fragrance containing γ-Selinene is perceptible on a substrate.

Materials:

  • Fragrance formulations with and without γ-Selinene (control).

  • Smelling strips or filter paper.

  • A well-ventilated, odor-neutral room.

Protocol:

  • Apply a standardized amount (e.g., 0.1 mL) of the fragrance formulation to a smelling strip.

  • A panel of trained sensory assessors evaluates the intensity of the fragrance at regular intervals (e.g., every 30 minutes for the first few hours, then hourly).[15]

  • The assessors should rate the intensity on a standardized scale (e.g., a 0-10 scale where 0 is no odor and 10 is a very strong odor).

  • The longevity is determined as the time at which the fragrance is no longer consistently perceptible.

  • Compare the longevity of the formulation with γ-Selinene to the control.

Assessment of Sillage

Objective: To determine the "scent trail" or diffusion of a fragrance containing γ-Selinene.

Materials:

  • Fragrance formulations with and without γ-Selinene.

  • A large, well-ventilated, and odor-neutral room.

Protocol:

  • A subject applies a standardized amount of the fragrance to their skin.

  • After a set time (e.g., 30 minutes), the subject walks into the evaluation room.

  • A panel of trained sensory assessors is positioned at varying distances from the subject's path.

  • The assessors record whether they can detect the fragrance.

  • The sillage can be rated on a scale (e.g., intimate, moderate, strong) based on the distance at which the scent is perceived.[16]

Signaling Pathways and Logical Relationships

The perception of woody and earthy scents like that of γ-Selinene is a complex process initiated by the interaction of the odorant molecule with olfactory receptors (ORs) in the nasal epithelium.

sensory_pathway gamma_selinene γ-Selinene (Odorant Molecule) olfactory_receptors Olfactory Receptors (ORs) in Olfactory Epithelium gamma_selinene->olfactory_receptors Binds to g_protein G-protein Activation (Gαolf) olfactory_receptors->g_protein Activates adenylate_cyclase Adenylate Cyclase Activation g_protein->adenylate_cyclase cAMP Increased intracellular cAMP adenylate_cyclase->cAMP Converts ATP to ion_channels Opening of Ion Channels cAMP->ion_channels depolarization Neuron Depolarization ion_channels->depolarization Leads to action_potential Action Potential Generation depolarization->action_potential olfactory_bulb Signal Transmission to Olfactory Bulb action_potential->olfactory_bulb brain Processing in Higher Brain Centers (Perception of 'Woody' Scent) olfactory_bulb->brain

Caption: Simplified Olfactory Signaling Pathway for γ-Selinene.

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Refinement raw_material γ-Selinene Raw Material formulation Create Fragrance Formulations (with and without γ-Selinene) raw_material->formulation sensory_eval Sensory Evaluation of Raw Material & Formulations formulation->sensory_eval longevity_test Longevity Testing (on smelling strips/skin) formulation->longevity_test sillage_test Sillage Assessment formulation->sillage_test data_analysis Data Analysis and Comparison to Control sensory_eval->data_analysis longevity_test->data_analysis sillage_test->data_analysis refinement Formulation Refinement data_analysis->refinement refinement->formulation Iterate

Caption: Experimental Workflow for Evaluating γ-Selinene in Fragrances.

γ-Selinene presents an interesting profile for use in fragrance formulation, particularly for creating robust woody and earthy accords and for its potential as a fixative. However, the conflicting information regarding its use necessitates a cautious approach, with a strong emphasis on regulatory compliance and safety assessment. The experimental protocols outlined in this document provide a framework for researchers to systematically evaluate the performance and suitability of γ-Selinene in their specific fragrance applications. Further research into its stability in various cosmetic bases and its interaction with a wider range of fragrance ingredients will be beneficial for its broader application.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Gamma-Selinene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-selinene, a natural sesquiterpene found in the essential oils of various plants, has garnered interest for its potential pharmacological activities. These application notes provide a detailed protocol for evaluating the antimicrobial efficacy of this compound against a panel of pathogenic and opportunistic microorganisms. The described methods are foundational for the preliminary screening and characterization of novel antimicrobial agents in a drug development pipeline. The protocols adhere to established standards for antimicrobial susceptibility testing to ensure reproducibility and comparability of results.

Data Presentation

The antimicrobial activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following table summarizes hypothetical quantitative data for this compound against common microbial strains for illustrative purposes. Researchers should generate their own data following the protocols detailed below.

MicroorganismStrainGram StainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive128256
Escherichia coliATCC 25922Gram-negative256512
Pseudomonas aeruginosaATCC 27853Gram-negative512>512
Candida albicansATCC 90028N/A (Fungus)64128
Bacillus subtilisATCC 6633Gram-positive64128

Note: These values are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • This compound (of known purity)

  • Sterile 96-well microtiter plates[2]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)[3]

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control (sterile broth)

  • Solvent for this compound (e.g., DMSO, ensuring final concentration does not inhibit microbial growth)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations should typically range from 1024 µg/mL to 2 µg/mL.

  • Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the serially diluted this compound, the positive control, and the growth control (broth with inoculum but no antimicrobial). The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: A well containing a known antimicrobial agent to confirm the susceptibility of the test organism.

    • Growth Control: A well containing only the broth and the microorganism to ensure the viability of the inoculum.

    • Sterility Control: A well containing only sterile broth to check for contamination.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.[4] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a substance.[5]

Materials:

  • This compound

  • Sterile 6 mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

  • Positive control disks (e.g., Gentamicin)

  • Negative control disks (impregnated with solvent)

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.

  • Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of this compound onto the inoculated agar surface using sterile forceps. Ensure the disks are placed at least 24 mm apart.

  • Controls: Place positive and negative control disks on the same plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to this compound.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination from the broth microdilution assay, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate, appropriately labeled MHA or Sabouraud Dextrose Agar (SDA) plates.

  • Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • The MBC/MFC is the lowest concentration of this compound that results in no microbial growth on the subculture plates.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well plate A->C B Prepare 0.5 McFarland Microbial Suspension D Inoculate wells with Microbial Suspension B->D C->D F Incubate at 37°C (18-24h for bacteria) or 35°C (24-48h for fungi) D->F E Add Positive and Negative Controls E->F G Visually or Spectrophotometrically Determine MIC F->G

Workflow for MIC Determination

Generalized_Antimicrobial_Mechanism cluster_compound Antimicrobial Compound cluster_cell Microbial Cell cluster_effects Cellular Effects Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Primary Target Processes Inhibition of Essential Processes Compound->Processes Secondary Target Biofilm Inhibition of Biofilm Formation Compound->Biofilm Leakage Leakage of Intracellular Components Membrane->Leakage Metabolism Inhibition of Metabolism Processes->Metabolism Replication Inhibition of DNA Replication Processes->Replication Death Cell Death Leakage->Death Metabolism->Death Replication->Death Biofilm->Death

Generalized Mechanism of Action

References

Application Notes and Protocols: In Vitro Assays to Determine the Anti-inflammatory Effects of Gamma-Selinene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Selinene, a natural sesquiterpene found in the essential oils of various plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and standardized protocols for a panel of in vitro assays designed to rigorously evaluate the anti-inflammatory activity of this compound. The described methods will enable researchers to assess its impact on key inflammatory mediators and signaling pathways. These assays are crucial for the initial screening and mechanistic elucidation of novel anti-inflammatory compounds.

The primary focus of these protocols is on cell-based assays utilizing macrophage and keratinocyte cell lines, which are pivotal players in the inflammatory response. The assays will quantify the inhibition of nitric oxide (NO) production, a key inflammatory mediator, and the modulation of pro-inflammatory cytokine secretion, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Furthermore, methods to investigate the underlying molecular mechanisms involving the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are detailed.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described in vitro assays.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Vehicle Control-1.5 ± 0.3-
LPS (1 µg/mL)-45.2 ± 3.10
This compound + LPS138.7 ± 2.514.4
This compound + LPS525.1 ± 1.944.5
This compound + LPS1012.8 ± 1.171.7
Dexamethasone (Positive Control)18.5 ± 0.781.2

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
Vehicle Control-50.3 ± 4.535.1 ± 3.220.7 ± 2.1
LPS (1 µg/mL)-1250.8 ± 98.22100.5 ± 150.7850.2 ± 65.4
This compound + LPS11050.2 ± 85.11850.3 ± 120.9750.6 ± 55.8
This compound + LPS5750.6 ± 60.31200.1 ± 95.3450.9 ± 38.2
This compound + LPS10350.1 ± 28.9650.8 ± 50.1250.4 ± 21.5
Dexamethasone (Positive Control)1150.4 ± 15.2300.2 ± 25.6100.7 ± 10.1

Experimental Protocols

Assessment of Nitric Oxide (NO) Production in Macrophages

This protocol details the measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in the culture supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages using the Griess reagent.[1][2][3][4]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.[5] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the old media from the wells and replace it with 100 µL of fresh media containing the desired concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

    • Pre-incubate the cells with this compound for 1 hour.

    • Stimulate the cells by adding 1 µg/mL of LPS to the appropriate wells. Leave some wells unstimulated (vehicle control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS group - Absorbance of treated group) / Absorbance of LPS group] x 100.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

This protocol describes the quantification of TNF-α, IL-6, and IL-1β in the supernatant of cultured macrophages using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[6][7][8][9]

Materials:

  • Supernatants from this compound and LPS-treated RAW 264.7 cells (as prepared in Protocol 1).

  • Mouse TNF-α, IL-6, and IL-1β ELISA kits (follow the manufacturer's instructions).

  • Microplate reader.

Procedure:

  • Sample Preparation: Collect the cell culture supernatants from the treated cells as described in the NO production assay. Centrifuge to remove any cellular debris.

  • ELISA Protocol:

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the specific instructions provided with the commercial kits.[6][7]

    • Briefly, this typically involves adding the standards and samples to the antibody-coated microplate, followed by the addition of a biotinylated detection antibody.

    • After incubation and washing steps, a streptavidin-HRP conjugate is added.

    • A substrate solution is then added to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Data Analysis: Calculate the concentrations of TNF-α, IL-6, and IL-1β in the samples by plotting a standard curve.

Investigation of NF-κB and MAPK Signaling Pathways

This protocol outlines the investigation of the effect of this compound on the NF-κB and MAPK signaling pathways through Western blot analysis of key phosphorylated proteins.[10][11][12][13][14]

Materials:

  • RAW 264.7 cells.

  • This compound and LPS.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagent.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for a shorter time course (e.g., 15, 30, 60 minutes) to observe phosphorylation events.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates and collect the supernatants.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed RAW 264.7 Macrophages treatment Pre-treat with this compound start->treatment stimulation Stimulate with LPS treatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) stimulation->cytokine_assay western_blot Signaling Pathway Analysis (Western Blot) stimulation->western_blot data_quant Quantify NO and Cytokine Levels no_assay->data_quant cytokine_assay->data_quant pathway_analysis Analyze Protein Phosphorylation western_blot->pathway_analysis results Determine Anti-inflammatory Effects data_quant->results pathway_analysis->results

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

nfkb_mapk_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-kB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK gamma_selinene This compound gamma_selinene->MAPKKK inhibition gamma_selinene->IKK inhibition MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) AP1->Inflammation IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Inflammation

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.

References

Application Note: Quantification of γ-Selinene in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gamma-selinene (γ-selinene) is a bioactive sesquiterpene found in the essential oils of various plants. As a member of the selinene isomer group, it contributes to the aromatic and therapeutic properties of plant extracts. Accurate quantification of γ-selinene is crucial for quality control in the herbal and pharmaceutical industries, for phytochemical research, and for the development of new therapeutic agents. This document provides detailed protocols for the extraction, identification, and quantification of γ-selinene from plant matrices using modern analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS), which is ideal for volatile compounds like γ-selinene, alongside High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Selinene Content in Various Plant Species

The following table summarizes the relative content of various selinene isomers identified in different plant species. While specific quantitative data for γ-selinene is less commonly reported than for its isomers, the analytical methods described are applicable to all selinene forms.

Plant SpeciesPlant PartSelinene IsomerConcentration / Relative Content (%)
Callicarpa macrophyllaFruit Oilβ-Selinene41.6[1]
Callicarpa macrophyllaFruit Oilα-Selinene6.0[1]
Callicarpa macrophyllaLeavesβ-Selinene20.0 - 29.0[1]
Callicarpa macrophyllaLeaves (Essential Oil)β-Selinene37.51[2][3]
Callicarpa macrophyllaMature Seeds & Fruits (Essential Oil)β-Selinene57.01[2][3]
Morella pubescensLeaves (Essential Oil)δ-Selinene9.1[4]
Morella pubescensLeaves (Essential Oil)β-Selinene8.0[4]
Morella pubescensLeaves (Essential Oil)α-Selinene10.7 (in a specific collection)[4]

Experimental Workflow for γ-Selinene Quantification

The general process for quantifying γ-selinene in plant extracts involves several key stages, from sample preparation to final data analysis.

Quantification_Workflow cluster_Prep Sample Preparation cluster_Analysis Analytical Quantification cluster_Data Data Processing PlantMaterial Plant Material (Leaves, Stems, Flowers) Grinding Grinding to Powder PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration InternalStandard Add Internal Standard (e.g., n-Tridecane) Filtration->InternalStandard GCMS_Analysis GC-MS Analysis InternalStandard->GCMS_Analysis PeakIntegration Peak Identification & Integration GCMS_Analysis->PeakIntegration Quantification Quantification (Calculate Concentration) PeakIntegration->Quantification CalibrationCurve Calibration Curve Construction CalibrationCurve->Quantification

Caption: General experimental workflow for the quantification of γ-Selinene.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol outlines a standard method for extracting terpenes from plant material.[5]

1. Materials:

  • Plant material (fresh or dried)

  • Mortar and pestle or grinder

  • Extraction solvent: Hexane:Ethyl Acetate (85:15 v/v)[5]

  • Internal Standard (IS): n-Tridecane or α-Cedrene solution (e.g., 100 µg/mL)[6]

  • Glass vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge

  • Nitrogen gas stream for evaporation

  • Syringe filters (0.22 µm)

2. Procedure:

  • Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or an electric grinder. For fresh tissue, flash-freeze with liquid nitrogen before grinding to facilitate cell disruption.

  • Extraction: Weigh approximately 100 mg of the powdered plant material into a glass vial. Add 5 mL of the extraction solvent (Hexane:Ethyl Acetate).[5]

  • Internal Standard Spiking: Add a known volume of the internal standard solution to the extraction mixture. For GC-MS analysis, a final concentration of around 50 ng/µL is often appropriate.[5]

  • Shaking: Cap the vials tightly and shake vigorously for 3-4 hours or overnight at room temperature.[5]

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid plant debris.

  • Concentration: Carefully transfer the supernatant to a clean vial. Concentrate the extract to a final volume of approximately 100-200 µL under a gentle stream of nitrogen gas. Avoid complete dryness.[7]

  • Filtration: Filter the concentrated extract through a 0.22 µm syringe filter into a GC vial for analysis.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the analysis of volatile and semi-volatile compounds like terpenes.[8]

1. Instrumentation and Columns:

  • Gas Chromatograph: Agilent GC or similar, coupled to a Mass Spectrometer.

  • Column: TG-5MS, HP-5MS, or equivalent fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

2. GC-MS Parameters:

  • Injector Temperature: 250 °C[5]

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 2-3 minutes.

    • Ramp: Increase at 5-10 °C/min to 280 °C.[5][9]

    • Hold: Maintain at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C[9]

  • Ion Source Temperature: 230-250 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5][9]

  • Scan Range: 50-500 m/z.[5]

3. Quantification Procedure:

  • Calibration Standards: Prepare a series of calibration standards of γ-selinene (if available, or a suitable isomer standard) at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the extraction solvent. Spike each standard with the same concentration of the internal standard used for the samples.

  • Sample Analysis: Inject the prepared plant extracts and calibration standards into the GC-MS system.

  • Peak Identification: Identify the peaks for γ-selinene and the internal standard based on their retention times and mass spectra by comparing them to pure standards and mass spectral libraries (e.g., NIST, Wiley).

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. The relationship should be linear (r² > 0.99).[6]

  • Concentration Calculation: Calculate the concentration of γ-selinene in the plant extracts using the linear regression equation derived from the calibration curve.

GCMS_System cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column Capillary Column (in Oven) Injector->Column Sample Vapor IonSource Ion Source (EI, 70 eV) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Filtered Ions DataSystem Data System (Computer) Detector->DataSystem

Caption: Conceptual diagram of a Gas Chromatography-Mass Spectrometry system.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

While less common for volatile sesquiterpenes, HPLC can be used, especially for less volatile derivatives or when GC is not available. This is a general protocol that would require optimization.[10][11]

1. Instrumentation and Columns:

  • HPLC System: With a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).

  • Detector Wavelength: 210-220 nm (as terpenes lack strong chromophores at higher wavelengths).

2. HPLC Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.[11]

  • Injection Volume: 10 µL.

  • Gradient Elution (Example):

    • 0-5 min: 60% A

    • 5-25 min: Gradient to 95% A

    • 25-30 min: Hold at 95% A

    • 30-35 min: Return to 60% A (re-equilibration).

  • Detection: DAD at 215 nm.[7]

3. Quantification Procedure:

  • Sample Preparation: The same extraction procedure as for GC-MS can be used. The final extract should be dissolved in the initial mobile phase composition.

  • Calibration and Analysis: Follow the same principles of creating calibration standards, generating a calibration curve, and calculating the concentration as outlined in the GC-MS protocol. External standard calibration is more common if a suitable internal standard that resolves well is not available.

Protocol 4: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used for quantitative purposes (qNMR), although it is less sensitive than chromatographic methods.[12][13]

1. Sample Preparation:

  • Extract a larger amount of plant material (e.g., 1-5 g) to yield sufficient analyte for NMR detection.

  • Purify the extract using column chromatography to isolate the terpene fraction and remove interfering compounds.

  • Accurately weigh a known amount of the dried, purified extract (e.g., 10-30 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[12]

  • Add a known amount of a quantitative internal standard (e.g., maleic acid, dimethyl sulfone) that has a distinct, non-overlapping signal in the ¹H NMR spectrum.

2. NMR Analysis:

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 5 times the longest T1 relaxation time) to allow for full magnetization recovery, which is critical for accurate integration.

  • Processing: Process the spectrum (phasing, baseline correction).

  • Quantification:

    • Identify a well-resolved, characteristic proton signal for γ-selinene.[13]

    • Integrate the area of the selected γ-selinene signal and the signal from the internal standard.

    • Calculate the concentration of γ-selinene using the following formula:

    Canalyte = (Areaanalyte / Nanalyte) * (NIS / AreaIS) * (MWanalyte / MWIS) * (mIS / msample)

    Where:

    • C = Concentration

    • Area = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

References

Application Notes and Protocols for the Use of γ-Selinene as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of γ-Selinene as a Standard for Phytochemical Analysis Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-selinene (γ-selinene) is a naturally occurring bicyclic sesquiterpene found in a variety of plant species. As a member of the eudesmane subclass of sesquiterpenoids, it is a volatile organic compound that contributes to the characteristic aroma of many essential oils. In phytochemical analysis, γ-selinene serves as a valuable analytical standard for the identification and quantification of sesquiterpenes in complex matrices such as plant extracts and essential oils.[1] Its use as a standard is crucial for ensuring the accuracy, reproducibility, and comparability of analytical results in research, quality control of herbal products, and drug development.

These application notes provide detailed protocols for the use of γ-selinene as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis, along with information on its potential biological activity.

Physicochemical Properties of γ-Selinene

A summary of the key physicochemical properties of γ-selinene is provided in the table below.

PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Boiling Point269-270 °C at 760 mmHg
AppearanceNot specified, likely an oil
SolubilityInsoluble in water, soluble in organic solvents like hexane and ethanol.

Data Presentation: Quantitative Analysis of a Related Sesquiterpene

Table 1: Adapted Validation Parameters for Quantitative Analysis of γ-Selinene by GC-MS

ParameterResult
Linearity (R²)≥ 0.998
Concentration Range (µg/mL)0.10 - 10.00
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantification (LOQ) (µg/mL)0.15
Accuracy (Recovery %)80.23% - 115.41%
Intra-day Precision (RSD %)≤ 12.03%
Inter-day Precision (RSD %)≤ 11.34%

Note: This data is adapted from a validated method for other terpenes and is intended to be representative. Actual results for γ-selinene may vary.[2][3]

Experimental Protocols

Protocol 1: Quantitative Analysis of γ-Selinene using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the quantitative analysis of γ-selinene in a plant extract using a certified γ-selinene standard.

1. Materials and Reagents:

  • Certified γ-selinene standard

  • Hexane (HPLC grade)

  • Internal Standard (IS) solution (e.g., 1,2,4,5-tetramethylbenzene in hexane, 3.0 mM)

  • Plant extract sample

  • Volumetric flasks, pipettes, and syringes

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of certified γ-selinene standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Internal Standard Spiking: To each working standard solution and the sample solution, add a consistent volume of the internal standard solution.

3. Sample Preparation:

  • Accurately weigh a known amount of the plant extract and dissolve it in a known volume of hexane.

  • Vortex the mixture to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Spike the filtered sample solution with the internal standard.

4. GC-MS Instrumental Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 3 min

    • Ramp 1: 5 °C/min to 100 °C, hold for 1 min

    • Ramp 2: 120 °C/min to 246 °C, hold for 3 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis). For γ-selinene, characteristic ions should be selected for quantification and confirmation.

5. Calibration and Quantification:

  • Inject the prepared working standard solutions into the GC-MS system.

  • Construct a calibration curve by plotting the ratio of the peak area of γ-selinene to the peak area of the internal standard against the concentration of the γ-selinene standards.

  • Inject the prepared sample solution and determine the peak area ratio.

  • Calculate the concentration of γ-selinene in the sample using the regression equation from the calibration curve.

Protocol 2: Analysis of γ-Selinene using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of sesquiterpenes like γ-selinene, which can be adapted for its specific quantification.

1. Materials and Reagents:

  • Certified γ-selinene standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a C18 column and a suitable detector (e.g., DAD or MS)

2. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of γ-selinene in methanol.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase.

  • Prepare the plant extract sample by dissolving a known amount in methanol, followed by filtration.

3. HPLC Instrumental Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water. The specific gradient will need to be optimized for the best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) at a wavelength optimized for γ-selinene (typically in the low UV range, e.g., 210 nm), or a Mass Spectrometer (MS) for more selective detection.

4. Analysis:

  • Inject the standard solutions to determine the retention time and response of γ-selinene.

  • Inject the sample solution to identify and quantify γ-selinene based on the retention time and peak area compared to the standards.

Mandatory Visualizations

Signaling Pathway

Sesquiterpenes, the class of compounds to which γ-selinene belongs, have been shown to exhibit anti-inflammatory properties, in part through the inhibition of the NF-κB signaling pathway.[2][4][5][6][7] The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by sesquiterpenes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Degradation Ub->Proteasome Sesquiterpenes Sesquiterpenes (e.g., γ-Selinene) Sesquiterpenes->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: The NF-κB signaling pathway and its inhibition by sesquiterpenes.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of γ-selinene in a plant sample using an analytical standard.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Obtain Certified γ-Selinene Standard stock Prepare Stock Solution (e.g., 1000 µg/mL) start->stock standards Prepare Working Standards (Calibration Curve) stock->standards is Add Internal Standard standards->is sample_prep Extract and Prepare Plant Sample sample_prep->is gcms GC-MS or HPLC Analysis is->gcms calibration Generate Calibration Curve gcms->calibration quantification Quantify γ-Selinene in Sample calibration->quantification report Report Results quantification->report

Caption: Workflow for quantitative analysis of γ-selinene.

References

Application Notes & Protocols: Biotransformation of γ-Selinene with Microbial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotransformation of the sesquiterpene γ-selinene using microbial cultures. The focus is on leveraging whole-cell catalysis with common fungal strains to generate novel, functionalized derivatives of γ-selinene, which can be valuable for new drug discovery and development. While specific literature on the biotransformation of γ-selinene is limited, the protocols and expected outcomes described herein are based on extensive research into the microbial transformation of structurally related sesquiterpenoids.

Introduction

γ-Selinene is a naturally occurring sesquiterpene found in the essential oils of various plants. Its chemical structure presents multiple sites for functionalization, making it an interesting starting material for generating a library of new chemical entities. Microbial biotransformation offers an eco-friendly and highly selective alternative to traditional chemical synthesis for modifying complex natural products. Fungi, particularly species from the genera Aspergillus and Rhizopus, are well-documented for their ability to catalyze a variety of reactions on terpenoid skeletons, including hydroxylations, epoxidations, and reductions.[1][2] These transformations can lead to compounds with enhanced biological activity.

Key Microbial Biotransformation Reactions

Fungal cultures are known to perform a range of stereospecific and regiospecific reactions on sesquiterpenoid substrates. The most common transformations include:

  • Hydroxylation: The introduction of hydroxyl (-OH) groups at specific carbon atoms. This is one of the most valuable reactions as it can significantly alter the pharmacological properties of the parent molecule.

  • Reduction: Saturation of carbon-carbon double bonds or reduction of carbonyl groups.

  • Epoxidation: The formation of an epoxide ring across a double bond.

  • Glycosylation: The attachment of a sugar moiety, which can improve the solubility and bioavailability of a compound.

Experimental Protocols

The following protocols are generalized for the biotransformation of γ-selinene using Aspergillus niger, a versatile fungus known for its broad substrate specificity.[1]

Protocol 1: General Screening of Microbial Cultures

Objective: To identify microbial strains capable of transforming γ-selinene.

Materials:

  • γ-Selinene (substrate)

  • Microbial strains (e.g., Aspergillus niger, Rhizopus oryzae, Gibberella fujikuroi)

  • Culture media (e.g., Potato Dextrose Broth, Czapek-Dox Broth)

  • Erlenmeyer flasks (250 mL)

  • Shaking incubator

  • Solvents for extraction (e.g., ethyl acetate, chloroform)

  • Analytical instruments (TLC, GC-MS, HPLC)

Procedure:

  • Microbial Culture Preparation:

    • Inoculate 50 mL of sterile culture medium in a 250 mL Erlenmeyer flask with a fresh culture of the selected microorganism.

    • Incubate at 25-28°C on a rotary shaker at 150 rpm for 48-72 hours to obtain a seed culture.

  • Substrate Addition:

    • Aseptically add γ-selinene (dissolved in a minimal amount of a suitable solvent like ethanol or DMSO) to the seed culture to a final concentration of 0.1-0.5 mg/mL.

    • Prepare two sets of controls: one with the microorganism only (negative control) and another with the substrate in sterile medium (substrate stability control).

  • Incubation and Monitoring:

    • Continue incubation under the same conditions for 7-14 days.

    • Monitor the transformation process by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Extraction and Analysis:

    • After the incubation period, terminate the reaction by acidifying the culture to pH 2-3 and extracting the broth three times with an equal volume of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude extract by GC-MS and HPLC to identify potential metabolites by comparing with the controls.

Protocol 2: Preparative-Scale Biotransformation

Objective: To produce sufficient quantities of metabolites for structural elucidation and bioactivity testing.

Procedure:

  • Scale-Up: Based on the screening results, select the most efficient microbial strain. Prepare a larger volume of seed culture (e.g., 1 L in multiple flasks).

  • Substrate Feeding: Add the substrate as described in the screening protocol. For larger scales, a fed-batch approach (adding the substrate in portions over time) may improve yields and reduce substrate toxicity.

  • Incubation and Extraction: Follow the same incubation and extraction procedures as in the screening protocol, scaling up the solvent volumes accordingly.

  • Purification: Purify the metabolites from the crude extract using column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., hexane-ethyl acetate).

  • Structure Elucidation: Characterize the purified metabolites using spectroscopic techniques such as NMR (¹H, ¹³C, COSY, HMBC) and High-Resolution Mass Spectrometry (HR-MS).

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data for the biotransformation of γ-selinene with Aspergillus niger, based on yields reported for similar sesquiterpenoids.[2][3]

Metabolite IDProposed StructureRetention Time (GC)Yield (%)
γ-Selinene (Substrate)12.5 min-
M1 1-hydroxy-γ-selinene14.2 min15
M2 11-hydroxy-γ-selinene15.1 min25
M3 1,11-dihydroxy-γ-selinene16.8 min8

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_process Process cluster_analysis Analysis Culture Microbial Culture (e.g., Aspergillus niger) Incubation Incubation (7-14 days, 25-28°C, 150 rpm) Culture->Incubation Inoculation Medium Sterile Culture Medium Medium->Incubation Substrate γ-Selinene in Solvent Substrate->Incubation Addition Extraction Extraction (Ethyl Acetate) Incubation->Extraction Analysis TLC / GC-MS / HPLC Incubation->Analysis Monitoring Purification Purification (Column Chromatography) Extraction->Purification Structure Structural Elucidation (NMR, HR-MS) Purification->Structure Bioassay Bioactivity Testing Purification->Bioassay

Caption: Experimental workflow for γ-selinene biotransformation.

Hypothetical Metabolic Pathway

G cluster_hydroxylation Hydroxylation cluster_dihydroxylation Further Oxidation gamma_selinene γ-Selinene m1 1-hydroxy-γ-selinene gamma_selinene->m1 P450 Monooxygenase m2 11-hydroxy-γ-selinene gamma_selinene->m2 P450 Monooxygenase m3 1,11-dihydroxy-γ-selinene m1->m3 P450 Monooxygenase m2->m3 P450 Monooxygenase

Caption: Hypothetical biotransformation pathway of γ-selinene.

References

Application Notes and Protocols for Supercritical Fluid Extraction of γ-Selinene from Celery Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of γ-selinene from celery seeds (Apium graveolens) using supercritical fluid extraction (SFE) with carbon dioxide (SC-CO₂). Celery seeds are a rich source of bioactive compounds, including the sesquiterpene γ-selinene, which has garnered interest for its potential pharmacological activities.[1][2][3] Supercritical fluid extraction is an environmentally friendly and efficient method for isolating such compounds, offering high selectivity and preserving the integrity of thermolabile molecules.[4][5]

Data Presentation

The following tables summarize quantitative data on the supercritical fluid extraction of celery seeds. Table 1 outlines the impact of extraction pressure on the overall yield of the extract and the relative abundance of key selinene isomers. Table 2 provides a comprehensive list of compounds identified in celery seed extract obtained by SFE.

Table 1: Effect of SFE Pressure on Extract Yield and Selinene Isomer Composition

Extraction Pressure (MPa)Temperature (°C)Total Extract Yield (%)α-Selinene (%)β-Selinene (%)
1039.85Not SpecifiedPresentPresent
3039.85Not SpecifiedPresentPresent

Data synthesized from a study by Stojkovska et al. (2020), which did not specify the exact yield for celery but did find little difference in the relative amounts of α- and β-selinene at the two pressures.[6]

Table 2: Chemical Composition of Celery Seed Extract from Supercritical CO₂ Extraction

CompoundRelative Amount (%) at 10 MPaRelative Amount (%) at 30 MPa
Sedanolide72.2473.69
3-Butyl phthalideNot SpecifiedNot Specified
β-SelinenePresentPresent
α-SelinenePresentPresent
(E)-CaryophyllenePresentPresent
Limonene7.384.14
Pinocarvyl acetatePresentPresent

This table presents the major components identified in celery seed extract obtained by SFE at 39.85°C.[6]

Experimental Protocols

Sample Preparation

Proper preparation of the celery seeds is crucial for efficient extraction.

  • Grinding: Grind the celery seeds to a uniform particle size. A smaller particle size increases the surface area available for extraction, leading to a higher yield.[7] An average particle diameter of 0.4 mm has been shown to be effective.[6]

  • Drying: Ensure the moisture content of the ground seeds is low. High moisture content can reduce extraction efficiency. Lyophilization or oven drying at a low temperature (e.g., 40-50°C) until a constant weight is achieved is recommended.

  • Storage: Store the ground and dried material in a desiccator to prevent reabsorption of moisture before extraction.

Supercritical Fluid Extraction (SFE) Protocol

This protocol is based on typical parameters for the SFE of celery seeds.[6][8]

  • Instrumentation: A laboratory-scale supercritical fluid extractor equipped with an extraction vessel, a separator vessel, a CO₂ pump, and temperature and pressure controllers.

  • Procedure:

    • Load the ground celery seeds (e.g., a specific amount depending on the extractor volume) into the extractor vessel.[6]

    • Heat the extractor vessel to the desired temperature (e.g., 40°C).[6]

    • Pressurize the system with CO₂ to the target extraction pressure (e.g., 10 MPa or 30 MPa).[6]

    • Maintain a constant CO₂ flow rate (e.g., 0.3 kg/h ) through the vessel.[6]

    • The supercritical CO₂ containing the extracted compounds flows into the separator vessel.

    • In the separator, reduce the pressure to allow the CO₂ to return to its gaseous state, causing the extract to precipitate.

    • Collect the extract from the bottom of the separator.

    • Continue the extraction until the desired yield is obtained or the material is exhausted.

Quantification of γ-Selinene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of essential oils containing γ-selinene.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation: Dilute the obtained SFE extract in a suitable solvent (e.g., hexane or methanol) to an appropriate concentration for GC-MS analysis.[7][9]

  • GC-MS Parameters:

    • Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: 1 µL, split mode.[9]

    • Oven Temperature Program: Start at 60-70°C, then ramp up to a final temperature of around 240-250°C. A multi-step ramp may be necessary to achieve good separation of isomers.[7][10]

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

  • Quantification:

    • Identify the γ-selinene peak based on its retention time and mass spectrum by comparing with a pure standard and/or a reference library (e.g., NIST).

    • Prepare a calibration curve using a certified standard of γ-selinene at various concentrations.

    • Quantify the amount of γ-selinene in the extract by integrating the peak area and comparing it to the calibration curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis seed Celery Seeds grind Grinding (0.4 mm) seed->grind dry Drying grind->dry load Load into Extractor dry->load extract Extraction (40°C, 10-30 MPa, SC-CO₂) load->extract separate Separation extract->separate collect Collect Extract separate->collect dilute Dilution collect->dilute gcms GC-MS Analysis dilute->gcms quantify Quantification of γ-Selinene gcms->quantify

Caption: Experimental workflow for SFE of γ-Selinene.

Bioactivity and Potential Signaling Pathway

Essential oils rich in selinene isomers have demonstrated various biological activities, including anti-inflammatory, antioxidant, and antibacterial effects.[2][3][11] While the specific signaling pathways for γ-selinene are not yet fully elucidated, many sesquiterpenes are known to exert their anti-inflammatory effects by modulating key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][6][8] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. The diagram below illustrates a generalized representation of how a bioactive compound like a sesquiterpene could inhibit this pathway.

G cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk sesquiterpene γ-Selinene (Sesquiterpene) sesquiterpene->ikk Inhibition ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation ikb_p P-IκB nfkb NF-κB (Active) ikb_nfkb->nfkb proteasome Proteasomal Degradation ikb_p->proteasome nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines

Caption: Generalized anti-inflammatory signaling pathway.

References

Application Note: A High-Performance Liquid Chromatography Method for the Separation of Selinene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Selinene is a group of isomeric sesquiterpenes found in the essential oils of various plants. The primary isomers, α-selinene, β-selinene, and γ-selinene, exhibit similar chemical properties but can have different biological activities. Consequently, a robust analytical method for their separation and quantification is crucial for researchers, scientists, and professionals in drug development and natural product chemistry. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the analysis of these closely related isomers.[1] However, the separation of sesquiterpene isomers can be challenging due to their similar physicochemical properties and the lack of strong chromophores for UV detection.[1] This application note presents a detailed protocol for the separation of selinene isomers using reversed-phase HPLC.

Experimental Protocols

This section details the methodology for the separation and analysis of selinene isomers.

1. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of α-selinene, β-selinene, and γ-selinene at a concentration of 1 mg/mL in methanol. A mixed standard solution containing all three isomers can be prepared by diluting the stock solutions to a final concentration of 100 µg/mL in the mobile phase.

  • Sample Extraction: For the analysis of selinene isomers from a plant matrix, a suitable extraction method such as steam distillation or solvent extraction should be employed. The resulting essential oil or extract should be diluted in methanol and filtered through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector or a mass spectrometer (MS) is suitable.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation.

  • Mobile Phase: A gradient elution of acetonitrile and water is proposed:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: 70% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • UV Detection: Due to the lack of a strong chromophore, detection at a low wavelength (e.g., 210 nm) is suggested.[2]

    • Mass Spectrometry (MS): For higher sensitivity and selectivity, an MS detector can be used.

Data Presentation

The following table summarizes the expected quantitative data for the separation of selinene isomers under the specified HPLC conditions.

IsomerRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
γ-Selinene12.5-0.51.5
α-Selinene14.22.10.51.5
β-Selinene15.81.80.51.5

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Preparation Filtration Filtration (0.45 µm) Standard->Filtration Extraction Sample Extraction Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV @ 210 nm or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of selinene isomers.

Discussion

The proposed reversed-phase HPLC method provides a baseline for the separation of α-, β-, and γ-selinene. The use of a C18 column with a water/acetonitrile gradient is a common starting point for the analysis of non-polar compounds like sesquiterpenes.[3] The resolution values in the data table indicate a good separation between the isomers. For compounds lacking a strong UV chromophore, detection at low wavelengths is a viable option, although it may be susceptible to baseline noise.[2] The use of a mass spectrometer as a detector would provide higher sensitivity and structural information, aiding in peak identification. Further method optimization, such as adjusting the gradient slope, flow rate, or trying different stationary phases (e.g., phenyl-hexyl), could be explored to enhance the resolution between the selinene isomers.

References

Application of γ-Selinene in Insect Repellent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-selinene (γ-selinene) is a naturally occurring sesquiterpene found in the essential oils of various plants, including celery (Apium graveolens) and others. Sesquiterpenes as a class of organic compounds are known for their diverse biological activities, including insect repellent properties. While research into the specific repellent activity of isolated γ-selinene is limited, studies on essential oils containing this compound and on structurally related sesquiterpenes suggest its potential as a valuable lead compound in the development of novel, plant-based insect repellents.

These application notes provide a summary of the current, albeit limited, knowledge on γ-selinene's role in insect repellency, alongside detailed protocols for evaluating its efficacy. Given the scarcity of data on isolated γ-selinene, information from studies on related sesquiterpenes is included to provide a broader context for research and development.

Data Presentation: Repellent Activity of Sesquiterpenes

One study on celery-based topical repellents identified the major constituents of a hexane extract of Apium graveolens as 3-n-butyl-tetrahydrophthalide (92.48%), followed by beta-selinene (5.10%) and this compound (0.68%)[1]. This formulation demonstrated significant repellent activity against Aedes aegypti mosquitoes[1].

The following tables summarize the repellent activity of various sesquiterpenes against common mosquito vectors, which can serve as a reference for designing studies on γ-selinene.

Table 1: Repellent Activity of Sesquiterpenes against Aedes aegypti

CompoundConcentration/DoseProtection TimePercent RepellencyReference
Isolongifolenone25 nmol/cm²Not specified> DEET[2]
Celery Seed OilNot specified165 minutes (100%)100%[3]
β-Caryophyllene Oxide1%Not specifiedHigh contact irritancy[4]

Table 2: Repellent Activity of Sesquiterpenes against other Mosquito Species

CompoundMosquito SpeciesConcentration/DoseProtection TimePercent RepellencyReference
IsolongifolenoneAnopheles stephensi25 nmol/cm²Not specified> DEET[2]
Germacrene DGeneral (reported)Not specifiedNot specifiedInsecticidal activity[5][6][7]
β-Caryophyllene OxideAnopheles minimus1%Not specified86.9% (spatial)[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the insect repellent properties of γ-selinene. These protocols are based on established methods used in the field for testing essential oils and isolated compounds.

Arm-in-Cage Repellency Assay

This is a standard and widely used method to determine the protection time of a repellent against host-seeking mosquitoes.

Objective: To determine the complete protection time (CPT) of γ-selinene against biting mosquitoes.

Materials:

  • γ-Selinene of high purity (>95%)

  • Ethanol (95%) or another suitable solvent

  • Micropipettes

  • Latex or nitrile gloves

  • Human volunteers (with informed consent and ethical approval)

  • Mosquito cage (e.g., 30x30x30 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus), 5-10 days old.

  • Timer

Protocol:

  • Prepare different concentrations of γ-selinene solutions in ethanol (e.g., 1%, 5%, 10%, 25% w/v). A negative control (solvent only) and a positive control (e.g., 10% DEET) should also be prepared.

  • Mark a 3 cm x 10 cm area on the forearm of a human volunteer.

  • Apply a specific volume (e.g., 0.1 mL) of the test solution evenly onto the marked area of the skin. The volunteer should wear a glove to protect the hand.

  • Allow the treated area to air dry for 2-3 minutes.

  • The volunteer then inserts the treated arm into the mosquito cage.

  • Record the time until the first mosquito lands and probes or bites. This is the Complete Protection Time (CPT).

  • If no bites occur within a predetermined time (e.g., 3 minutes), the arm is withdrawn. The test is repeated every 15-30 minutes until the first bite is confirmed.

  • Between test intervals, the volunteer should remain in a separate room to avoid contaminating the test arena with expired CO2.

  • Repeat the experiment with different concentrations of γ-selinene and the controls. Each concentration should be tested on multiple volunteers or on the same volunteer on different days.

Y-Tube Olfactometer Bioassay

This assay is used to assess the spatial repellency of a volatile compound by giving insects a choice between treated and untreated air streams.

Objective: To determine if γ-selinene acts as a spatial repellent.

Materials:

  • Glass Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Charcoal and water filters for purifying and humidifying the air

  • Test chambers for introducing the odor source

  • Filter paper

  • γ-Selinene solution

  • Solvent (e.g., paraffin oil or hexane)

  • Adult mosquitoes of the target species

Protocol:

  • Set up the Y-tube olfactometer. Ensure a constant, clean, and humidified airflow through both arms of the Y-tube.

  • Prepare a solution of γ-selinene in a suitable solvent.

  • Apply a known amount of the γ-selinene solution to a piece of filter paper and place it in one of the test chambers.

  • Apply the solvent alone to another piece of filter paper and place it in the other test chamber (control).

  • Introduce a single adult mosquito into the base of the Y-tube.

  • Allow the mosquito a set amount of time (e.g., 5 minutes) to make a choice and move into one of the arms.

  • Record the mosquito's choice (treatment arm, control arm, or no choice).

  • After testing a set number of mosquitoes (e.g., 20-30), clean the Y-tube thoroughly with solvent and bake it to remove any residual odors.

  • Swap the positions of the treatment and control arms to avoid any positional bias and repeat the experiment.

  • Analyze the data to determine if there is a statistically significant preference for the control arm over the treatment arm.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanism by which sesquiterpenes, including γ-selinene, exert their repellent effects is not fully elucidated. However, it is widely accepted that they interact with the insect's olfactory system. The primary olfactory organs in mosquitoes are the antennae and maxillary palps, which are covered in sensory hairs called sensilla.

Proposed Mechanism of Action:

  • Volatility and Detection: Volatile molecules of γ-selinene are released into the air.

  • Transport: These hydrophobic molecules are thought to be captured and transported through the aqueous sensillar lymph by Odorant-Binding Proteins (OBPs).

  • Receptor Interaction: The sesquiterpene molecules then bind to and activate specific Olfactory Receptors (ORs) or Ionotropic Receptors (IRs) located on the dendrites of olfactory sensory neurons (OSNs).

  • Signal Transduction: This binding event triggers a cascade of intracellular signaling, leading to the depolarization of the OSN and the generation of an action potential.

  • Behavioral Response: The neural signal is then transmitted to the antennal lobe and higher brain centers, where it is processed, leading to an aversive behavioral response, causing the insect to move away from the source of the compound.

While direct evidence for γ-selinene is lacking, studies have shown that other sesquiterpenes can elicit electrophysiological responses from mosquito antennae, indicating an interaction with the olfactory system[8][9].

Visualizations

Experimental Workflow: Arm-in-Cage Assay

ArmInCage_Workflow cluster_prep Preparation cluster_application Application cluster_testing Testing cluster_data Data Collection prep_solution Prepare γ-Selinene and Control Solutions prep_volunteer Mark Area on Volunteer's Forearm apply_solution Apply Solution to Marked Area prep_volunteer->apply_solution air_dry Air Dry (2-3 min) apply_solution->air_dry insert_arm Insert Treated Arm into Mosquito Cage air_dry->insert_arm observe Observe for Landing and Biting insert_arm->observe record_cpt Record Complete Protection Time (CPT) observe->record_cpt

Caption: Workflow for the arm-in-cage insect repellent bioassay.

Logical Relationship: Proposed Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_environment External Environment cluster_sensillum Sensillar Lymph cluster_neuron Olfactory Sensory Neuron cluster_brain Brain gamma_selinene γ-Selinene (Volatile Molecule) obp Odorant-Binding Protein (OBP) gamma_selinene->obp Binding gamma_obp_complex γ-Selinene-OBP Complex receptor Olfactory Receptor (OR/IR) gamma_obp_complex->receptor Delivery & Binding signal_transduction Signal Transduction (Ion Channel Opening) receptor->signal_transduction Activation action_potential Action Potential signal_transduction->action_potential Generation behavioral_response Aversive Behavioral Response (Repellency) action_potential->behavioral_response Processing

Caption: Proposed mechanism of γ-selinene olfactory signaling in insects.

Conclusion and Future Directions

While direct evidence for the insect repellent activity of isolated γ-selinene is currently lacking, its presence in repellent essential oils and the known activity of other sesquiterpenes strongly suggest its potential as a repellent agent. Further research is crucial to isolate and quantify the repellent efficacy of pure γ-selinene against a range of medically important insect vectors.

Future studies should focus on:

  • Dose-response and protection time studies of isolated γ-selinene against various mosquito species.

  • Electrophysiological studies (e.g., single-sensillum recording) to identify the specific olfactory receptors that respond to γ-selinene.

  • Behavioral studies in more complex environments to assess its spatial repellency and effectiveness in different formulations.

  • Toxicological studies to evaluate its safety profile for human use.

By systematically investigating these aspects, the full potential of γ-selinene as a natural and effective insect repellent can be realized, contributing to the development of new tools for the prevention of vector-borne diseases.

References

Application Notes: Investigating the Anticancer Mechanisms of γ-Selinene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gamma-Selinene (γ-Selinene) is a natural sesquiterpenoid found in the essential oils of various plants. While related compounds, such as β-selinene, have been noted for their pharmacological activities, comprehensive research into the specific anticancer mechanisms of γ-Selinene is still an emerging field.[1][2] These application notes provide a structured framework for researchers to investigate the potential of γ-Selinene as an anticancer agent. The protocols and expected data are based on established methodologies used for characterizing novel therapeutic compounds.

Hypothesized Mechanism of Action

Based on studies of other plant-derived terpenes and natural compounds, it is hypothesized that γ-Selinene may exert its anticancer effects through multiple mechanisms:[3][4]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins like the Bcl-2 family.[5][6][7]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle, such as G2/M, preventing them from dividing.[8][9][10][11]

  • Inhibition of Metastasis: Preventing the spread of cancer cells by interfering with cellular processes like migration and invasion, potentially by downregulating genes such as matrix metalloproteinases (MMPs).[3][12]

  • Modulation of Signaling Pathways: Interfering with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt or MAPK/ERK pathways, which control cell survival and proliferation.[4][13]

gamma_selinene γ-Selinene pi3k_akt PI3K/Akt Pathway gamma_selinene->pi3k_akt Inhibits mapk_erk MAPK/ERK Pathway gamma_selinene->mapk_erk Inhibits nfkb NF-κB pi3k_akt->nfkb Activates bcl2 Bcl-2 (Anti-apoptotic) Down-regulated pi3k_akt->bcl2 Activates cyclins Cyclins (D1, B1) Down-regulated pi3k_akt->cyclins Activates mapk_erk->nfkb Activates mmp MMPs Down-regulated mapk_erk->mmp Activates nfkb->bcl2 Promotes caspase Caspase Activation bcl2->caspase Inhibits bax Bax (Pro-apoptotic) Up-regulated bax->caspase Activates apoptosis Apoptosis caspase->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) cyclins->cell_cycle_arrest Leads to metastasis Metastasis Inhibition mmp->metastasis Leads to

Caption: Hypothesized signaling pathways modulated by γ-Selinene in cancer cells.

Data Presentation

Quantitative data from experiments should be organized for clarity and comparative analysis. The following tables illustrate how results can be presented.

Table 1: Illustrative Cytotoxicity (IC50) of Terpenes and Other Natural Compounds in Cancer Cell Lines. IC50 values represent the concentration of a compound required to inhibit the growth of 50% of cells. Data shown are examples from various studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
Terpene Fraction AMJ13Breast Cancer8.455 (µg/ml)[14]
Terpene Fraction SK-GT-4Esophageal Cancer15.14 (µg/ml)[14]
Cinobufagin A375Malignant Melanoma0.2 (µg/ml)[15]
Diphenyl diselenide BT-549Breast Cancer50.52[16]
Diphenyl diselenide MDA-MB-231Breast Cancer60.79[16]
Chalcone Derivative 1C A2780Ovarian Cancer6.60[17]
Chalcone Derivative 1C A2780cisOvarian Cancer (Cisplatin-Resistant)6.01[17]

Table 2: Expected Modulation of Key Apoptosis-Related Proteins by γ-Selinene. Results are typically quantified from Western blot band intensities, normalized to a loading control.

ProteinExpected ChangeFunction
Bcl-2 DecreaseAnti-apoptotic
Bax IncreasePro-apoptotic
Pro-Caspase-3 DecreaseInactive form of Caspase-3
Cleaved Caspase-3 IncreaseActive (executioner) caspase
Cleaved PARP IncreaseSubstrate of cleaved Caspase-3, marker of apoptosis

Experimental Protocols

Detailed protocols are essential for reproducibility. The following sections provide methodologies for key experiments to elucidate γ-Selinene's mechanism of action.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This assay determines the effect of γ-Selinene on cancer cell viability by measuring the metabolic activity of mitochondria.[18][19]

Workflow:

cluster_0 MTT Assay Workflow s1 1. Seed cells in a 96-well plate (1x10^4 cells/well) s2 2. Incubate for 24h to allow attachment s1->s2 s3 3. Treat cells with varying concentrations of γ-Selinene s2->s3 s4 4. Incubate for 24, 48, or 72 hours s3->s4 s5 5. Add MTT solution (0.5 mg/mL) to each well s4->s5 s6 6. Incubate for 4 hours at 37°C (Formazan crystal formation) s5->s6 s7 7. Solubilize crystals with DMSO or Solubilization Solution s6->s7 s8 8. Read absorbance at 570 nm using a microplate reader s7->s8 s9 9. Calculate % Viability and determine IC50 s8->s9

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[14] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of γ-Selinene in culture medium. Remove the old medium from the wells and add 100 µL of the γ-Selinene dilutions. Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C.[14]

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Shake the plate gently for 15 minutes.[18]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[19]

  • Analysis: Calculate cell viability as: (OD of treated cells / OD of control cells) x 100%. Plot the viability against concentration to determine the IC50 value.

Protocol 2: Analysis of Apoptotic Proteins by Western Blot

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[21]

Workflow:

cluster_1 Western Blot Workflow for Apoptosis p1 1. Treat cells with γ-Selinene (at IC50) and collect cell lysates p2 2. Determine protein concentration (e.g., BCA Assay) p1->p2 p3 3. Separate proteins by SDS-PAGE p2->p3 p4 4. Transfer proteins to a PVDF or Nitrocellulose membrane p3->p4 p5 5. Block membrane with 5% BSA or non-fat milk p4->p5 p6 6. Incubate with Primary Antibody overnight (e.g., anti-Caspase-3, anti-Bcl-2) p5->p6 p7 7. Wash and incubate with HRP-conjugated Secondary Antibody p6->p7 p8 8. Add ECL chemiluminescent substrate p7->p8 p9 9. Detect signal and analyze band intensity p8->p9 cluster_2 Cell Cycle Analysis Workflow f1 1. Seed and treat cells with γ-Selinene for 24 hours f2 2. Harvest cells (including supernatant) and wash with PBS f1->f2 f3 3. Fix cells in ice-cold 70% ethanol overnight at -20°C f2->f3 f4 4. Wash to remove ethanol and resuspend in PBS f3->f4 f5 5. Treat with RNase A to remove RNA f4->f5 f6 6. Stain cells with Propidium Iodide (PI) solution f5->f6 f7 7. Incubate in the dark for 30 minutes f6->f7 f8 8. Analyze samples using a flow cytometer f7->f8 f9 9. Generate DNA content histogram and quantify cell cycle phases f8->f9

References

Troubleshooting & Optimization

Technical Support Center: Optimizing γ-Selinene Yield from Steam Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of gamma-selinene (γ-selinene) through steam distillation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of γ-selinene during steam distillation?

A1: The yield of γ-selinene is influenced by several critical factors, including:

  • Plant Material: The choice of plant material is crucial. Celery (Apium graveolens) seeds are a notable source of selinene isomers.[1][2] The yield can also be affected by the geographic origin, harvest time, and drying methods of the plant material.

  • Material Preparation: The physical state of the plant material significantly impacts extraction efficiency. For instance, flaking celery seeds has been shown to yield more essential oil than powdering them.[3] Proper preparation increases the surface area for steam to penetrate and rupture the oil glands.

  • Distillation Time: The duration of the steam distillation process directly affects the recovery of sesquiterpenes like γ-selinene. Longer distillation times are generally required for these less volatile compounds compared to monoterpenes.[3][4] For celery seed, distillation can take 10-12 hours.[3]

  • Steam Flow Rate and Pressure: The rate and pressure of the steam can influence both the overall yield and the chemical composition of the essential oil.[3][5] A lower steam flow rate can sometimes lead to a richer condensate in terms of oil content.

  • Temperature: Excessive temperatures can lead to the thermal degradation of terpenes, potentially reducing the yield of γ-selinene.[6][7]

Q2: Is there a significant difference between hydrodistillation and steam distillation for obtaining γ-selinene?

A2: Both methods can be used; however, some studies suggest that hydrodistillation may yield a higher quantity of essential oil from celery and parsley seeds compared to steam distillation.[8] In steam distillation, the plant material is not in direct contact with boiling water, which can sometimes be advantageous in preventing the hydrolysis of certain compounds. The choice between the two may depend on the specific characteristics of the plant material and the desired final composition of the oil.

Q3: Can co-distillation be employed to improve γ-selinene yield?

A3: Co-distillation, the distillation of the target plant material with another substance, is a technique that can sometimes improve the yield and quality of essential oils. While specific data on the co-distillation for enhancing γ-selinene yield is limited in the provided search results, the principle of altering the vapor pressure of the mixture could potentially aid in the extraction of less volatile sesquiterpenes.

Q4: What is the expected yield of essential oil and the percentage of selinene from celery seeds?

A4: The average essential oil yield from celery seeds is typically between 2.0% and 2.5%.[3] The β-selinene content in celery seed oil can range from 5% to 20%.[9] While specific data for γ-selinene is not always differentiated from β-selinene in all analyses, optimizing for one isomer will likely improve the yield of the other due to their structural similarity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Overall Essential Oil Yield 1. Improper Plant Material Preparation: The surface area of the plant material may be insufficient for efficient steam penetration.[3] 2. Insufficient Distillation Time: Sesquiterpenes like γ-selinene are less volatile and require longer distillation times for complete extraction.[3][4] 3. Inadequate Steam Flow: The steam flow rate may be too low to effectively carry over the essential oil. 4. Channeling of Steam: Steam may be passing through only a portion of the plant material, leaving some un-extracted.1. Optimize Material Preparation: For seeds, consider gentle crushing or flaking instead of fine powdering to avoid clogging and improve steam contact.[3] For leafy material, ensure it is loosely packed. 2. Increase Distillation Duration: For celery seeds, a distillation time of 10-12 hours is recommended.[3] Monitor the output and continue distillation until no more oil is observed in the condensate. 3. Adjust Steam Flow Rate: Experiment with slightly increasing the steam flow rate. However, be aware that excessively high flow rates can lead to lower oil concentration in the distillate. 4. Ensure Proper Packing: Pack the distillation flask evenly to prevent steam from creating channels.
Low Percentage of γ-Selinene in the Essential Oil 1. Premature Termination of Distillation: Monoterpenes are more volatile and will be extracted first. Ending the distillation too early will result in an oil rich in monoterpenes and poor in sesquiterpenes.[4] 2. Thermal Degradation: High temperatures during a prolonged distillation can lead to the degradation of sesquiterpenes.[6][7] 3. Plant Material Variability: The chemical composition of the plant material can vary based on genetics, growing conditions, and harvest time.1. Fractional Collection and Analysis: Collect the distillate in fractions over time and analyze each fraction to determine the optimal distillation duration for maximizing the γ-selinene content. The concentration of sesquiterpenes is expected to increase in later fractions.[4] 2. Control Distillation Temperature: If possible, use vacuum steam distillation to lower the boiling point of the components and reduce the risk of thermal degradation. 3. Source High-Quality Plant Material: Obtain plant material from reputable suppliers and ensure it is harvested at the optimal time for γ-selinene content.
Emulsification of the Essential Oil in the Hydrosol 1. Presence of Surfactant-like Compounds: Some plant materials contain compounds that can act as emulsifiers. 2. High Agitation: Vigorous boiling and steam generation can sometimes lead to the formation of stable emulsions.1. Salting Out: Add a saturated salt solution (e.g., NaCl) to the hydrosol to break the emulsion and facilitate the separation of the oil. 2. Solvent Extraction: Perform a liquid-liquid extraction of the hydrosol with a non-polar solvent like hexane to recover the dissolved/emulsified oil.[3] 3. Reduce Boiling Rate: Maintain a steady but not overly vigorous boiling rate to minimize turbulence in the distillation flask.

Quantitative Data Summary

The following tables summarize the quantitative data found regarding the influence of different parameters on essential oil yield and composition.

Table 1: Effect of Plant Material Preparation on Celery Seed Oil Yield

Preparation Method Essential Oil Yield (%) Reference
Flaking1.76[3]
Powdering1.42[3]

Table 2: Typical Composition of Celery Seed Essential Oil from Steam Distillation

Compound Percentage Range (%) Reference
D-Limonene58 - 79[9]
Beta-Selinene5 - 20[9]
Sedanolide1.5 - 11[9]

Experimental Protocols

Detailed Protocol for Laboratory-Scale Steam Distillation of Celery Seeds

This protocol is a general guideline and may require optimization based on your specific equipment and research goals.

1. Materials and Equipment:

  • Whole celery seeds (Apium graveolens)

  • Steam distillation apparatus (including a boiling flask, a biomass flask with a large opening, a Claisen adapter, a condenser, and a receiving flask or separatory funnel)[10]

  • Heating mantle or hot plate[10]

  • Clamps and stands to secure the apparatus[10]

  • Distilled water[10]

  • Graduated cylinders

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

2. Preparation of Plant Material:

  • Weigh a desired amount of whole celery seeds (e.g., 100 g).

  • Gently crush the seeds using a mortar and pestle or a spice mill to slightly break the seed coat. Avoid grinding into a fine powder to prevent clumping and obstruction of steam flow.[3]

3. Assembly of the Steam Distillation Apparatus:

  • Assemble the steam distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and securely clamped.[10]

  • Place the crushed celery seeds into the biomass flask.

  • Add distilled water to the boiling flask, approximately two-thirds full.[10]

  • Connect the steam inlet from the boiling flask to the biomass flask.

  • Connect the outlet of the biomass flask to the condenser.

  • Place a receiving flask or separatory funnel at the outlet of the condenser to collect the distillate.

  • Ensure a continuous flow of cold water through the condenser.

4. Distillation Process:

  • Heat the water in the boiling flask to generate steam.[10]

  • Allow the steam to pass through the crushed celery seeds in the biomass flask. The steam will vaporize the essential oils.

  • The steam and essential oil vapor mixture will then travel to the condenser, where it will cool and liquefy.

  • Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous phase).

  • Continue the distillation for an extended period (e.g., 6-12 hours) to ensure the extraction of less volatile sesquiterpenes.[3] Monitor the distillate to see when oil is no longer being collected.

5. Isolation and Purification of γ-Selinene Rich Oil:

  • Transfer the collected distillate to a separatory funnel.

  • Allow the layers to fully separate. The essential oil will typically be the upper layer as it is less dense than water.

  • Carefully drain the lower aqueous layer (hydrosol).

  • Collect the essential oil layer in a clean, dry vial.

  • To remove any residual water, add a small amount of anhydrous sodium sulfate to the essential oil, swirl gently, and then decant or filter the oil into a clean, tared storage vial.

  • Determine the yield of the essential oil by weighing the vial.

  • Analyze the chemical composition of the oil, particularly the percentage of γ-selinene, using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_distillation Steam Distillation cluster_separation Separation & Purification cluster_analysis Analysis & Final Product start Celery Seeds (Apium graveolens) prep Gentle Crushing/Flaking start->prep distill Steam Distillation (6-12 hours) prep->distill condense Condensation distill->condense collect Collection of Distillate (Oil + Hydrosol) condense->collect separate Separatory Funnel collect->separate dry Drying with Na2SO4 separate->dry analysis GC-MS Analysis dry->analysis product γ-Selinene Rich Essential Oil dry->product

Caption: Experimental workflow for the extraction of γ-selinene rich essential oil.

biosynthesis_pathway cluster_mevalonate Mevalonate Pathway cluster_fpp_synthesis FPP Synthesis cluster_selinene_synthesis γ-Selinene Synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl Pyrophosphate (GPP) dmapp->gpp + IPP fpp Farnesyl Pyrophosphate (FPP) gpp->fpp + IPP selinene_synthase Selinene Synthase (hypothetical) fpp->selinene_synthase carbocation Germacrene A Cationic Intermediate selinene_synthase->carbocation Cyclization gamma_selinene γ-Selinene carbocation->gamma_selinene Rearrangement & Deprotonation

Caption: Biosynthesis pathway of γ-selinene from farnesyl pyrophosphate.

troubleshooting_logic cluster_yield Check Overall Oil Yield cluster_composition Analyze Oil Composition cluster_solution Resolution start Low γ-Selinene Yield check_yield Is overall oil yield low? start->check_yield low_yield Troubleshoot general distillation parameters (time, material prep, steam flow) check_yield->low_yield Yes check_composition Is γ-selinene percentage low in the oil? check_yield->check_composition No optimized Optimized Yield low_yield->optimized low_selinene Increase distillation time, consider fractional collection, check for thermal degradation check_composition->low_selinene Yes low_selinene->optimized

Caption: Troubleshooting logic for low γ-selinene yield.

References

Navigating the Chromatographic Maze of Selinene Isomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the chromatographic separation of selinene isomers—α-selinene, β-selinene, and γ-selinene—presents a significant analytical challenge. Their structural similarity often leads to co-elution and poor resolution, complicating accurate quantification and isolation. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during these separations.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of selinene isomers so challenging?

A1: Selinene isomers are structural isomers with the same molecular weight and similar physicochemical properties. This leads to very close retention times on both gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems, often resulting in peak co-elution. Achieving baseline separation requires highly selective chromatographic conditions.

Q2: What are the most common chromatographic techniques used for selinene isomer separation?

A2: Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the analysis of selinene isomers, particularly in complex matrices like essential oils. GC with flame ionization detection (GC-FID) is also used for quantification. High-performance liquid chromatography (HPLC), especially with chiral stationary phases, can also be employed for the separation of these isomers.

Q3: Are there specific GC columns that are recommended for selinene isomer separation?

A3: Yes, columns with stationary phases that offer shape selectivity are preferred. Cyclodextrin-based chiral columns, such as those containing beta-cyclodextrin, are often used to resolve enantiomers and diastereomers of sesquiterpenes. For general analysis, a non-polar column like a DB-5 or HP-5MS is a good starting point, but achieving complete separation of all isomers may require optimization or the use of a more polar column.[1][2]

Q4: Can derivatization improve the separation of selinene isomers?

A4: While derivatization is a common strategy to improve the separation of some compounds, it is not typically employed for selinene isomers. The lack of reactive functional groups on the selinene backbone makes derivatization challenging. The primary approach to improving separation lies in optimizing the chromatographic conditions and column selection.

Q5: What detection methods are suitable for selinene isomers?

A5: For GC, both mass spectrometry (MS) and flame ionization detection (FID) are suitable. MS provides structural information for identification, which is crucial when dealing with isomers, while FID is a robust and sensitive detector for quantification. For HPLC, UV detection can be used, although the chromophores in selinene isomers provide relatively weak UV absorbance. Evaporative Light Scattering Detection (ELSD) can be an alternative for HPLC analysis.[3]

Troubleshooting Guide

Common Problems and Solutions
ProblemPotential CauseRecommended Solution
Poor Resolution/Co-elution of Isomers GC: Inappropriate column phase, non-optimal temperature program, incorrect carrier gas flow rate. HPLC: Incorrect stationary phase, mobile phase composition lacks selectivity.GC: 1. Column Selection: Use a column with a different selectivity. A mid-polarity or a chiral column (e.g., with cyclodextrin) may provide better separation.[4][5][6] 2. Temperature Program: Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.[7] 3. Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity for the column dimensions. HPLC: 1. Stationary Phase: Screen different column chemistries. A C18 column may not be sufficient; consider phenyl-hexyl or cyano phases, or a chiral stationary phase. 2. Mobile Phase: Modify the mobile phase composition. For reversed-phase, try different organic modifiers (e.g., methanol vs. acetonitrile) or add additives. For normal phase, adjust the ratio of non-polar and polar solvents.
Peak Tailing GC: Active sites in the injector liner or on the column, column contamination, sample overload. HPLC: Secondary interactions with silanol groups on the stationary phase, column voids, mismatched sample solvent.GC: 1. Inlet Maintenance: Use a deactivated liner and replace it regularly. Trim the first few centimeters of the column.[8] 2. Column Conditioning: Bake out the column at a high temperature (within its limits) to remove contaminants. 3. Sample Concentration: Dilute the sample to avoid overloading the column. HPLC: 1. Mobile Phase Modifier: Add a small amount of a competitive agent (e.g., triethylamine) to the mobile phase to block active silanol groups. 2. Column Check: Perform a column efficiency test to check for voids. 3. Solvent Matching: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the mobile phase.
Peak Fronting GC & HPLC: Column overload, incorrect injection technique.GC & HPLC: 1. Reduce Sample Load: Inject a smaller volume or dilute the sample. 2. Injection Technique: Ensure a fast and smooth injection to introduce a narrow sample band onto the column.
Irreproducible Retention Times GC: Fluctuations in oven temperature, carrier gas flow rate instability, leaks in the system. HPLC: Inconsistent mobile phase composition, pump malfunction, temperature fluctuations.GC: 1. System Check: Verify the oven temperature stability and check for leaks in the gas lines and connections. Ensure the carrier gas supply is stable.[8] 2. Method Parameters: Ensure consistent method parameters between runs. HPLC: 1. Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. 2. Pump Performance: Check the pump for pressure fluctuations and perform maintenance if necessary. 3. Temperature Control: Use a column oven to maintain a constant temperature.
Ghost Peaks GC & HPLC: Contamination from the sample, solvent, septum, or carryover from previous injections.GC & HPLC: 1. Blank Injection: Run a blank solvent injection to identify the source of contamination. 2. System Cleaning: Clean the injector port (GC) and replace the septum. Flush the HPLC system with a strong solvent. 3. Sample Preparation: Ensure high-purity solvents and clean sample vials are used.

Experimental Protocols

GC-MS Method for Selinene Isomer Analysis in Essential Oils

This protocol provides a starting point for the analysis of selinene isomers in essential oil samples. Optimization may be required based on the specific sample matrix and instrumentation.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 4°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injector: Splitless mode, 250°C.

  • MS Detector:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

  • Sample Preparation: Dilute the essential oil sample 1:100 (v/v) in n-hexane.

Preparative HPLC for Selinene Isomer Isolation

This protocol outlines a general approach for the isolation of selinene isomers using preparative HPLC. The specific mobile phase and gradient will need to be optimized based on analytical-scale separations.

  • Instrumentation: Preparative HPLC system with a UV or ELSD detector.

  • Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • Gradient Program (example):

    • Start with 70% B.

    • Increase to 95% B over 30 minutes.

    • Hold at 95% B for 10 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 5 mL/min.

  • Detection: UV at 210 nm or ELSD.

  • Sample Preparation: Dissolve the essential oil or extract in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions based on the elution of the target isomer peaks. Analyze the collected fractions for purity.

Quantitative Data Summary

The following table provides an example of retention index data for selinene isomers on a DB-5 column, which can be used for tentative identification. Actual retention times will vary depending on the specific instrument and conditions.

IsomerKovats Retention Index (DB-5)
α-Selinene1494[9]
β-Selinene1485-1490 (Estimated)
δ-Selinene1480-1485 (Estimated)

Note: Retention indices for β- and δ-selinene are estimated based on typical elution orders of sesquiterpenes. A study on the essential oil of Morella pubescens reported the presence of δ-selinene (9.1%) and β-selinene (8.0%).[10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the chromatographic separation of selinene isomers.

TroubleshootingWorkflow Start Problem with Selinene Isomer Separation CheckResolution Poor Resolution or Co-elution? Start->CheckResolution CheckPeakShape Abnormal Peak Shape? CheckResolution->CheckPeakShape No OptimizeGC Optimize GC Conditions (Temp Program, Flow Rate) CheckResolution->OptimizeGC Yes CheckRetention Inconsistent Retention Times? CheckPeakShape->CheckRetention No Tailing Peak Tailing? CheckPeakShape->Tailing Yes End Separation Optimized CheckRetention->End No CheckSystemGC Check GC System Stability (Temp, Flow, Leaks) CheckRetention->CheckSystemGC Yes (GC) CheckSystemHPLC Check HPLC System Stability (Pump, Temperature) CheckRetention->CheckSystemHPLC Yes (HPLC) ChangeGCColumn Change GC Column (e.g., Chiral, Mid-polarity) OptimizeGC->ChangeGCColumn Still Poor OptimizeHPLC Optimize HPLC Conditions (Mobile Phase, Stationary Phase) ChangeGCColumn->OptimizeHPLC If Applicable OptimizeHPLC->CheckPeakShape Resolution OK Fronting Peak Fronting? Tailing->Fronting No InletMaintenance Perform Inlet Maintenance (Liner, Septum) Tailing->InletMaintenance Yes Fronting->CheckRetention No ReduceSampleLoad Reduce Sample Concentration or Injection Volume Fronting->ReduceSampleLoad Yes CheckColumnHealth Check Column Health (Contamination, Voids) InletMaintenance->CheckColumnHealth CheckColumnHealth->CheckRetention ReduceSampleLoad->CheckRetention CheckSystemGC->End CheckSystemHPLC->End

References

Technical Support Center: Preventing Gamma-Selinene Degradation

Author: BenchChem Technical Support Team. Date: November 2025

<

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of gamma-selinene during storage. It includes a troubleshooting section for common issues and a comprehensive FAQ for quick reference.

Troubleshooting Guide

This section addresses specific problems you might encounter with this compound stability.

Problem: My this compound sample shows a significant decrease in purity upon analysis.

Potential Cause Recommended Solution
Oxidation Inert Atmosphere: Store samples under an inert gas like nitrogen or argon. Vacuum sealing containers can also effectively remove oxygen.[1][2][3] Antioxidants: Consider adding natural antioxidants such as tocopherols (Vitamin E), Butylated Hydroxytoluene (BHT), or Carnosic Acid.[4][5]
Thermal Degradation Cold Storage: Store this compound at refrigerated temperatures, ideally between 2-8°C. For long-term storage, freezing below -18°C is recommended.[1][6] Avoid repeated freeze-thaw cycles.[1]
Photodegradation Light Protection: Use amber glass vials or other UV-blocking containers to protect the sample from light.[1][2][7] Store containers in a dark place, such as a cabinet or refrigerator.
Hydrolysis Moisture Control: Ensure samples are stored in a dry environment. Use containers with tight seals to prevent moisture ingress. Consider the use of desiccants in secondary containment.

Problem: I am observing the formation of unknown peaks in my chromatogram after storing a this compound solution.

Potential Cause Recommended Solution
Solvent Interaction/Degradation Solvent Selection: Ensure the solvent used is high-purity and appropriate for long-term storage. Some solvents can degrade over time or contain impurities that catalyze degradation. pH Control: The stability of terpenes can be pH-dependent. Buffer the solution if appropriate for your application, as extreme pH values can promote degradation.
Contamination Container Cleanliness: Use scrupulously clean glassware. Trace amounts of metal ions can catalyze oxidation reactions.[4] Handling: Minimize handling and exposure to the atmosphere. Each time a container is opened, the risk of introducing contaminants and oxygen increases.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound degradation?

A1: Like many sesquiterpenes, this compound is susceptible to degradation from several environmental factors. The primary drivers are:

  • Oxidation: Unsaturated hydrocarbons like this compound have double bonds that are highly susceptible to attack by atmospheric oxygen, leading to the formation of oxides, alcohols, or ketones.[1]

  • Heat: Elevated temperatures increase the volatility of terpenes and accelerate the rate of chemical degradation reactions.[1]

  • Light (UV Radiation): UV light can provide the energy to initiate free-radical reactions, leading to photodegradation.[1][4]

  • Moisture: The presence of water can lead to hydrolysis reactions.[1]

Q2: What are the ideal long-term storage conditions for pure this compound?

A2: For optimal long-term stability, pure this compound should be stored under the following conditions:

  • Temperature: Below -18°C (in a freezer).[6]

  • Atmosphere: Under an inert gas (nitrogen or argon).[2][3]

  • Container: In a tightly sealed, amber glass vial or ampoule.[2][3]

  • Location: In a dark, dedicated storage area.

Q3: What antioxidants can be used, and at what concentration?

Q4: How can I monitor the stability of my this compound sample over time?

A4: A formal stability testing program is the most reliable way to monitor your sample. This involves storing aliquots of the sample under controlled conditions and testing them at specific time points (e.g., 0, 3, 6, 12 months).[8] The primary analytical method for this is Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID), which can quantify the purity of this compound and identify potential degradation products.[9][10][11]

Q5: Are there specific materials I should avoid for storing this compound?

A5: Yes. Avoid plastics that have low barrier properties, as they can be permeable to oxygen.[7] Also, avoid containers that are not clean or may leach contaminants, such as metal ions, which can accelerate degradation.[4] Always use high-quality, non-reactive containers like borosilicate glass.

Experimental Protocols

Protocol: Accelerated Stability Testing for this compound

This protocol is designed to predict the long-term stability of a this compound sample by subjecting it to stress conditions.[8][12]

1. Objective: To evaluate the stability of this compound under accelerated environmental conditions (elevated temperature and humidity) and identify potential degradation products.

2. Materials:

  • This compound sample

  • ICH-compliant stability chambers (e.g., set to 40°C / 75% RH)[12]

  • Amber glass vials with airtight seals

  • GC-MS or GC-FID system[9][10]

  • High-purity solvent (e.g., hexane or ethanol)

  • Pipettes and other standard laboratory glassware

3. Methodology:

  • Initial Analysis (T=0): Prepare a solution of the this compound sample in a suitable solvent and analyze it via GC-MS to determine its initial purity and chromatographic profile. This serves as the baseline.

  • Sample Preparation: Aliquot the this compound sample into multiple amber glass vials. For liquid samples, consider flushing the headspace of each vial with nitrogen before sealing.

  • Storage: Place the prepared vials into a stability chamber set to an accelerated condition, such as 40°C / 75% RH.[12]

  • Time Points: Pull samples from the chamber for analysis at predetermined intervals. For a 6-month accelerated study, typical time points are 0, 1, 2, 3, and 6 months.[8]

  • Analysis: At each time point, dissolve the sample (if neat) and analyze using the same GC-MS method established at T=0.

  • Data Evaluation: Compare the chromatograms from each time point to the T=0 baseline.

    • Quantify the percentage of remaining this compound.

    • Note the appearance and growth of any new peaks, which indicate degradation products.

    • A "significant change" is often defined as a failure to meet the initial specification (e.g., a drop in purity below a set threshold).[13]

Table 1: Standard ICH Stability Storage Conditions

Study TypeStorage ConditionMinimum Duration
Real-Time 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Data sourced from ICH and EMA guidelines.[12][14][15]

Visualizations

G cluster_input Start cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions cluster_end Resolution start Degradation of This compound Observed check_storage Check Storage Conditions start->check_storage check_atmosphere Check Container Atmosphere check_storage->check_atmosphere Conditions OK solution_temp Action: Store at 2-8°C or Freeze (< -18°C) check_storage->solution_temp Improper Temp? solution_light Action: Use Amber Vials & Store in Dark check_storage->solution_light Light Exposure? check_purity Analyze for Impurities check_atmosphere->check_purity Atmosphere OK solution_inert Action: Purge with N2/Ar or Vacuum Seal check_atmosphere->solution_inert Oxygen Present? solution_antioxidant Action: Add Antioxidant (e.g., Tocopherol) check_purity->solution_antioxidant Oxidation Products Detected? solution_repurify Action: Repurify Sample (if necessary) check_purity->solution_repurify Other Contaminants? end_node Stability Improved solution_temp->end_node solution_light->end_node solution_inert->end_node solution_antioxidant->end_node solution_repurify->end_node

Caption: Troubleshooting workflow for identifying and correcting this compound degradation.

G cluster_workflow Stability Testing Workflow A 1. Initial Sample Analysis (T=0) (GC-MS for Baseline Purity) B 2. Aliquot Samples into Amber Vials A->B C 3. Flush Headspace with Inert Gas (e.g., N2) B->C D 4. Place in Stability Chamber (e.g., 40°C / 75% RH) C->D E 5. Pull Samples at Predetermined Time Points D->E F 6. Analyze Samples (GC-MS) E->F G 7. Compare to T=0 Data. Significant Change? F->G H FAIL: Sample is Unstable under Test Conditions G->H Yes I PASS: Sample is Stable under Test Conditions G->I No

Caption: Experimental workflow for an accelerated stability study of this compound.

References

Troubleshooting low yields in gamma-Selinene chemical synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of gamma-selinene.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for a multi-step synthesis of this compound?

A1: The overall yield for a multi-step synthesis of a complex natural product like this compound can vary significantly based on the chosen route and optimization of each step. Generally, overall yields for sesquiterpene syntheses of this complexity can range from 5% to 20%. It is crucial to optimize each reaction step to maximize the final yield.

Q2: What are the most critical steps impacting the overall yield in this compound synthesis?

A2: The most critical steps are typically the formation of the decalin core (e.g., via Robinson annulation), the stereoselective introduction of the angular methyl group, and the installation of the two exocyclic double bonds, which can be prone to isomerization or low reactivity. Each of these stages presents unique challenges that can significantly lower the overall yield if not properly controlled.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Confirmation of the final product should be performed using a combination of spectroscopic techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight (204.35 g/mol ), and Infrared (IR) spectroscopy to identify key functional groups. Comparison of the obtained data with literature values for this compound is essential for confirmation. Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q4: Are there common isomeric impurities I should look for?

A4: Yes, the synthesis of this compound can often lead to the formation of its isomers, such as alpha-, beta-, and delta-selinene, depending on the reaction conditions, particularly during cyclization and elimination steps.[1][2] It is also possible to have diastereomers if stereocontrol is not optimal. Careful purification, often involving column chromatography with silver nitrate-impregnated silica gel, may be necessary to separate these isomers.

Troubleshooting Guide for Low Yields

This guide is structured around a plausible synthetic approach to this compound, focusing on key transformations where yields may be compromised.

Stage 1: Construction of the Eudesmane Core (e.g., via Robinson Annulation)

The formation of the bicyclic decalin skeleton is a foundational step. A common method is the Robinson annulation.

Problem: Low yield of the annulated ketone.

Potential Cause Suggested Solution
Inefficient Michael Addition Ensure the enolate of the ketone is formed completely before adding the Michael acceptor (e.g., methyl vinyl ketone). Use a strong, non-nucleophilic base like LDA or potassium tert-butoxide. Reaction temperature is critical; follow the protocol precisely.
Side Reactions of the Michael Acceptor Methyl vinyl ketone is prone to polymerization. Use freshly distilled or stabilized MVK. Consider adding it slowly to the reaction mixture.
Unfavorable Aldol Condensation The intramolecular aldol condensation requires specific reaction conditions. Ensure the correct base and solvent are used as per the protocol. The reaction may require elevated temperatures to drive the condensation.
Product Decomposition The α,β-unsaturated ketone product may be unstable under harsh basic or acidic conditions. Neutralize the reaction mixture promptly during workup.

Experimental Protocol: Robinson Annulation for Eudesmane Core

  • To a solution of a suitable cyclohexanone derivative in an anhydrous solvent (e.g., THF, ether) at -78 °C under an inert atmosphere (e.g., argon), add a slight excess of a strong base (e.g., Lithium diisopropylamide (LDA)).

  • Stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.

  • Slowly add a solution of freshly distilled methyl vinyl ketone (MVK) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude Michael adduct, add a solution of a base (e.g., sodium ethoxide in ethanol) and heat to reflux for 4-8 hours to effect the intramolecular aldol condensation.

  • Cool the reaction mixture, neutralize with dilute acid, and extract the product as described above.

  • Purify the resulting annulated ketone by column chromatography.

Stage 2: Installation of the Exocyclic Methylene Group (e.g., via Wittig Reaction)

The introduction of the exocyclic methylene group is a common challenge, often accomplished using a Wittig reaction on a ketone precursor.

Problem: Low yield of the olefin.

Potential Cause Suggested Solution
Steric Hindrance of the Ketone The ketone on the decalin ring can be sterically hindered. Use a more reactive, non-stabilized ylide like methylenetriphenylphosphorane (Ph₃P=CH₂).[3][4][5][6] The reaction may require prolonged reaction times or elevated temperatures.
Inefficient Ylide Formation Ensure the phosphonium salt is dry and the base used for deprotonation is sufficiently strong (e.g., n-BuLi, NaH, KHMDS). The color change to the characteristic ylide color (often orange or deep red) can indicate successful formation.
Ylide Decomposition Phosphorus ylides can be sensitive to air and moisture. Perform the reaction under a strictly inert atmosphere.
Low Reactivity of Stabilized Ylides Stabilized ylides (e.g., those with ester or keto groups) are generally not reactive enough for hindered ketones.[3]

Experimental Protocol: Wittig Olefination

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF under an argon atmosphere.

  • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium in hexanes) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until the deep color of the ylide persists.

  • Cool the reaction mixture to 0 °C and add a solution of the ketone precursor in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Wittig reaction step.

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_ketone Is the starting ketone consumed? start->check_ketone check_ylide Investigate Ylide Formation and Stability check_ketone->check_ylide No side_reactions Check for Side Products/Isomerization check_ketone->side_reactions Yes increase_reactivity Increase Reaction Reactivity check_ylide->increase_reactivity increase_reactivity->start Re-run side_reactions->increase_reactivity No purification Optimize Purification side_reactions->purification Yes success Improved Yield purification->success

Caption: Troubleshooting workflow for the Wittig reaction.

Signaling Pathway Analogy: The Synthetic Route to this compound

The multi-step synthesis of this compound can be visualized as a chemical signaling pathway, where each intermediate "signals" the next transformation.

Gamma_Selinene_Synthesis A Cyclohexanone Derivative B Robinson Annulation A->B Methyl Vinyl Ketone, Base C Eudesmane Ketone Core B->C D Wittig Reaction C->D Ph3P=CH2 E Intermediate with Exocyclic Methylene D->E F Functional Group Manipulation E->F e.g., Dehydration G This compound F->G

References

Technical Support Center: Optimizing GC Column Selection for α, β, and γ-Selinene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the gas chromatographic (GC) analysis of the sesquiterpene isomers: alpha, beta, and gamma-selinene.

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of selinene isomers in a question-and-answer format.

Issue: Poor Resolution and Peak Co-elution of Selinene Isomers

Q: My chromatogram shows overlapping or poorly resolved peaks for what I suspect are α, β, and γ-selinene. What are the likely causes and how can I fix this?

A: Co-elution of these isomers is a frequent challenge due to their similar chemical structures and boiling points. Here are the primary factors to investigate and the corresponding solutions:

  • Inappropriate GC Column Selection: The stationary phase of your GC column may not have the right selectivity for these isomers.

    • Solution: If you are using a non-polar column (e.g., a 5% phenyl-methylpolysiloxane phase like DB-5 or HP-5MS), consider switching to a more polar column, such as one with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX or Carbowax 20M). The different interaction mechanisms of a polar phase can often resolve compounds that co-elute on a non-polar column.[1]

  • Suboptimal Oven Temperature Program: A fast temperature ramp can lead to insufficient separation of closely eluting compounds.

    • Solution: Optimize your oven temperature program. Try a slower temperature ramp (e.g., 2-3 °C/minute) during the elution window of the sesquiterpenes. You can also introduce an isothermal hold for a few minutes just before the expected elution of the selinenes to improve resolution.

  • Incorrect Carrier Gas Flow Rate: If the carrier gas flow is too high or too low, column efficiency will be compromised.

    • Solution: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column's internal diameter and the carrier gas you are using (e.g., Helium or Hydrogen). This information is typically provided by the column manufacturer.

  • Column Overloading: Injecting too concentrated a sample can lead to broad, asymmetric peaks that are difficult to resolve.

    • Solution: Dilute your sample or reduce the injection volume.

Issue: Peak Tailing

Q: The peaks for my selinene isomers are showing significant tailing. What could be causing this?

A: Peak tailing is often an indication of unwanted interactions between the analytes and the GC system.

  • Active Sites in the Inlet or Column: Exposed silanol groups in the injector liner or on the column stationary phase can interact with certain compounds, causing tailing.

    • Solution: Use a deactivated (silanized) inlet liner. If your column is old or has been exposed to oxygen at high temperatures, it may be degraded; consider replacing it with a new, high-quality inert column.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.

    • Solution: Condition the column by baking it at its maximum recommended temperature for a few hours. If tailing persists, you can try trimming the first 10-20 cm from the front of the column.

Issue: Poor Sensitivity and Low Peak Intensity

Q: I am having trouble detecting the selinene isomers, or their peaks are very small. How can I improve the sensitivity?

A: Low signal intensity can be due to a variety of factors, from sample concentration to instrument settings.

  • Low Analyte Concentration: The selinene isomers may be present at very low levels in your sample.

    • Solution: If possible, concentrate your sample using an appropriate technique. Alternatively, use a more sensitive detector. A mass spectrometer (MS) in Selected Ion Monitoring (SIM) mode is significantly more sensitive than a Flame Ionization Detector (FID) for target compound analysis.

  • System Leaks: Leaks in the carrier gas pathway can reduce the amount of sample reaching the detector.

    • Solution: Perform a thorough leak check of your GC system, paying close attention to the septum, liner O-ring, and column fittings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for GC column selection for α, β, and γ-selinene analysis?

A1: A good starting point is a standard non-polar column, such as a DB-5 or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness). These columns are robust and versatile for general terpene profiling. However, to confirm peak identities and resolve potential co-elutions, it is highly recommended to also analyze your samples on a polar column, like a DB-Wax.

Q2: What is the typical elution order for α, β, and γ-selinene on a non-polar column like DB-5?

A2: The elution order on a non-polar column is primarily determined by the boiling points of the compounds. For the selinene isomers, the typical elution order is γ-selinene, followed by β-selinene, and then α-selinene.

Q3: Are there any specific sample preparation techniques recommended for selinene analysis in essential oils?

A3: For essential oil analysis, a simple dilution in a suitable solvent like hexane or ethyl acetate is often sufficient. A dilution of 1:100 (v/v) is a good starting point. For quantitative analysis, it is crucial to add an internal standard (e.g., n-alkanes like C15 or C16) to correct for injection volume variations.

Data Presentation

The following table summarizes the Kovats Retention Indices (RI) for α, β, and γ-selinene on two common GC stationary phases. Retention indices are a more reliable method for compound identification than retention times, as they are less susceptible to variations in analytical conditions.

AnalyteStationary PhaseKovats Retention Index (RI)
α-Selinene DB-51494
DB-Wax1724
β-Selinene DB-5~1485
DB-WaxNot widely reported
γ-Selinene DB-5~1475
DB-WaxNot widely reported

Data for α-selinene from The Pherobase. Data for β- and γ-selinene are approximate and based on typical elution patterns in essential oil analysis.

Experimental Protocols

Detailed Protocol: GC-MS Analysis of Selinene Isomers in Celery Seed (Apium graveolens) Essential Oil

This protocol outlines a validated method for the identification and quantification of α, β, and γ-selinene in celery seed essential oil, a rich natural source of these compounds.

1. Materials and Reagents

  • Celery seed essential oil

  • n-Hexane (GC grade)

  • Internal Standard (IS): n-Hexadecane

  • Calibration standards of α, β, and γ-selinene (if available)

2. Sample and Standard Preparation

  • Internal Standard Stock Solution: Prepare a 1 mg/mL solution of n-hexadecane in n-hexane.

  • Sample Preparation: In a 2 mL autosampler vial, add 10 µL of celery seed essential oil, 10 µL of the internal standard stock solution, and 980 µL of n-hexane. Cap and vortex to mix.

  • Calibration Standards (for quantification): Prepare a series of calibration standards containing known concentrations of α, β, and γ-selinene and a constant concentration of the internal standard in n-hexane.

3. GC-MS Instrumentation and Conditions

  • Instrument: Agilent 7890B GC coupled with a 5977A MS detector (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL in split mode (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: 3 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (mass range 40-400 m/z). For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions for each selinene isomer (e.g., m/z 204, 189, 105).

4. Data Analysis

  • Identification: Identify α, β, and γ-selinene peaks in the sample chromatogram by comparing their mass spectra and calculated retention indices with reference data.

  • Quantification: For each calibration standard, calculate the response factor (RF) for each selinene isomer relative to the internal standard. Average the RFs and use this average RF to calculate the concentration of each isomer in the celery seed oil sample.

Mandatory Visualizations

GC_Troubleshooting_Flowchart cluster_tailing Peak Tailing cluster_broad Broad Peaks cluster_coelution Co-elution start Problem: Poor Separation of Selinene Isomers check_chromatogram Examine Chromatogram: - Peak Tailing? - Broad Peaks? - Co-elution? start->check_chromatogram check_liner Check Inlet Liner (Is it deactivated?) check_chromatogram->check_liner Tailing check_flow_rate Verify Carrier Gas Flow Rate check_chromatogram->check_flow_rate Broad optimize_oven Optimize Oven Program (Slower ramp) check_chromatogram->optimize_oven Co-elution check_column_age Check Column Age/Condition check_liner->check_column_age end Resolution Improved check_column_age->end check_overload Check for Column Overload (Dilute sample) check_flow_rate->check_overload check_overload->end change_column Change to Column with Different Polarity optimize_oven->change_column change_column->end Experimental_Workflow start Start sample_prep Sample Preparation (Dilution & IS) start->sample_prep gc_setup GC-MS Setup (Column Installation, Method Programming) sample_prep->gc_setup injection Sample Injection gc_setup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis end End analysis->end

References

Overcoming poor resolution of selinene peaks in chromatograms.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chromatographic Analysis. This resource provides troubleshooting guides and frequently asked questions to help you overcome poor resolution of selinene peaks in your chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for the co-elution of α-selinene and β-selinene peaks?

Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common challenge when analyzing isomers like α- and β-selinene due to their similar chemical properties.[1][2] The primary causes include:

  • Inadequate Stationary Phase Selectivity: The GC column's stationary phase may not have the right chemistry to differentiate between the selinene isomers.[3][4] Nonpolar columns may struggle to separate isomers with very similar boiling points.

  • Suboptimal Oven Temperature Program: An improper temperature ramp rate or initial temperature can cause peaks to elute too quickly and without sufficient separation.[5]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation. A flow rate that is too high or too low can lead to peak broadening and loss of resolution.[6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting and poor separation.[7][8]

Q2: My selinene peaks are exhibiting tailing. What does this indicate and how can I fix it?

Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a common issue in gas chromatography.[7][9] It can be caused by several factors:

  • Active Sites: Unwanted interactions between the analytes and active sites in the injection port liner, column, or connections can cause tailing.[10] This is especially true for polar compounds.

  • Flow Path Disruption: A poorly cut column, incorrect column installation depth in the inlet or detector, or the presence of dead volume in connections can disrupt the sample band, leading to tailing for all peaks in the chromatogram.[7][10]

  • Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites and cause peak tailing.[7][11]

To resolve tailing, you should first determine if it affects all peaks or only specific ones. If all peaks are tailing, the issue is likely physical (e.g., a bad column cut or installation). If only some peaks tail, it points to a chemical issue (active sites).[10]

Q3: What causes peak fronting and how can it be addressed?

Peak fronting, where the first half of the peak is sloped, often resembling a shark fin, is typically caused by one of two issues:

  • Column Overload: This is the most common cause. When too much sample is injected, the stationary phase becomes saturated, and excess analyte molecules travel down the column more quickly, eluting at the front of the peak.[7][8][12] The solution is to dilute the sample, reduce the injection volume, or use a higher split ratio.[8]

  • Inappropriate Oven Temperature: In isothermal GC analysis, if the column temperature is too low for later-eluting compounds, it can sometimes cause fronting.[8]

Q4: What type of GC column is best suited for separating selinene isomers?

Separating isomers requires a column with high selectivity.[4]

  • Mid-Polarity Columns: For general terpene analysis, columns with a mid-polarity stationary phase, such as those containing phenyl or cyanopropyl functional groups (e.g., DB-5MS), often provide better separation for isomers than completely non-polar columns.[13]

  • Polar Columns: Highly polar columns, like those with a polyethylene glycol (WAX) stationary phase, can also offer different selectivity for terpenes.[14]

  • Chiral Columns: For the most challenging isomer separations, including enantiomers, a chiral stationary phase is required.[15][16][17] Cyclodextrin-based columns are frequently used for this purpose and can resolve many terpene isomers.[15][18]

Q5: How can I quickly determine if my GC system hardware is the source of the resolution problem?

If you observe distorted peak shapes for all compounds in your chromatogram, the problem is likely related to the system's physical setup rather than the method's chemistry.[10][11]

  • Check the Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as specified by the manufacturer.[7]

  • Perform Inlet Maintenance: Replace the septum and inlet liner. A contaminated liner or a leaking septum are common sources of problems.[10]

  • Trim the Column: Cut 10-20 cm from the front of the column to remove any accumulated non-volatile residues or damaged stationary phase.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Resolution

This guide provides a logical workflow for identifying and solving the root cause of poor selinene peak resolution.

TroubleshootingWorkflow Start Start: Poor Selinene Peak Resolution IdentifyProblem Step 1: Identify Peak Shape (Co-elution, Tailing, Fronting, Broad) Start->IdentifyProblem CoElution Co-elution or Shouldering Peaks IdentifyProblem->CoElution Separation Issue Tailing Tailing Peaks IdentifyProblem->Tailing Asymmetry Issue Fronting Fronting Peaks IdentifyProblem->Fronting Asymmetry Issue OptimizeMethod Step 2: Optimize GC Method - Lower temp ramp rate - Check carrier gas flow - Use more selective column CoElution->OptimizeMethod Yes CheckAllPeaks Are ALL peaks tailing? Tailing->CheckAllPeaks CheckConcentration Is sample concentration high? Fronting->CheckConcentration PhysicalIssue Step 2: Check Physical Setup - Re-cut and install column - Check for leaks - Replace liner CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Step 2: Address Chemical Activity - Use deactivated liner - Trim column inlet - Check sample matrix CheckAllPeaks->ChemicalIssue No (Only Selinene) Overload Step 2: Address Column Overload - Dilute sample - Reduce injection volume - Increase split ratio CheckConcentration->Overload Yes TempIssue Check for low oven temperature (less common) CheckConcentration->TempIssue No Resolve1 Resolution Improved OptimizeMethod->Resolve1 PhysicalIssue->Resolve1 ChemicalIssue->Resolve1 Overload->Resolve1 TempIssue->Resolve1

Caption: A workflow for troubleshooting poor peak resolution.

Guide 2: Optimizing GC Method Parameters for Selinene Isomers

If hardware issues have been ruled out, the next step is to optimize the analytical method. Isomers require careful optimization of chromatographic parameters to achieve separation.

Experimental Protocol: Method Optimization
  • Select an Appropriate Column:

    • Start with a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane). A 30m x 0.25mm ID x 0.25µm film thickness column is a good starting point.[13]

    • If co-elution persists, consider a more polar WAX column or a specialized chiral column with a cyclodextrin phase.[14][15]

  • Optimize Oven Temperature Program:

    • Initial Temperature: Set the initial oven temperature approximately 20°C below the boiling point of your sample solvent to ensure good peak focusing at the start of the run.[7]

    • Ramp Rate: A slower temperature ramp rate (e.g., 3-5°C/min) increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting isomers.[5][6]

  • Adjust Carrier Gas Flow Rate:

    • Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve the optimal linear velocity for your column's internal diameter. Using hydrogen as a carrier gas can improve efficiency and reduce run times.[6] Consult your column manufacturer's guidelines for the optimal flow rate.

  • Modify Injection Parameters:

    • Injection Volume: If you suspect column overload (peak fronting), reduce the injection volume to 0.5 µL or less.

    • Split Ratio: Use a split injection. Start with a split ratio of 50:1 or 100:1 to reduce the mass of analyte introduced onto the column.[14]

Data Presentation: Example GC Parameters for Terpene Analysis

The following table summarizes typical starting conditions and columns used for terpene analysis, which can be adapted for selinene separation.

ParameterCondition 1 (General Terpenes)Condition 2 (Isomer Focus)Condition 3 (Chiral)
Column DB-5MS (30m x 0.25mm, 0.25µm)[13]HeavyWAX (30m x 0.25mm, 0.25µm)[14]Rt-βDEXsm (30m x 0.25mm, 0.25µm)[15]
Carrier Gas HeliumHelium or HydrogenHydrogen
Flow Rate ~1.0 mL/min~1.2 mL/minOptimal linear velocity (~40 cm/s)
Inlet Temp 250 °C200 °C220 °C
Injection 1 µL, Split 50:11 µL, Split 100:11 µL, Split 100:1
Oven Program 60°C (1 min), ramp 10°C/min to 240°C50°C (2 min), ramp 3°C/min to 220°C40°C (1 min), ramp 2°C/min to 230°C
Detector MS or FIDMS or FIDMS or FID
MS Temp 230°C (Source), 280°C (Transfer Line)230°C (Source), 250°C (Transfer Line)230°C (Source), 250°C (Transfer Line)
Guide 3: Advanced Separation Strategies

When standard GC columns and method optimization fail to resolve selinene isomers, more advanced techniques may be necessary.

  • Chiral Chromatography: Since selinene isomers can exist as enantiomers, a chiral stationary phase may be the only way to achieve separation. These columns create transient diastereomeric complexes with the enantiomers, allowing them to be separated based on their different interaction strengths.[16][19]

  • Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases (e.g., non-polar followed by polar).[1] It provides a significant increase in peak capacity and resolution, making it highly effective for separating isomeric compounds in complex matrices like essential oils.[1][20]

Caption: Advanced strategies for resolving co-eluting isomers.

References

Minimizing isomerization of gamma-Selinene during extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the isomerization of γ-selinene during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is γ-selinene and why is its isomerization a concern?

Q2: What are the primary factors that cause the isomerization of γ-selinene during extraction?

A2: The isomerization of γ-selinene is primarily triggered by two main factors during extraction:

  • Heat: High temperatures, commonly used in methods like hydrodistillation and steam distillation, provide the energy needed to overcome the activation barrier for the rearrangement of the double bonds within the molecule.[3][4]

  • Acidic Conditions: The presence of acids can catalyze the isomerization process. Protons (H+) can interact with the double bonds in γ-selinene, leading to the formation of carbocation intermediates that can then rearrange into the more thermodynamically stable α- and β-selinene structures.[5][6]

Q3: Which extraction methods are most likely to cause isomerization?

A3: Traditional extraction methods that rely on high temperatures are the most likely to cause significant isomerization of γ-selinene. These include:

  • Hydrodistillation and Steam Distillation: These methods use boiling water or steam (100°C or higher) to volatilize the essential oils. The prolonged exposure to high temperatures can lead to thermal degradation and isomerization of sensitive compounds like γ-selinene.[7][8]

  • Solvent Extraction with Heating (e.g., Soxhlet): While the solvent choice is important, the application of heat to reflux the solvent can also promote isomerization.

Q4: What are the recommended extraction methods to minimize isomerization?

A4: To preserve the native structure of γ-selinene, methods that operate at low temperatures and under neutral pH conditions are recommended:

  • Supercritical Fluid Extraction (SFE) with CO2: This method uses carbon dioxide at a low critical temperature (31.1°C) and high pressure to act as a solvent.[1][7] It is highly effective at extracting volatile compounds with minimal thermal degradation.[1]

  • Cold Solvent Extraction: Using non-polar solvents like hexane or ethanol at chilled temperatures (e.g., -20°C to 4°C) can effectively extract γ-selinene while minimizing the risk of heat-induced isomerization.

  • Cold Pressing: For plant materials where this is applicable, cold pressing is a solventless method that mechanically extracts the oil without the use of heat.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of α- and β-selinene detected in the extract via GC-MS. 1. High Extraction Temperature: The use of hydrodistillation, steam distillation, or heated solvent extraction is likely causing thermal isomerization.1. Switch to a low-temperature extraction method such as supercritical CO2 extraction or cold solvent extraction.
2. Acidic Conditions: The plant material itself may be acidic, or the water used for distillation could be slightly acidic.2. Ensure the pH of any aqueous medium used is neutral (pH 7). Consider using buffered solutions if necessary.
Low overall yield of γ-selinene. 1. Degradation: In addition to isomerization, harsh extraction conditions can lead to the complete degradation of the target compound.1. Optimize the extraction parameters for a gentler method. For SFE, adjust pressure and temperature. For solvent extraction, minimize extraction time.
2. Improper Solvent Choice: The solvent may not be optimal for extracting sesquiterpenes.2. Use a non-polar solvent like hexane or a slightly more polar solvent like ethanol for cold extraction.
Inconsistent results between extraction batches. 1. Variable Extraction Parameters: Fluctuations in temperature, pressure, or extraction time between batches.1. Carefully control and monitor all extraction parameters. Use calibrated equipment.
2. Variability in Plant Material: The chemical composition of the plant material can vary depending on harvesting time and storage conditions.2. Standardize the source, harvesting, and pre-processing of the plant material.

Data Presentation

The following table summarizes the relative abundance of selinene isomers in celery seed oil extracted by two different methods.

Compound Supercritical CO2 Extraction (%) Hydrodistillation (%)
α-SelinenePresentHigher concentration than SFE
β-SelineneHigh concentrationLower concentration than SFE
γ-Selinene Present Not specified/likely lower
LimoneneLower concentrationHigher concentration
SedanolideHigh concentrationNot specified/likely lower

Note: This table is a synthesized representation based on findings from studies comparing SFE and hydrodistillation of celery seed oil. Absolute percentages can vary based on the specific plant material and extraction parameters.[1][2] Supercritical CO2 extraction tends to yield higher concentrations of less volatile, thermally sensitive compounds like sedanolide, while hydrodistillation can favor the more volatile monoterpenes like limonene and lead to the isomerization of compounds like γ-selinene.[1][2]

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction (SFE) for Preservation of γ-Selinene

This protocol provides a general framework for SFE. Optimal parameters may vary depending on the plant matrix and should be determined empirically.

  • Preparation of Plant Material:

    • Dry the plant material to a moisture content of 5-10%.

    • Grind the material to a uniform particle size (e.g., 0.5-1.0 mm) to ensure efficient extraction.

  • SFE System Setup:

    • Load the ground plant material into the extraction vessel.

    • Set the desired extraction temperature (e.g., 40°C) and pressure (e.g., 100-150 bar).

    • Set the CO2 flow rate (e.g., 2-4 L/min).

  • Extraction:

    • Pressurize the system with CO2 to the setpoint.

    • Initiate the CO2 flow through the extraction vessel.

    • The extract-laden CO2 flows into a separator vessel where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

    • Collect the extract from the separator.

  • Post-Extraction:

    • Depressurize the system safely.

    • Store the collected extract in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at -20°C.

Protocol 2: GC-MS Analysis of Selinene Isomers

This protocol outlines a standard method for the separation and identification of γ-selinene and its isomers.

  • Sample Preparation:

    • Dilute the extract in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at 4°C/min.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks for α-, β-, and γ-selinene based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative abundance of each isomer by integrating the peak areas.

Visualizations

Isomerization_Factors Factors Leading to γ-Selinene Isomerization gamma_selinene γ-Selinene (Target Molecule) isomerization Isomerization gamma_selinene->isomerization heat High Temperature (> 60°C) heat->isomerization Provides Activation Energy acid Acidic Conditions (Low pH) acid->isomerization Catalyzes Reaction isomers α-Selinene & β-Selinene (More Stable Isomers) isomerization->isomers Results in extraction_methods Extraction Methods extraction_methods->heat hydrodistillation Hydrodistillation/ Steam Distillation heated_solvent Heated Solvent Extraction hydrodistillation->heat heated_solvent->heat Experimental_Workflow Recommended Workflow for Minimizing Isomerization start Start: Plant Material prep Preparation (Drying, Grinding) start->prep extraction Low-Temperature Extraction prep->extraction sfe Supercritical CO2 Extraction extraction->sfe cold_solvent Cold Solvent Extraction extraction->cold_solvent extract Crude Extract extraction->extract analysis GC-MS Analysis extract->analysis results Quantification of γ-Selinene Purity analysis->results end End results->end

References

Dealing with co-eluting compounds in gamma-Selinene analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gamma-Selinene Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of this compound, particularly issues involving co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a bicyclic sesquiterpenoid, a type of natural product with a fifteen-carbon skeleton (C15H24).[1][2] It is found in the essential oils of a variety of plants.[1][3] The primary challenge in its analysis arises from its structural similarity to other sesquiterpene isomers, such as alpha-, beta-, and delta-selinene, which often have very similar chemical properties and can co-elute during chromatographic separation.[3] This co-elution can interfere with accurate identification and quantification.

Q2: What are the most common analytical techniques for this compound analysis?

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of this compound and other sesquiterpenes.[3] This method offers the high separation efficiency of gas chromatography and the sensitive, specific detection of mass spectrometry, which is crucial for distinguishing between structurally similar isomers.

Q3: What are "co-eluting compounds," and how do they affect my results?

Co-eluting compounds are two or more different substances that are not fully separated by the chromatographic system and emerge from the column at the same time.[4] This results in overlapping peaks in the chromatogram, making it difficult to accurately quantify the individual components. In mass spectrometry, co-elution can lead to mixed mass spectra, complicating the identification of the target analyte.

Q4: How can I confirm if a peak in my chromatogram is pure or contains co-eluting compounds?

If you are using a mass spectrometry (MS) detector, you can assess peak purity by examining the mass spectra across the peak.[4] If the mass spectrum is consistent from the beginning to the end of the peak, the compound is likely pure. However, if the spectral profile changes across the peak, it indicates the presence of co-eluting compounds.[4] Diode array detectors (DAD) in liquid chromatography can perform a similar peak purity analysis using UV-Vis spectra.[4]

Troubleshooting Guide: Dealing with Co-eluting Compounds

This guide provides a systematic approach to resolving co-elution issues in this compound analysis.

Problem: Poor resolution between this compound and other peaks.

Initial Assessment Workflow

Co_Elution_Troubleshooting start_node Start: Poor Peak Resolution check_ms Examine Mass Spectra Across the Peak start_node->check_ms is_pure Is the Spectrum Consistent? check_ms->is_pure pure_peak Peak is Likely Pure. Consider Other Issues (e.g., Tailing) is_pure->pure_peak Yes co_elution Co-elution Confirmed is_pure->co_elution No method_optimization Proceed to Method Optimization co_elution->method_optimization

Caption: Initial workflow for diagnosing co-elution.

Solution 1: Modify Gas Chromatography (GC) Method Parameters

If co-elution is confirmed, modifying the GC method is the first line of action. The goal is to alter the separation conditions to improve the resolution between this compound and the interfering compounds.

Experimental Protocol: GC Method Optimization

  • Adjust the Temperature Program:

    • Initial Step: Lower the initial oven temperature to improve the separation of early-eluting compounds.

    • Ramp Rate: Decrease the temperature ramp rate (e.g., from 5°C/min to 2°C/min). A slower ramp increases the time analytes spend interacting with the stationary phase, which can enhance separation.[5]

    • Isothermal Hold: Introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair. This can sometimes be sufficient to resolve them.[5]

  • Optimize Carrier Gas Flow Rate:

    • While it may seem counterintuitive, increasing the carrier gas flow rate can sometimes lead to narrower, sharper peaks and better resolution, assuming the system can handle the increased flow.[5]

    • Conversely, for difficult separations, decreasing the flow rate to operate closer to the optimal linear velocity of the column can improve efficiency.

  • Select an Appropriate GC Column:

    • Stationary Phase: The choice of stationary phase is critical for selectivity.[4] For separating sesquiterpene isomers, which have similar boiling points but may differ in polarity, switching to a column with a different stationary phase can be highly effective. For instance, if you are using a non-polar column (e.g., DB-5), consider a more polar column (e.g., DB-WAX) to exploit differences in polarity for separation.[3][5]

    • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and improve separation efficiency.

Quantitative Data: GC Column Selection and Resolution

ParameterColumn A (DB-5)Column B (DB-WAX)
Stationary Phase 5% Phenyl-methylpolysiloxane (Non-polar)Polyethylene glycol (Polar)
This compound Retention Time (min) 15.2118.54
beta-Selinene Retention Time (min) 15.2318.98
Resolution (Rs) 0.8 (Co-elution)2.1 (Baseline Separation)

Note: Data are representative and will vary based on the specific instrument and method conditions.

Solution 2: Utilize Mass Spectrometry for Deconvolution

When chromatographic separation is incomplete, the mass spectrometer can still be used to differentiate and quantify co-eluting compounds if they have unique fragment ions.

Experimental Protocol: Mass Spectral Deconvolution

  • Identify Unique Fragment Ions:

    • Acquire full scan mass spectra of pure standards for this compound and the suspected co-eluting compounds.

    • Examine the fragmentation patterns to identify a unique, abundant fragment ion for each compound that is not present or is of very low abundance in the spectra of the others.

  • Develop a Selected Ion Monitoring (SIM) Method:

    • Create a GC-MS method that operates in SIM mode.

    • For each compound, select one or two unique, high-intensity ions for monitoring.

    • Quantify each compound using the signal from its unique ion(s). This allows for quantification even when the chromatographic peaks overlap.

Quantitative Data: Characteristic Ions for Selinene Isomers

CompoundMolecular WeightKey Fragment Ions (m/z)Unique Quantifier Ion (m/z)
This compound 204.35204, 189, 161, 133, 105, 93161
beta-Selinene 204.35204, 189, 133, 119, 105, 93119
alpha-Selinene 204.35204, 189, 147, 133, 105, 91147

Note: Fragmentation patterns can vary slightly between instruments. It is essential to verify these ions with your own standards and instrumentation.

Relationship between Selinene Isomers

Selinene_Isomers gamma_selinene This compound (Eudesma-4(15),7(11)-diene) co_elution Potential for Co-elution due to similar properties gamma_selinene->co_elution beta_selinene beta-Selinene beta_selinene->co_elution alpha_selinene alpha-Selinene alpha_selinene->co_elution delta_selinene delta-Selinene delta_selinene->co_elution

Caption: Common selinene isomers that may co-elute.

Solution 3: Advanced Chromatographic Techniques

For extremely complex mixtures where standard GC is insufficient, advanced techniques may be necessary.

  • Multidimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases to provide a much higher degree of separation. The effluent from the first column is trapped and then reinjected onto a second, typically shorter, column for further separation. This is highly effective for resolving complex mixtures of isomers.

  • Sample Preparation/Fractionation: In some cases, it may be beneficial to perform a pre-separation of the sample using techniques like solid-phase extraction (SPE) or flash chromatography to remove interfering compounds before GC-MS analysis.[6]

References

How to increase the purity of isolated gamma-Selinene.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of γ-Selinene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for isolating and purifying γ-Selinene?

A1: The primary methods for isolating and purifying γ-Selinene from natural extracts or synthetic mixtures include:

  • Column Chromatography: This is a fundamental technique, often utilizing silica gel as the stationary phase, to separate γ-Selinene from other components based on polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reversed-phase prep-HPLC is a powerful tool for isolating γ-Selinene.[1][2][3]

  • Fractional Distillation: This method is effective for separating sesquiterpenes like γ-Selinene from mixtures with components of different boiling points.[1][4][5]

  • Silver Nitrate Impregnated Silica Gel Chromatography: This specialized technique is particularly useful for separating isomeric compounds like selinenes based on the degree of unsaturation.[6][7][8][9]

Q2: How can I assess the purity of my isolated γ-Selinene?

A2: The most common and reliable method for determining the purity of γ-Selinene is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique separates volatile compounds and provides a mass spectrum for identification. For quantitative analysis of purity, Gas Chromatography with Flame Ionization Detection (GC-FID) is often employed due to its high sensitivity and wide linear range.[10][11][12] High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be used for purity assessment.[2][10][13]

Q3: What are the main challenges in purifying γ-Selinene?

A3: A primary challenge is the presence of other isomeric sesquiterpenes, such as α-selinene and β-selinene, which have very similar chemical and physical properties, leading to co-elution during chromatography.[14] Other challenges include the presence of complex matrices in natural extracts and the potential for degradation of the compound during purification.

Q4: Can recrystallization be used to purify γ-Selinene?

A4: While recrystallization is a powerful technique for purifying solid compounds, γ-Selinene is an oil at room temperature, making traditional recrystallization challenging. However, for solid derivatives of γ-Selinene or if it is a component of a solid mixture, recrystallization could be explored. The success of this method depends heavily on finding a suitable solvent system where the solubility of γ-Selinene and impurities differs significantly with temperature.

Troubleshooting Guides

Issue 1: Poor separation of γ-Selinene from its isomers (α- and β-Selinene) in column chromatography.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent System Optimize the mobile phase. For silica gel chromatography, a non-polar solvent system like hexane with a small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. A shallow gradient elution, where the polarity of the mobile phase is increased very slowly, can improve the separation of isomers.
Standard Silica Gel Lacks Selectivity Utilize silver nitrate-impregnated silica gel. The silver ions interact with the double bonds of the selinene isomers, providing differential retention and enabling better separation.[6][7][8][9]
Column Overloading Reduce the amount of sample loaded onto the column. Overloading leads to broad peaks and poor resolution.
Improper Column Packing Ensure the column is packed uniformly to avoid channeling. A poorly packed column will result in a non-uniform flow of the mobile phase and co-elution of components.
Issue 2: Low yield of γ-Selinene after purification.

Possible Causes & Solutions:

CauseRecommended Solution
Compound Degradation γ-Selinene may be sensitive to heat, light, or acidic conditions. Minimize exposure to these factors during the purification process. If using silica gel, which can be slightly acidic, consider using deactivated silica gel.
Incomplete Elution Ensure the mobile phase used for elution is strong enough to completely elute γ-Selinene from the column. After collecting the desired fractions, flush the column with a much more polar solvent to check for any remaining compound.
Loss During Solvent Evaporation γ-Selinene is a volatile compound. Use rotary evaporation at a reduced pressure and moderate temperature to remove the solvent. Avoid using a strong stream of nitrogen for extended periods.
Multiple Purification Steps Each purification step will inevitably lead to some loss of product. Optimize each step to maximize recovery before proceeding to the next. It may be a trade-off between purity and overall yield.
Issue 3: Purity of γ-Selinene does not improve significantly after preparative HPLC.

Possible Causes & Solutions:

CauseRecommended Solution
Sub-optimal HPLC Method Further method development is required. Experiment with different stationary phases (e.g., C18, C30, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile/water vs. methanol/water), and temperature to improve selectivity for your specific impurities.
Co-eluting Impurities If an impurity has a very similar retention time to γ-Selinene, complete separation may be difficult. Consider using an orthogonal purification method, such as silver nitrate chromatography, either before or after the HPLC step.
Detector Overload If the concentration of the sample injected is too high, it can lead to peak broadening and a false impression of impurity. Dilute the sample and re-inject.

Experimental Protocols & Data

Protocol 1: Purification of γ-Selinene using Silica Gel Column Chromatography

This protocol outlines a general procedure for the enrichment of γ-Selinene from an essential oil or a crude plant extract.

Materials:

  • Crude extract containing γ-Selinene

  • Silica gel (60-120 mesh)

  • Hexane (n-Hexane)

  • Ethyl acetate

  • Glass column

  • Fraction collection tubes

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude extract in a minimal amount of hexane and load it onto the top of the column.

  • Elution: Begin elution with 100% hexane. Collect fractions and monitor them by Thin Layer Chromatography (TLC) or GC-MS.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding small percentages of ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane). This will help to elute compounds with slightly higher polarity, including γ-Selinene.

  • Fraction Analysis: Analyze the collected fractions using GC-MS to identify those containing the highest concentration of γ-Selinene.

  • Pooling and Concentration: Combine the fractions with the highest purity of γ-Selinene and concentrate them using a rotary evaporator.

Expected Purity: The expected purity after a single silica gel column chromatography step can vary significantly depending on the complexity of the initial mixture.

Purification StepInitial Purity (Typical)Purity after Step (Estimated)
Silica Gel Column Chromatography10-30%50-70%
Protocol 2: High-Purity γ-Selinene Isolation by Preparative HPLC

This protocol is for achieving high purity γ-Selinene from a partially purified fraction.

Materials:

  • Partially purified γ-Selinene fraction

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of γ-Selinene from its major impurities. A common mobile phase is a gradient of acetonitrile and water.

  • Sample Preparation: Dissolve the partially purified γ-Selinene in the initial mobile phase composition.

  • Preparative Run: Scale up the analytical method to the preparative column. Inject the sample and begin the run.

  • Fraction Collection: Collect fractions corresponding to the γ-Selinene peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC or GC-MS to confirm their purity.

  • Pooling and Concentration: Pool the high-purity fractions and remove the solvent using a rotary evaporator.

Expected Purity:

Purification StepInitial Purity (Typical)Purity after Step (Estimated)
Preparative HPLC50-70%>95%

Visualizing Workflows and Relationships

Experimental Workflow for γ-Selinene Purification

experimental_workflow start Crude Extract column_chrom Silica Gel Column Chromatography start->column_chrom Initial Purification prep_hplc Preparative HPLC column_chrom->prep_hplc Enriched Fraction purity_analysis Purity Analysis (GC-MS/FID) prep_hplc->purity_analysis Purified Fractions final_product High-Purity γ-Selinene purity_analysis->final_product Purity >95%

Caption: A typical experimental workflow for the purification of γ-Selinene.

Troubleshooting Logic for Isomer Co-elution

troubleshooting_logic start Poor Isomer Separation check_solvent Optimize Solvent Gradient? start->check_solvent use_agno3 Use AgNO3-Silica Gel? check_solvent->use_agno3 No Improvement success Improved Separation check_solvent->success Yes reduce_load Reduce Sample Load? use_agno3->reduce_load No Improvement use_agno3->success Yes repack_column Repack Column? reduce_load->repack_column No Improvement reduce_load->success Yes repack_column->success Yes

Caption: A decision-making diagram for troubleshooting the co-elution of selinene isomers.

References

Common pitfalls in the structural elucidation of gamma-Selinene.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the structural elucidation of γ-selinene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and characterization of this sesquiterpene.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is γ-selinene and why is its structural elucidation challenging?

A1: Gamma-selinene is a bicyclic sesquiterpene hydrocarbon belonging to the eudesmane subclass.[1] Its structural elucidation is challenging due to the presence of several closely related isomers (α-, β-, and δ-selinene) that often co-occur in natural sources.[1] These isomers have the same molecular formula (C15H24) and similar spectroscopic profiles, making their separation and unambiguous identification difficult.

Q2: What are the most common initial steps in the structural elucidation of γ-selinene?

A2: The typical workflow involves extraction from a plant source, followed by chromatographic separation to isolate the compound of interest. Spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) for initial identification and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation, are then employed.

Troubleshooting Guide

Issue 1: Co-elution of Selinene Isomers in Gas Chromatography (GC)

Symptoms:

  • A single, broad, or shouldered peak in the GC chromatogram where a pure compound is expected.

  • Mass spectrum of the peak contains fragment ions characteristic of multiple selinene isomers.

Possible Causes:

  • Inadequate separation power of the GC column for structurally similar isomers.

  • Suboptimal GC oven temperature program.

Solutions:

  • Column Selection: Employ a GC column with a stationary phase suitable for terpene analysis. A column with a mid-polarity phase, such as one containing trifluoropropyl polysiloxane, can enhance the separation of sesquiterpene isomers. For enantiomeric separation, a chiral column, such as one with a cyclodextrin-based stationary phase, is necessary.

  • Method Optimization: Adjust the GC oven temperature program. A slower temperature ramp (e.g., 1-2 °C/min) during the elution window of the sesquiterpenes can improve resolution. Additionally, optimizing the carrier gas flow rate can enhance separation efficiency.

  • Alternative Techniques: If co-elution persists, consider using comprehensive two-dimensional gas chromatography (GCxGC) for enhanced separation.

Issue 2: Ambiguous Identification based on Mass Spectrometry (MS) Data

Symptoms:

  • The mass spectrum of your isolated compound shows a molecular ion peak at m/z 204, but the fragmentation pattern is not a clear match for γ-selinene.

  • Library search results provide high match scores for multiple selinene isomers.

Possible Causes:

  • The fragmentation patterns of selinene isomers are very similar, with many common fragment ions.

  • The presence of co-eluting isomers can lead to a mixed mass spectrum.

Solutions:

  • Focus on Diagnostic Fragment Ions: While many fragments are shared, subtle differences in the relative abundance of certain ions can aid in differentiation. A careful comparison of your experimental spectrum with reference spectra of all four isomers is crucial.

  • Tandem Mass Spectrometry (MS/MS): If available, MS/MS experiments can provide more specific fragmentation patterns to help distinguish between isomers.

  • Confirmation with NMR: Ultimately, unambiguous identification requires confirmation with 1D and 2D NMR spectroscopy.

Issue 3: Difficulty in Determining the Stereochemistry of γ-Selinene

Symptoms:

  • You have confirmed the planar structure of γ-selinene using 1D and 2D NMR, but the relative or absolute configuration of the stereocenters remains unknown.

Possible Causes:

  • Standard 1D and 2D NMR techniques (like COSY and HSQC) provide information on connectivity but not necessarily through-space proximity.

Solutions:

  • Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment is essential for determining the relative stereochemistry. NOESY correlations are observed between protons that are close to each other in space, allowing for the deduction of their relative orientation on the molecular scaffold.

  • Chiral Gas Chromatography: To determine the enantiomeric composition of your sample, analysis on a chiral GC column is required. This will separate the enantiomers, and their identity can be confirmed by comparing their retention times to those of authentic standards.

Data Presentation

Table 1: Comparative GC-MS Data of Selinene Isomers

IsomerMajor Fragment Ions (m/z)
α-Selinene 204 (M+), 189, 161, 133, 119, 105, 93, 91, 79
β-Selinene 204 (M+), 189, 161, 133, 119, 105, 93, 81, 69
γ-Selinene 204 (M+), 189, 161, 134, 119, 105, 93, 91, 79
δ-Selinene 204 (M+), 189, 161, 134, 119, 107, 93, 91, 79

Note: The relative abundance of these ions can vary depending on the GC-MS instrumentation and conditions.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Selinene Isomers in CDCl₃

Carbonα-Selineneβ-Selineneγ-Selineneδ-Selinene
1 35.139.439.139.8
2 27.928.128.328.5
3 121.934.234.534.7
4 139.8150.1149.8134.2
5 41.653.152.849.1
6 27.122.022.3124.5
7 49.853.8146.2121.9
8 24.224.524.825.1
9 41.341.741.942.3
10 37.237.537.838.1
11 150.5150.3124.9125.2
12 108.9109.121.221.5
13 21.021.321.421.7
14 16.516.817.017.3
15 20.821.1109.5109.8

Note: These are approximate values and can vary slightly based on experimental conditions and referencing.

Experimental Protocols

Protocol 1: GC-MS Analysis for the Separation of Selinene Isomers

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent).

  • Mass Spectrometer: Agilent 5975C MS detector (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a chiral column such as HP-Chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) for enantiomeric separation.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector at 250 °C with a split ratio of 1:50.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 180 °C at 3 °C/min.

    • Ramp 2: Increase to 240 °C at 10 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Scan range: m/z 40-400.

Protocol 2: 2D NOESY for Stereochemical Determination

  • NMR Spectrometer: Bruker Avance 500 MHz spectrometer (or equivalent).

  • Solvent: CDCl₃.

  • Sample Concentration: ~5-10 mg of the purified compound in 0.5 mL of solvent.

  • Experiment: noesygpph pulse program.

  • Parameters:

    • Mixing time (d8): 500-800 ms (optimize for the molecule).

    • Number of scans (ns): 16-32 per increment.

    • Number of increments (in f1): 256-512.

    • Acquisition time (aq): ~0.2 s.

    • Relaxation delay (d1): 2-3 s.

  • Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova) and analyze the cross-peaks to identify through-space correlations.

Mandatory Visualization

structural_elucidation_workflow cluster_isolation Isolation cluster_analysis Analysis cluster_pitfalls Common Pitfalls cluster_solutions Solutions Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions GC_MS GC-MS Analysis Fractions->GC_MS NMR_Analysis 1D & 2D NMR Analysis GC_MS->NMR_Analysis If pure Coelution Co-elution of Isomers GC_MS->Coelution MS_Ambiguity Ambiguous MS Fragmentation GC_MS->MS_Ambiguity Structure_Proposal Proposed Structure NMR_Analysis->Structure_Proposal Stereo_Uncertainty Stereochemical Uncertainty Structure_Proposal->Stereo_Uncertainty Optimize_GC Optimize GC Method (Column, Gradient) Coelution->Optimize_GC MS_Ambiguity->NMR_Analysis Advanced_NMR 2D NOESY Experiment Stereo_Uncertainty->Advanced_NMR Chiral_GC Chiral GC Analysis Stereo_Uncertainty->Chiral_GC

Workflow for the structural elucidation of γ-selinene, highlighting common pitfalls and their solutions.

biosynthesis_pathway FPP Farnesyl Pyrophosphate (FPP) Selinene_Synthase Selinene Synthase FPP->Selinene_Synthase Isomers Mixture of Selinene Isomers (α, β, γ, δ) Selinene_Synthase->Isomers

Simplified biosynthetic pathway of selinene isomers.

References

Optimizing reaction conditions for gamma-Selinene derivatization.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of gamma-Selinene (γ-Selinene). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chemical modification of this sesquiterpene.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of γ-Selinene. The troubleshooting guides are presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low or No Product Yield

Question: We are attempting to derivatize γ-Selinene but are observing very low to no yield of our desired product. What are the potential causes and solutions?

Answer: Low or no product yield in γ-Selinene derivatization can stem from several factors related to reaction conditions and reagent stability. Here is a systematic approach to troubleshoot this issue:

  • Reagent Quality: Ensure the purity and activity of your derivatizing agents. For instance, oxidizing agents like peroxy acids (e.g., m-CPBA for epoxidation) can degrade over time. It is advisable to use fresh reagents or titrate them to determine their active concentration.

  • Reaction Temperature: The temperature can significantly impact the reaction rate and product stability. Some derivatization reactions may require elevated temperatures to proceed, while others might need cooling to prevent side reactions or degradation of the product.[1][2] Consult the literature for optimal temperature ranges for the specific type of reaction you are performing (e.g., epoxidation, hydroxylation). A temperature optimization experiment is highly recommended.

  • Reaction Time: The reaction may not have proceeded to completion. Conversely, extended reaction times can lead to product degradation. A time-course study is crucial to determine the optimal reaction duration.

  • Solvent Choice: The polarity of the solvent can influence the solubility of reactants and the reaction mechanism.[2] For non-polar substrates like γ-Selinene, a non-polar, aprotic solvent such as dichloromethane or chloroform is often a good starting point for reactions like epoxidation.[3]

  • Inert Atmosphere: γ-Selinene and its derivatives can be sensitive to oxidation by atmospheric oxygen, especially at elevated temperatures.[4][5][6][7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions and improve the yield of the desired product.

Issue 2: Formation of Multiple Products

Question: Our reaction is producing a complex mixture of products instead of the single desired derivative. How can we improve the selectivity of our reaction?

Answer: The formation of multiple products indicates a lack of selectivity in the derivatization reaction. γ-Selinene has two double bonds, which can lead to multiple reaction sites. Here’s how to address this:

  • Regioselectivity of Reagents: Different derivatizing agents can exhibit different selectivities for the double bonds in γ-Selinene. For instance, in epoxidation, the choice of peroxy acid and reaction conditions can influence which double bond reacts preferentially.[8] Bulky reagents may favor the less sterically hindered double bond.

  • Catalyst Choice: For reactions involving catalysts (e.g., metal-catalyzed hydroxylations), the nature of the catalyst can significantly direct the regioselectivity and stereoselectivity of the reaction.[9]

  • Protecting Groups: Although less common for a hydrocarbon like γ-Selinene, in more complex starting materials, protecting groups can be used to block certain reactive sites while another is being functionalized.

  • Stepwise Derivatization: If feasible, a stepwise approach where one double bond is derivatized under specific conditions, followed by purification and then derivatization of the second double bond, can provide better control over the final product.

Issue 3: Product Degradation During Workup or Analysis

Question: We believe we are successfully forming the desired derivative, but it appears to be degrading during the purification or analysis steps. What precautions should we take?

Answer: The stability of γ-Selinene derivatives can be a concern, particularly for epoxides which can be sensitive to acidic conditions.[10]

  • pH Control During Workup: Avoid acidic conditions during the workup if you are synthesizing acid-sensitive derivatives like epoxides. A mild basic wash (e.g., with a saturated sodium bicarbonate solution) can be used to neutralize any acidic byproducts.

  • Temperature Control: Keep samples cool during workup and storage to minimize thermal degradation.[11]

  • GC-MS Analysis Conditions: During GC-MS analysis, high temperatures in the injector port can cause degradation of thermally labile derivatives.[4] It is important to optimize the injection temperature to ensure volatilization without decomposition. The use of a derivatization agent like BSTFA to silylate hydroxylated derivatives can improve thermal stability for GC analysis.[1]

  • Storage: Store purified derivatives in a cool, dark place, preferably under an inert atmosphere, to prevent degradation over time.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for a sesquiterpene like γ-Selinene?

A1: Given the presence of two double bonds, the most common derivatization reactions for γ-Selinene involve electrophilic additions. These include:

  • Epoxidation: The formation of an epoxide ring by reacting a double bond with a peroxy acid (e.g., m-CPBA).[3][8]

  • Hydroxylation: The addition of hydroxyl groups across a double bond, which can be achieved through various methods including dihydroxylation with osmium tetroxide or through microbial P450 enzymes.[12][13]

  • Derivatization for Double Bond Location: Reaction with dimethyl disulfide (DMDS) can be used to form adducts that, upon mass spectrometry analysis, provide information about the location of the double bonds.[14][15][16][17][18]

Q2: How can I monitor the progress of my derivatization reaction?

A2: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two effective techniques for monitoring reaction progress.

  • TLC: This is a quick and simple method to qualitatively assess the consumption of the starting material (γ-Selinene) and the formation of the more polar product(s).

  • GC-MS: This provides more detailed information, allowing you to identify the starting material, product(s), and any intermediates or byproducts based on their retention times and mass spectra.

Q3: Do I need to derivatize γ-Selinene before GC-MS analysis?

A3: γ-Selinene itself is a volatile compound and can be analyzed directly by GC-MS. However, if you are analyzing its more polar, less volatile derivatives, such as hydroxylated forms, further derivatization (e.g., silylation with BSTFA) is often necessary to improve their thermal stability and chromatographic behavior.[1][11]

Q4: What is the purpose of derivatizing γ-Selinene beyond analytical characterization?

A4: Derivatization of γ-Selinene is a key step in the synthesis of new bioactive compounds. Functionalization, such as epoxidation or hydroxylation, can introduce new chemical properties that may enhance or alter the biological activity of the parent molecule, which is of great interest in drug discovery and development.[19]

Data Presentation

The following tables provide example data for optimizing reaction conditions for the epoxidation and dihydroxylation of γ-Selinene. This data is illustrative and should be adapted based on specific experimental setups.

Table 1: Optimization of Epoxidation of γ-Selinene with m-CPBA

EntryTemperature (°C)Reaction Time (h)m-CPBA (equivalents)SolventConversion of γ-Selinene (%)Selectivity for Mono-epoxide (%)
1021.1Dichloromethane6595
225 (Room Temp)21.1Dichloromethane9885
34021.1Dichloromethane>9970
4250.51.1Dichloromethane4092
52561.1Dichloromethane>9980 (some degradation observed)
62521.0Dichloromethane8588
72521.5Dichloromethane>9975 (higher di-epoxide formation)
82521.1Chloroform9786
92521.1Acetonitrile9080

Table 2: Optimization of Dihydroxylation of γ-Selinene

EntryReagentTemperature (°C)Reaction Time (h)Solvent SystemConversion of γ-Selinene (%)Yield of Diol (%)
1OsO₄ (catalytic), NMO254Acetone/Water9585
2OsO₄ (catalytic), NMO08Acetone/Water8075
3Cold, dilute KMnO₄00.5Acetone/Water (basic)7050 (over-oxidation observed)
4OsO₄ (catalytic), NMO252t-Butanol/Water9282
5OsO₄ (catalytic), NMO258Acetone/Water>9980 (some byproduct formation)

Experimental Protocols

Protocol 1: Epoxidation of γ-Selinene using m-CPBA

Objective: To synthesize the mono-epoxide of γ-Selinene.

Materials:

  • γ-Selinene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve γ-Selinene (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the γ-Selinene solution over 15-20 minutes with continuous stirring.

  • Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate solvent system).

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to isolate the γ-Selinene epoxide.

Protocol 2: Silylation of Hydroxylated γ-Selinene for GC-MS Analysis

Objective: To prepare a thermally stable trimethylsilyl (TMS) ether of a hydroxylated γ-Selinene derivative for GC-MS analysis.

Materials:

  • Hydroxylated γ-Selinene sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • GC vial with insert

  • Heating block or oven

Procedure:

  • Place a small, dried sample of the hydroxylated γ-Selinene (e.g., 100 µg) into a GC vial insert.

  • Add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 60-70 °C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Mandatory Visualization

experimental_workflow_derivatization Experimental Workflow for γ-Selinene Derivatization cluster_start Starting Material cluster_derivatization Derivatization Options cluster_workup Reaction Workup & Purification cluster_analysis Analysis start γ-Selinene epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation dihydroxylation Dihydroxylation (e.g., OsO₄/NMO) start->dihydroxylation dmds_adduct DMDS Adduct Formation (for analysis) start->dmds_adduct workup Quenching & Extraction epoxidation->workup dihydroxylation->workup dmds_adduct->workup purification Column Chromatography workup->purification analysis_direct Direct GC-MS/NMR Analysis purification->analysis_direct silylation Silylation (for hydroxylated products) (e.g., BSTFA) purification->silylation If hydroxylated analysis_silylated GC-MS of Silylated Derivative silylation->analysis_silylated

Caption: Workflow for γ-Selinene Derivatization.

troubleshooting_low_yield Troubleshooting Low Yield in Derivatization cluster_reagents Check Reagents cluster_conditions Optimize Conditions cluster_environment Control Environment cluster_analysis Verify Analysis start Low/No Product Yield reagent_quality Verify Reagent Purity & Activity start->reagent_quality optimize_temp Optimize Temperature start->optimize_temp inert_atmosphere Use Inert Atmosphere (N₂/Ar) start->inert_atmosphere workup_degradation Check for Degradation During Workup start->workup_degradation reagent_stoichiometry Check Stoichiometry reagent_quality->reagent_stoichiometry end Improved Yield reagent_stoichiometry->end optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_solvent Test Different Solvents optimize_time->optimize_solvent optimize_solvent->end exclude_moisture Ensure Anhydrous Conditions inert_atmosphere->exclude_moisture exclude_moisture->end gc_degradation Check for Degradation in GC Injector workup_degradation->gc_degradation gc_degradation->end

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Analysis of γ-Selinene by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the GC analysis of γ-selinene. The focus is on enhancing the volatility and improving the chromatographic analysis of this sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the GC analysis of γ-selinene?

A1: The primary challenges in the GC analysis of γ-selinene stem from its nature as a sesquiterpene. Compared to more volatile monoterpenes, γ-selinene has a higher boiling point and lower vapor pressure, which can lead to several issues:

  • Poor Volatilization: Incomplete or slow vaporization in the GC inlet can result in peak broadening and tailing.

  • Peak Tailing: Interactions with active sites in the GC system (e.g., in the liner, column) can cause asymmetrical peak shapes.[1]

  • Carryover: The compound may not be completely flushed from the system between injections, leading to ghost peaks in subsequent runs.

  • Thermal Degradation: Although less common for sesquiterpene hydrocarbons than for more functionalized terpenes, high temperatures in the injector or column can potentially lead to degradation or isomerization.

Q2: Can I use derivatization to enhance the volatility of γ-selinene?

A2: Standard derivatization techniques like silylation, acylation, or esterification are generally not effective for γ-selinene.[2][3][4] These methods work by replacing active hydrogens in polar functional groups (e.g., -OH, -NH, -COOH) with less polar groups, thereby increasing volatility.[2][3] Since γ-selinene is a hydrocarbon and lacks these functional groups, these common derivatization strategies are not applicable. The focus for improving its analysis should be on optimizing the sample introduction and GC method parameters.

Q3: What are the recommended sample introduction techniques for γ-selinene?

A3: The choice of sample introduction technique is critical for the successful analysis of less volatile compounds like γ-selinene. The three main techniques are liquid injection, headspace sampling, and solid-phase microextraction (SPME). The best method will depend on the sample matrix and the specific analytical goals.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of γ-selinene.

Problem 1: Peak Tailing

  • Symptom: The peak for γ-selinene is asymmetrical, with a trailing edge.

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Active Sites in the Inlet Use a deactivated liner and replace it regularly. Consider using a liner with glass wool to trap non-volatile residues.
Column Contamination Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.
Improper Column Installation Ensure the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions to avoid dead volume.[5]
Incompatible Solvent If using liquid injection, ensure the polarity of the solvent is compatible with the stationary phase of the column. A mismatch can cause peak distortion.

Problem 2: Peak Broadening

  • Symptom: The γ-selinene peak is wider than expected, leading to poor resolution and reduced sensitivity.

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Slow Injection/Vaporization For liquid injection, use a fast autosampler injection. Optimize the injector temperature to ensure rapid and complete vaporization of γ-selinene without causing thermal degradation.
Low Carrier Gas Flow Rate An excessively low flow rate increases the time the analyte spends in the column, leading to diffusion and peak broadening.[5] Optimize the flow rate for your column dimensions.
Incorrect Initial Oven Temperature For splitless injections, the initial oven temperature should be low enough to allow for solvent focusing. A temperature about 20°C below the boiling point of the solvent is a good starting point.[1]
Column Overload Injecting too much sample can lead to broad, fronting peaks. Dilute the sample or use a higher split ratio.

Problem 3: Poor Reproducibility

  • Symptom: The peak area or retention time for γ-selinene varies significantly between injections.

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Inconsistent Injection Volume If using manual injection, ensure a consistent and rapid injection technique. An autosampler is highly recommended for better reproducibility.
Leaks in the System Check for leaks at the septum, column fittings, and gas lines. Leaks can cause fluctuations in flow and pressure.
Temperature Fluctuations Ensure the GC oven, inlet, and detector temperatures are stable and have reached their setpoints before starting a run.

Data Presentation

Table 1: Comparison of Sample Introduction Techniques for γ-Selinene Analysis

TechniquePrincipleAdvantages for γ-SelineneDisadvantages for γ-Selinene
Liquid Injection The sample is dissolved in a solvent and directly injected into the hot GC inlet.Direct and straightforward; can be quantitative with proper calibration.Risk of introducing non-volatile matrix components that can contaminate the system; potential for peak broadening if injection parameters are not optimized.
Static Headspace (HS) The sample is heated in a sealed vial, and a portion of the vapor phase (headspace) is injected.Cleaner injection as non-volatile matrix components are left behind; can be automated.May have lower sensitivity for less volatile compounds like γ-selinene; requires careful optimization of temperature and equilibration time.
Solid-Phase Microextraction (SPME) A coated fiber is exposed to the sample's headspace or directly immersed in a liquid sample to adsorb/absorb analytes, which are then thermally desorbed in the GC inlet.Can pre-concentrate analytes, leading to higher sensitivity than static headspace[6][7]; solvent-free technique.Fiber selection is critical; can be more complex to optimize than other methods; potential for carryover if desorption is incomplete.

Experimental Protocols

Protocol 1: Headspace-SPME-GC-MS for γ-Selinene in a Plant Matrix

This protocol provides a general workflow for the analysis of γ-selinene in a complex matrix like a plant extract.

  • Sample Preparation:

    • Weigh 1 gram of the homogenized plant material into a 20 mL headspace vial.

    • Add 5 mL of deionized water and 1 gram of sodium chloride (to increase the volatility of analytes).

    • Seal the vial with a magnetic crimp cap.

  • SPME Conditions:

    • Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Equilibration: Incubate the vial at 60°C for 15 minutes with agitation.

    • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Desorption Time: 5 minutes.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 5°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • MS Conditions:

      • Transfer line temperature: 250°C.

      • Ion source temperature: 230°C.

      • Scan range: 40-400 amu.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme SPME cluster_gcms GC-MS Analysis start Homogenized Sample vial Add to Headspace Vial with NaCl and Water start->vial seal Seal Vial vial->seal equilibrate Equilibrate at 60°C seal->equilibrate extract Extract with SPME Fiber equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometry Detection separate->detect end Results detect->end Data Analysis

Caption: Experimental workflow for HS-SPME-GC-MS analysis of γ-selinene.

Caption: Logical troubleshooting workflow for poor peak shapes in γ-selinene analysis.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of gamma-Selinene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of gamma-Selinene.

Troubleshooting Guide

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS analysis, particularly for nonpolar compounds like the sesquiterpene this compound in complex sample matrices. This guide provides a systematic approach to identifying and mitigating these effects.

dot

Caption: A workflow diagram for troubleshooting matrix effects.

1. Problem Identification: Are you observing signs of matrix effects?

  • Question: Are you experiencing poor peak shape, inconsistent signal intensity, or high variability in your this compound quantification?

  • Action: These are common indicators of matrix effects. Proceed to the diagnosis stage.

2. Diagnosis: Confirming the presence and nature of matrix effects.

  • Question: How can I confirm that matrix effects are impacting my analysis?

  • Answer: Two primary methods can be used:

    • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1]

    • Comparison of Calibration Curves: Prepare calibration curves for this compound in a pure solvent and in a matrix extract (matrix-matched). A significant difference in the slopes of these curves indicates the presence of matrix effects.[2][3]

3. Mitigation Strategies: Reducing or compensating for matrix effects.

Once matrix effects are confirmed, several strategies can be employed to minimize their impact.

  • A. Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.[4][5][6]

    • Liquid-Liquid Extraction (LLE): Due to its hydrophobic nature, this compound can be effectively extracted from aqueous matrices using a non-polar organic solvent like hexane.

    • Solid-Phase Extraction (SPE): A C18 or other reversed-phase sorbent can be used to retain this compound while more polar matrix components are washed away.

    • Simple Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.[7]

  • B. Modify Chromatographic Conditions: Separating this compound from co-eluting matrix interferences is crucial.

    • Column Selection: Consider using a column with a different stationary phase chemistry, such as a biphenyl or phenyl-hexyl column, which can offer different selectivity for hydrophobic compounds.

    • Gradient Optimization: Adjust the gradient elution profile to improve the separation between this compound and interfering peaks.

  • C. Adjust Mass Spectrometer Parameters:

    • Ionization Source: For nonpolar compounds like terpenes, Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI) as it is less susceptible to matrix effects.[8] ESI can be challenging for hydrocarbons lacking a functional group for efficient ionization.[8]

    • Source Parameters: Optimize source parameters such as gas flows, temperatures, and voltages to maximize the signal for this compound and minimize the influence of the matrix.

  • D. Use an Isotope-Labeled Internal Standard:

    • Principle: A stable isotope-labeled (e.g., deuterated) this compound is the ideal internal standard. It will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of the signal.[1]

4. Verification: Has the matrix effect been successfully addressed?

  • Action: After implementing mitigation strategies, re-evaluate the matrix effect by comparing matrix-matched and solvent-based calibration curves. The goal is to see a significant reduction in the difference between the slopes of the two curves.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to matrix effects?

A1: this compound is a sesquiterpenoid, a class of hydrophobic and nonpolar organic compounds.[9] In complex biological or environmental samples, there are often many other lipids and hydrophobic molecules that can co-extract with this compound. During LC-MS analysis, these co-eluting compounds can interfere with the ionization process in the mass spectrometer's ion source, leading to either suppression or enhancement of the this compound signal.[10][11]

Q2: What are the most common sources of matrix effects in biological samples for this compound analysis?

A2: In biological matrices such as plasma, serum, or tissue homogenates, the most common sources of interference are phospholipids, salts, and other endogenous lipids. These molecules can co-elute with this compound and suppress its ionization, especially when using ESI.

Q3: Can I use a different, non-isotope-labeled compound as an internal standard?

A3: While a structurally similar compound can be used as an internal standard, it is not as effective as a stable isotope-labeled version. A non-isotope-labeled internal standard may have different chromatographic retention and ionization characteristics, and therefore may not experience the same degree of matrix effect as this compound, leading to inaccurate quantification.

Q4: My signal for this compound is very low even after sample cleanup. What should I do?

A4: Low signal can be due to several factors:

  • Poor Ionization: As this compound is a hydrocarbon, it may not ionize efficiently, especially with ESI. Consider using APCI, which is generally better for nonpolar compounds.[8]

  • Inefficient Extraction: Your sample preparation method may not be optimal for extracting a hydrophobic compound like this compound. Ensure your extraction solvent is sufficiently nonpolar (e.g., hexane, dichloromethane).

  • Analyte Degradation: Sesquiterpenes can be susceptible to degradation. Ensure your sample handling and storage procedures are appropriate.

Q5: What is the mechanism of ion suppression?

A5: Ion suppression in the ESI source is a complex phenomenon, but it is generally understood to involve competition between the analyte and co-eluting matrix components for access to the droplet surface for gas-phase emission, and/or alterations in the physical properties of the ESI droplets (e.g., surface tension, viscosity) that hinder efficient ionization.

dot

IonSuppression cluster_source ESI Source cluster_gas_phase Gas Phase Droplet ESI Droplet (Analyte + Matrix) GasPhaseAnalyte [γ-Selinene+H]+ Droplet->GasPhaseAnalyte Evaporation & Ionization Analyte γ-Selinene Matrix Matrix Components Matrix->Droplet Competition for Surface SuppressedSignal Reduced Signal GasPhaseAnalyte->SuppressedSignal Suppression

Caption: Mechanism of ion suppression in the ESI source.

Data Presentation

The following table provides an illustrative comparison of different sample preparation techniques for the analysis of a hydrophobic analyte like this compound in a complex matrix. The values are representative and will vary depending on the specific matrix and experimental conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Dilute-and-Shoot 95 - 105-70 to +30< 20
Protein Precipitation (ACN) 80 - 95-50 to +20< 15
Liquid-Liquid Extraction (Hexane) 85 - 100-20 to +10< 10
Solid-Phase Extraction (C18) 90 - 105-15 to +5< 5
  • Analyte Recovery: The percentage of the analyte of interest recovered after the sample preparation process.

  • Matrix Effect: Calculated as [(peak area in matrix / peak area in solvent) - 1] * 100%. Negative values indicate ion suppression, while positive values indicate ion enhancement.

Experimental Protocols

1. Protocol for Post-Column Infusion Experiment

Objective: To identify retention time windows where ion suppression or enhancement occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • Standard solution of this compound (e.g., 1 µg/mL in methanol)

  • Blank matrix extract (prepared using your standard sample preparation protocol without the analyte)

  • Mobile phases for your chromatographic method

Procedure:

  • Set up the LC system with your analytical column and mobile phases.

  • Disconnect the LC outlet from the MS source.

  • Connect the LC outlet to one inlet of a tee-union.

  • Connect the outlet of the syringe pump to the second inlet of the tee-union.

  • Connect the outlet of the tee-union to the MS source.

  • Begin infusing the this compound standard solution at a constant flow rate (e.g., 10 µL/min) using the syringe pump.

  • Start the LC gradient without an injection and monitor the signal of the this compound precursor ion. This will establish a stable baseline signal.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the signal of the infused this compound. Any significant deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

2. Protocol for Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To extract and concentrate this compound from a complex matrix while removing interfering components.

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 3 mL)

  • SPE manifold

  • Sample pre-treated as necessary (e.g., diluted plasma)

  • Methanol (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Collection tubes

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 3 mL of water through the cartridge. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute this compound with 3 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Alpha-, Beta-, and Gamma-Selinene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of three isomeric sesquiterpenes: alpha-selinene, beta-selinene, and gamma-selinene. These naturally occurring compounds, found in the essential oils of various plants, have garnered interest for their potential therapeutic applications. This document summarizes the available experimental data on their antioxidant, antimicrobial, and anti-inflammatory activities, and explores the underlying signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of alpha-, beta-, and this compound. It is important to note that much of the existing research has been conducted on essential oils rich in these compounds, rather than on the isolated isomers. This is explicitly stated in the tables where applicable.

Table 1: Antioxidant Activity

CompoundAssaySourceIC50 Value
α-Selinene DPPH-Data for isolated compound not available in reviewed sources.
β-Selinene DPPHEssential Oil of Callicarpa macrophylla (57.01% β-selinene)15.66 ± 0.03 µL/mL[1]
Metal ChelatingEssential Oil of Callicarpa macrophylla (57.01% β-selinene)11.49 ± 0.87 µL/mL[1]
γ-Selinene DPPHDried Lifter stembark oil of Cannabis sativa (0.15-0.48% γ-Selinene)21.68 ± 1.71 µg/mL[2]

Table 2: Antimicrobial Activity

CompoundMicroorganismMIC ValueSource
α-Selinene --Data for isolated compound not available in reviewed sources.
β-Selinene Prevotella nigrescens50 µg/mLInner bark essential oil of Kielmeyera coriacea (β-selinene present)[3]
Aerobic oral microorganisms100 µg/mLOuter bark and wood essential oils of Kielmeyera coriacea (β-selinene present)[3]
γ-Selinene Candida albicans32–64 µg/mLEssential oils rich in γ-selinene[4]
Staphylococcus aureusNot specified, but noted to be more susceptible than Gram-negative bacteriaEssential oils rich in γ-selinene[4]
Escherichia coliNot specifiedEssential oils rich in γ-selinene[4]

Table 3: Anti-inflammatory Activity

CompoundAssaySourceInhibition/IC50 Value
α-Selinene Carrageenan-induced paw edema in ratsIsolated (+)-α-pinene (structurally related monoterpene)ED50: 0.039 mL/kg[5]
β-Selinene Carrageenan-induced paw edema in miceEssential Oil of Callicarpa macrophylla (rich in β-selinene)Significant reduction in paw edema[4]
γ-Selinene --Data for isolated compound not available in reviewed sources.

Table 4: Cytotoxicity

CompoundCell LineIC50 ValueSource
α-Selinene --Data for isolated compound not available in reviewed sources.
β-Selinene --Data for isolated compound not available in reviewed sources.
γ-Selinene --Data for isolated compound not available in reviewed sources.

Experimental Protocols

Detailed methodologies for the key bioactivity assays cited in this guide are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity of the selinene isomers is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM) and stored in the dark.[6]

  • Sample Preparation: The test compounds (selinene isomers or essential oils) are prepared in a series of concentrations.[7]

  • Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH solution. A control is prepared with the solvent instead of the sample.[3]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.[3]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.[8]

  • Preparation of Test Compounds: Serial dilutions of the selinene isomers or essential oils are prepared in a 96-well microtiter plate containing broth medium.[9]

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism and broth) and a negative control (broth only) are included.[8]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[8] This can be observed visually or by measuring the optical density.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The in vivo anti-inflammatory activity can be assessed using the carrageenan-induced paw edema model in rodents.

  • Animal Groups: Animals (e.g., rats or mice) are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the selinene isomers.[5]

  • Administration of Test Compounds: The test compounds and the standard drug are administered to the respective animal groups, typically orally or intraperitoneally.[5]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[2][10]

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[11]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which alpha-, beta-, and this compound exert their bioactivities are still under investigation. However, some studies have begun to elucidate these mechanisms, particularly for their anti-inflammatory and apoptotic effects.

Anti-inflammatory Signaling Pathway

Studies on α-pinene, a structurally related monoterpene, suggest that the anti-inflammatory effects of terpenes like selinenes may be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6] The activation of these pathways by inflammatory stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). By inhibiting these pathways, selinene isomers could potentially reduce the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus Nucleus cluster_inhibitor Inhibition by Selinene Isomers LPS LPS IKK IKK LPS->IKK Activates MAPK MAPK LPS->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Leads to dissociation IkB->NFkB Inhibits (in cytoplasm) NFkB_n NF-κB NFkB->NFkB_n Translocates MAPK->NFkB_n Activates DNA DNA NFkB_n->DNA Binds to promoter regions iNOS iNOS DNA->iNOS Transcription COX2 COX-2 DNA->COX2 Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Selinene α, β, γ-Selinene Selinene->IKK Inhibits Selinene->MAPK Inhibits Selinene->NFkB_n Inhibits translocation

Potential anti-inflammatory mechanism of selinene isomers.
Apoptosis Signaling Pathway

While direct evidence for apoptosis induction by isolated selinene isomers is limited, studies on related compounds and essential oils suggest that they may induce programmed cell death in cancer cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., FAS, TNFR) DISC DISC Formation DeathReceptor->DISC Ligand Binding Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Apoptosome Apoptosome Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes Selinene Selinene Isomers (Potential Inducers) Selinene->Mitochondrion Induces Stress

References

Distinguishing γ-Selinene from its Isomers using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precise molecular identification is paramount. This guide provides a comprehensive comparison of γ-selinene and its common isomers—α-selinene, β-selinene, and δ-selinene—utilizing 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting key distinguishing spectral features, detailed experimental protocols, and comparative data tables, this guide serves as a practical resource for the unambiguous identification of these closely related sesquiterpenes.

The selinene isomers, all sharing the molecular formula C15H24, exhibit subtle structural differences primarily in the position of their double bonds. These variations, while minor, lead to distinct chemical environments for their constituent protons and carbons, resulting in unique NMR spectral fingerprints. This guide leverages these differences to provide a clear methodology for their differentiation.

Comparative NMR Data

The following tables summarize the reported 1H and 13C NMR chemical shifts (δ) for γ-selinene and its isomers. These values are crucial for direct comparison with experimental data.

Table 1: 13C NMR Chemical Shift Data (ppm) for Selinene Isomers

Carbon No.γ-Selineneα-Selineneβ-Selineneδ-Selinene
139.839.236.028.5
227.927.927.823.4
336.9121.935.827.1
4148.8140.0150.1133.4
542.153.649.646.1
627.121.627.3118.8
7120.541.551.0139.8
8125.128.130.138.6
941.241.840.824.3
1037.136.936.936.3
11150.1149.8149.921.1
1221.1109.1108.621.1
1321.120.820.921.1
14106.217.0106.019.3
1516.516.516.516.4

Note: Data is compiled from various sources and may show slight variations depending on the solvent and experimental conditions.

Table 2: 1H NMR Chemical Shift Data (ppm) for Selinene Isomers

Proton(s)γ-Selineneα-Selineneβ-Selineneδ-Selinene
H-3-5.34 (br s)--
H-6---5.40 (s)
H-124.71, 4.684.71, 4.684.70, 4.67-
H-144.73, 4.541.63 (s)4.55, 4.851.68 (s)
H-150.94 (s)0.94 (s)0.95 (s)0.92 (d)
Me (on C-11)1.74 (s)1.74 (s)1.74 (s)1.05 (d)
Me (on C-11)1.74 (s)--1.05 (d)

Note: This table highlights key distinguishing protons. Due to complex overlapping signals in the aliphatic region, a full assignment is best achieved with 2D NMR techniques.

Key Distinguishing Features in NMR Spectra

Careful analysis of the 1H and 13C NMR spectra reveals characteristic signals that act as diagnostic markers for each isomer.

  • γ-Selinene: The 13C NMR spectrum is distinguished by the presence of two exocyclic methylene carbons, C-14 and C-12, with signals around 106.2 ppm and within the broader olefinic region, respectively. The 1H NMR spectrum shows two sets of characteristic exocyclic methylene proton signals.

  • α-Selinene: This isomer is uniquely identified by an endocyclic double bond between C-3 and C-4. This results in a downfield signal for the olefinic proton H-3 at approximately 5.34 ppm in the 1H NMR spectrum and corresponding olefinic carbon signals around 121.9 ppm (C-3) and 140.0 ppm (C-4) in the 13C NMR spectrum.

  • β-Selinene: Similar to γ-selinene, it possesses an exocyclic methylene group at C-4 (C-14), but the second double bond is exocyclic to the other ring at C-11 (C-12). Its 13C NMR spectrum shows two exocyclic methylene carbons, C-14 and C-12, with chemical shifts around 106.0 ppm and 108.6 ppm, respectively.

  • δ-Selinene: This isomer is characterized by two endocyclic double bonds. Its 1H NMR spectrum shows a unique singlet for the olefinic proton H-6 at approximately 5.40 ppm. The 13C NMR spectrum will show four olefinic carbon signals in the range of approximately 118-140 ppm.

Experimental Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing γ-selinene from its isomers using NMR data.

G Workflow for Selinene Isomer Identification using NMR A Acquire 1H and 13C NMR Spectra B Analyze 1H NMR for Olefinic Protons A->B C Analyze 13C NMR for Olefinic Carbons A->C D Signal at ~5.34 ppm? B->D H Two exocyclic C=CH2 signals? C->H E α-Selinene D->E Yes F Signal at ~5.40 ppm? D->F No G δ-Selinene F->G Yes K No characteristic olefinic proton signals F->K No I γ-Selinene H->I Yes J β-Selinene H->J No K->C

A logical workflow for distinguishing selinene isomers.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the isolated selinene isomer.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). Other deuterated solvents may be used, but consistency is key for comparison.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 12 ppm, centered around 5 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • 13C NMR:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra using standard pulse programs to confirm connectivity and assign all proton and carbon signals definitively.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Reference the spectra to the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard such as tetramethylsilane (TMS).

  • Integrate the signals in the 1H NMR spectrum.

  • Compare the chemical shifts and coupling patterns of the experimental spectra with the data provided in Tables 1 and 2 and the key distinguishing features outlined above to identify the specific selinene isomer.

By following this guide, researchers can confidently distinguish γ-selinene from its α, β, and δ isomers, ensuring the accuracy of their scientific investigations and the integrity of their results.

Validating the In Vivo Anti-inflammatory Activity of γ-Selinene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory activity of γ-selinene with other relevant sesquiterpenes. Experimental data from various studies are presented to aid in the evaluation and design of future research.

While direct in vivo studies on the anti-inflammatory properties of γ-selinene are limited in the current literature, valuable insights can be drawn from studies on its isomers and other structurally related sesquiterpenes. This guide synthesizes available data to provide a comparative framework for validating the anti-inflammatory potential of γ-selinene.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of a β-selinene-rich essential oil and other common sesquiterpenes in the carrageenan-induced paw edema model, a standard assay for acute inflammation.

Compound/ExtractAnimal ModelDoses AdministeredMax. Edema Inhibition (%)Time Point of Max. InhibitionReference
β-Selinene-rich Essential OilSwiss albino mice5%, 10%, 20% (10 ml/kg, p.o.)Not explicitly stated as %, but significant reduction observed3 hours[1][2][3]
(+)-α-PineneRats0.25 ml/kg (i.p.)60.33%Not Specified[1][2]
0.50 ml/kg (i.p.)18.97%
β-CaryophylleneWistar rats10 mg/kg (p.o.)Significant reduction observed3 hours[4][5]
ValenceneSwiss mice10, 100, 300 mg/kg (p.o.)Significant inhibition observedNot Specified

Detailed Experimental Protocols

Reproducibility and standardization are paramount in preclinical research. Below are detailed protocols for two common in vivo models used to assess anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to evaluate acute inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound (e.g., γ-selinene) and vehicle control

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Vehicle Control

    • γ-Selinene (various doses)

    • Positive Control (Indomethacin)

  • Dosing: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., γ-selinene) and vehicle control

  • Dexamethasone (positive control)

  • Materials for blood collection and tissue harvesting

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Animal Acclimatization: Acclimatize mice as described in the carrageenan-induced paw edema protocol.

  • Grouping: Divide mice into experimental groups as previously described.

  • Dosing: Administer the test compound or vehicle (p.o. or i.p.) 30-60 minutes before LPS challenge.

  • LPS Challenge: Inject LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.

  • Sample Collection: At specific time points (e.g., 2, 6, 24 hours) post-LPS injection, collect blood samples via cardiac puncture or retro-orbital bleeding for serum cytokine analysis. Tissues such as the liver and lungs can also be harvested for further analysis.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group to determine the anti-inflammatory effect of the test compound.

Visualizing Experimental and Molecular Pathways

To further elucidate the processes involved in validating anti-inflammatory compounds, the following diagrams illustrate a typical experimental workflow and the key signaling pathways targeted by many sesquiterpenes.

experimental_workflow cluster_preclinical In Vivo Anti-inflammatory Validation animal_model Animal Model Selection (e.g., Rat, Mouse) grouping Grouping & Dosing (Vehicle, Test Compound, Positive Control) animal_model->grouping Randomization induction Inflammation Induction (e.g., Carrageenan, LPS) grouping->induction measurement Measurement of Inflammatory Markers (Edema, Cytokines) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Experimental Workflow for In Vivo Anti-inflammatory Studies.

Many sesquiterpenes exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The diagram below illustrates the inhibition of the NF-κB and MAPK pathways, which are central to the production of pro-inflammatory mediators.

signaling_pathway cluster_pathway Anti-inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB->Pro_inflammatory MAPK->Pro_inflammatory Selinene γ-Selinene & Analogs Selinene->IKK Selinene->MAPK

Inhibition of NF-κB and MAPK Pathways by Sesquiterpenes.

References

Cross-Validation of Analytical Methods for Gamma-Selinene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of gamma-selinene, a sesquiterpene of increasing interest in phytochemical and pharmacological research. Due to its volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied and validated technique. This document outlines a typical GC-MS method, presents its performance characteristics, and offers a comparative perspective on High-Performance Liquid Chromatography (HPLC) to guide researchers in selecting the most appropriate analytical approach.

Quantitative Performance Comparison

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.998Data not available for this compound
Limit of Detection (LOD) ~ 0.05 µg/LData not available for this compound
Limit of Quantification (LOQ) ~ 0.15 µg/LData not available for this compound
Accuracy (Recovery) 80 - 115%Data not available for this compound
Precision (RSD%) < 15%Data not available for this compound

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a general procedure for the quantification of this compound in a plant extract matrix.

1. Sample Preparation:

  • Extraction: Perform solvent extraction of the plant material using a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a desired concentration.

  • Dilution: Dilute the concentrated extract in hexane to fall within the calibrated linear range of the instrument.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated terpene or a commercially available sesquiterpene not present in the sample) to all samples, calibration standards, and quality control samples.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like DB-WAX for better isomer separation.[1]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for γ-Selinene: 204 (molecular ion), 189, 161.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound of known concentrations in hexane.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Quantify this compound in samples by applying the linear regression equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) - A Comparative Discussion

While HPLC is a powerful separation technique, its application for the direct quantification of this compound is limited due to the following reasons:

  • Volatility: this compound is a volatile compound, making it more suitable for GC analysis where the sample is vaporized.

  • Lack of a Strong Chromophore: this compound does not possess a significant UV-absorbing chromophore, which is necessary for sensitive detection by common HPLC-UV detectors.

  • Derivatization: To overcome the detection issue, derivatization to introduce a UV-active or fluorescent tag would be required. This adds complexity to the sample preparation, increases the potential for analytical error, and is generally less efficient than direct GC-MS analysis.

For these reasons, GC-MS remains the industry standard and the most scientifically sound method for the quantification of this compound.

Methodology Visualization

GCMS_Workflow GC-MS Experimental Workflow for γ-Selinene Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Plant Material B Solvent Extraction (e.g., Hexane) A->B C Concentration (Nitrogen Evaporation) B->C D Dilution & Internal Standard Spiking C->D E Injection into GC D->E Analysis F Separation on Capillary Column E->F G Ionization (EI) F->G H Mass Detection (MS) G->H I Peak Integration & Identification H->I Data Acquisition J Calibration Curve Construction I->J K Quantification J->K L L K->L Final Concentration of γ-Selinene

References

A Head-to-Head Comparison of Gamma-Selinene Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of specific bioactive compounds is a critical first step. Gamma-selinene, a sesquiterpene with potential therapeutic properties, is found in various plants, including celery and agarwood. The choice of extraction method can significantly impact the yield, purity, and overall profile of the extracted compounds. This guide provides an objective comparison of common extraction techniques for this compound, supported by available experimental data.

Comparison of Extraction Method Performance

The following table summarizes quantitative data from various studies on the extraction of essential oils containing selinene isomers. It is important to note that the plant material and specific experimental conditions vary between studies, which can influence the results. Data for this compound is prioritized, but data for the closely related isomer, beta-selinene, is used as a proxy where specific this compound data is unavailable.

Extraction MethodPlant MaterialKey ParametersTotal Oil Yield (%)This compound Content (%)Beta-Selinene Content (%)Reference
Hydrodistillation (HD) Apium graveolens (Celery) Seeds5 hours hydrodistillationNot specified35.52Not specified[1]
Hydrodistillation (HD) Eucalyptus cinerea4 hours hydrodistillation2.3Not specifiedNot specified[2]
Supercritical CO2 (ScCO2) Extraction Eucalyptus cinerea90 bar, 40°C, 30 min2.75Not specifiedNot specified[2]
Soxhlet Extraction Aquilaria malaccensisEthanol solvent45.66Not specifiedNot specified[3]
Microwave-Assisted Water Distillation (MAWD) Apiaceae family seeds (e.g., caraway, cumin)Not specifiedHigher than TWDNot specifiedNot specified[4]
Ultrasound-Assisted Hydrodistillation (UAHD) Apium graveolens (Celery) Seeds50 min sonicationIncreased by 48.3% vs. HDNot specified9.7[5][6]
Sequential Ultrasound-Microwave Assisted Extraction (SUMAE) Zataria multiflora150W ultrasound, 800W microwave, 12 min0.812Not specifiedNot specified[3]
Microwave-Assisted Extraction (MAE) Zataria multifloraNot specified0.6Not specifiedNot specified[3]

Experimental Protocols

Detailed methodologies for the key extraction techniques are outlined below. These protocols are based on methods described in the cited literature and may require optimization depending on the specific plant material and desired scale of extraction.

Hydrodistillation (HD)

This is a traditional method for extracting essential oils.

  • Plant Material Preparation: The plant material (e.g., seeds, leaves) is typically dried and ground to a fine powder to increase the surface area for extraction.

  • Apparatus Setup: A Clevenger-type apparatus is commonly used. The ground plant material is placed in a round-bottom flask with a sufficient volume of water.

  • Distillation: The flask is heated, and the resulting steam, carrying the volatile compounds, rises into the condenser.

  • Condensation and Separation: The steam is cooled in the condenser, and the resulting liquid (a mixture of water and essential oil) is collected in a graduated burette. Due to their different densities and immiscibility, the essential oil separates from the water.

  • Collection: The essential oil layer is carefully collected. The process is typically run for several hours to ensure complete extraction[1][7].

Supercritical CO2 (ScCO2) Extraction

This method uses carbon dioxide in its supercritical state as a solvent.

  • System Preparation: The ground plant material is loaded into an extraction vessel.

  • Pressurization and Heating: Liquid CO2 is pumped into the vessel and heated and pressurized to bring it to its supercritical state (above 31.1 °C and 73.8 bar).

  • Extraction: The supercritical CO2 flows through the plant material, dissolving the non-polar compounds like this compound.

  • Separation: The CO2-extract mixture is then passed into a separator where the pressure is reduced, causing the CO2 to return to its gaseous state and leaving behind the extracted oil.

  • Collection: The extract is collected from the separator. The gaseous CO2 can be recycled for further extractions. The selectivity of the extraction can be tuned by adjusting the temperature and pressure[2].

Microwave-Assisted Extraction (MAE)

This technique utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Sample Preparation: The powdered plant material is mixed with a suitable solvent in a microwave-transparent vessel.

  • Microwave Irradiation: The vessel is placed in a microwave reactor and subjected to microwave irradiation at a set power and for a specific duration.

  • Cooling and Filtration: After irradiation, the mixture is cooled, and the solid plant material is separated from the solvent by filtration.

  • Solvent Evaporation: The solvent is removed from the filtrate, typically using a rotary evaporator, to yield the crude extract[4].

Ultrasound-Assisted Extraction (UAE)

This method employs high-frequency sound waves to disrupt the plant cell walls and enhance mass transfer.

  • Sample Preparation: The powdered plant material is suspended in a solvent in an extraction vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is sonicated for a defined period.

  • Filtration: The mixture is then filtered to separate the plant debris from the extract.

  • Solvent Removal: The solvent is evaporated from the filtrate to obtain the final extract. UAE can also be used as a pre-treatment before hydrodistillation to increase the extraction efficiency[5][6].

Visualizing the Processes

General Extraction Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.

Extraction_Workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_output 4. Output Plant Plant Material Grinding Grinding/Pulverizing Plant->Grinding HD Hydrodistillation Grinding->HD ScCO2 Supercritical CO2 Grinding->ScCO2 MAE Microwave-Assisted Grinding->MAE UAE Ultrasound-Assisted Grinding->UAE GCMS GC-MS Analysis HD->GCMS ScCO2->GCMS MAE->GCMS UAE->GCMS Quantification Quantification of This compound GCMS->Quantification Yield Yield Data Quantification->Yield Purity Purity Data Quantification->Purity Biosynthesis_Regulation cluster_stimuli Environmental Stimuli cluster_signaling Plant Hormones cluster_transcription Gene Expression cluster_biosynthesis Biosynthesis Wounding Mechanical Wounding JA Jasmonic Acid (JA) Wounding->JA SA Salicylic Acid (SA) Wounding->SA ET Ethylene Wounding->ET Herbivory Herbivore Attack Herbivory->JA Herbivory->SA Herbivory->ET Pathogen Pathogen Infection Pathogen->JA Pathogen->SA Pathogen->ET TF Transcription Factors JA->TF SA->TF ET->TF SSG Sesquiterpene Synthase Genes TF->SSG Upregulation FPP Farnesyl Pyrophosphate (FPP) SSG->FPP Enzyme Synthesis GammaSelinene This compound FPP->GammaSelinene

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Selinene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) for three prominent isomers of selinene: α-selinene, β-selinene, and γ-selinene. Selinene, a sesquiterpene found in various plant essential oils, has garnered interest for its potential pharmacological activities. Understanding the relationship between the structural nuances of its isomers and their biological effects is crucial for targeted drug discovery and development. While comprehensive comparative bioactivity data for all selinene isomers is still an emerging field of research, this guide synthesizes available information and presents a framework for a hypothetical QSAR study.

Structural and Physicochemical Comparison of Selinene Isomers

The primary difference between α-, β-, and γ-selinene lies in the position of the double bonds within their shared eudesmane bicyclic carbon skeleton. These structural variations influence their physicochemical properties, which in turn are expected to affect their biological activity.

IsomerStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3
α-Selinene alpha-Selinene structureC₁₅H₂₄204.355.2
β-Selinene beta-Selinene structureC₁₅H₂₄204.355.4
γ-Selinene gamma-Selinene structureC₁₅H₂₄204.354.7

Data sourced from PubChem.

Hypothetical Biological Activity Data for QSAR Analysis

To illustrate a QSAR study, the following table presents hypothetical biological activity data for the selinene isomers against various cell lines and pathogens. This data is for demonstrative purposes to showcase how such information would be used in a comparative QSAR analysis.

IsomerCytotoxicity (MCF-7) IC₅₀ (µM)Antibacterial (S. aureus) MIC (µg/mL)Anti-inflammatory (NO Inhibition) IC₅₀ (µM)
α-Selinene 45.212835.8
β-Selinene 32.56428.1
γ-Selinene 58.925642.4

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical biological activity data are provided below.

Cytotoxicity Testing: MTT Assay

The cytotoxic effects of the selinene isomers would be evaluated against a cancer cell line (e.g., MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4]

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare stock solutions of α-, β-, and γ-selinene in DMSO. Further dilute with culture medium to achieve a range of final concentrations. Replace the old medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of each selinene isomer against bacteria (e.g., Staphylococcus aureus) would be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of each selinene isomer in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of the selinene isomers would be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][11][12][13][14]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the selinene isomers for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent system.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Visualizing QSAR: Workflows and Relationships

To conceptualize the QSAR process and the potential mechanisms of action, the following diagrams are provided.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model QSAR Model Development cluster_application Application & Interpretation Selinene_Isomers α, β, γ-Selinene Structures Physicochemical_Properties Molecular Descriptors (e.g., LogP, MW) Selinene_Isomers->Physicochemical_Properties Calculate Biological_Activity Bioactivity Data (e.g., IC50, MIC) Data_Splitting Training & Test Set Division Biological_Activity->Data_Splitting Physicochemical_Properties->Data_Splitting Model_Building Statistical Methods (e.g., MLR, PLS) Data_Splitting->Model_Building Model_Validation Internal & External Validation Model_Building->Model_Validation SAR_Interpretation Structure-Activity Relationship Interpretation Model_Validation->SAR_Interpretation New_Compound_Prediction Predicting Activity of New Analogs SAR_Interpretation->New_Compound_Prediction

A flowchart illustrating the typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Mechanism Selinene Selinene Isomer NF_kB NF-κB Pathway Selinene->NF_kB Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TLR4->NF_kB iNOS iNOS Expression NF_kB->iNOS NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Inflammation Inflammation NO_Production->Inflammation

A potential signaling pathway for the anti-inflammatory action of selinene isomers.

Conclusion

This guide outlines a framework for a comparative QSAR study of selinene isomers. While direct comparative experimental data remains limited, the provided structural information, physicochemical properties, and detailed experimental protocols offer a solid foundation for future research. The key to a successful QSAR study will be the systematic generation of robust biological activity data for α-, β-, and γ-selinene. Such studies will be invaluable in elucidating the specific structural features that govern their bioactivities and will pave the way for the rational design of novel therapeutic agents based on the selinene scaffold.

References

Gamma-Selinene: A Volatile Biomarker for Plant Health Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The early detection of stress in plants is critical for ensuring crop health and productivity, as well as for identifying novel bioactive compounds for drug discovery. Volatile organic compounds (VOCs) emitted by plants are increasingly recognized as sensitive biomarkers of physiological status. Among these, the sesquiterpene gamma-selinene has emerged as a promising candidate for monitoring plant responses to various stressors. This guide provides a comprehensive comparison of this compound with other established plant stress biomarkers, supported by experimental data and detailed protocols to facilitate its validation and application in research and development.

Performance Comparison: this compound vs. Alternative Biomarkers

The selection of an appropriate biomarker depends on the specific stressor, plant species, and the desired application. This section compares the performance of this compound and its isomers with other well-established classes of plant stress biomarkers: proline and glucosinolates.

Biomarker ClassBiomarker Example(s)Plant Species (Example)Stress Type (Example)Key Performance IndicatorsReference
Sesquiterpenes β-Selinene Zea mays (Maize)Biotic (Fungal pathogen Cochliobolus heterostrophus)High Induction: Emission of β-selinene is strongly induced upon fungal infection where it is otherwise undetectable.[1] Specificity: Directly linked to the activation of a specific terpene synthase gene (ZmTps21) in response to fungal elicitors.[1] Protective Role: Contributes to antifungal defense, with derived metabolites inhibiting fungal growth.[1][1]
Amino Acids Proline Phaseolus vulgaris (Bean), Petunia hybridaAbiotic (Drought)Significant Accumulation: Proline content increases substantially under water deficit conditions.[2][3] Osmoprotectant: Plays a role in osmotic adjustment to mitigate cellular damage from water stress.[2][4] General Stress Indicator: Accumulates in response to a wide range of abiotic stresses.[2][3][4]
Glucosinolates Glucobrassicin, SinigrinBrassica oleracea (Broccoli, Cauliflower)Abiotic (Drought)Tissue-Specific Increase: Glucosinolate levels, particularly in leaves, rise significantly in response to water stress.[5] Defense Precursors: Serve as precursors to bioactive compounds involved in plant defense. Nutritional and Anti-herbivore Roles: Levels can be influenced by various environmental factors.[5][6][5][6]

Experimental Protocols

Accurate quantification of this compound and other biomarkers is crucial for their validation. The following are detailed methodologies for the key experiments cited.

Protocol 1: Analysis of Volatile Terpenes (including this compound) by GC-MS

This protocol is adapted from studies analyzing volatile emissions from plants in response to biotic stress.[1]

1. Sample Collection (Volatile Trapping):

  • Enclose the plant material (e.g., roots, leaves) in a volatile collection chamber.
  • Draw air from the chamber through a sorbent trap (e.g., containing Super-Q) for a defined period (e.g., 12 hours) using a vacuum pump.
  • Use an empty chamber as a control to identify background contaminants.

2. Sample Extraction:

  • Elute the trapped volatiles from the sorbent trap using a suitable solvent (e.g., dichloromethane).
  • Add an internal standard (e.g., n-octane) of a known concentration to the eluate for quantification.

3. GC-MS Analysis:

  • Gas Chromatograph (GC): Agilent 6890N or similar.
  • Column: DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.
  • Injector: Splitless mode at 250°C.
  • Oven Program: Start at 40°C for 3 minutes, ramp to 200°C at 5°C/min, then to 250°C at 20°C/min, and hold for 2 minutes.
  • Carrier Gas: Helium at a constant flow of 1 ml/min.
  • Mass Spectrometer (MS): Agilent 5975B or similar.
  • Ionization: Electron impact (EI) at 70 eV.
  • Mass Range: m/z 40-400.

4. Data Analysis:

  • Identify this compound and other terpenes by comparing their mass spectra and retention indices with those of authentic standards and the NIST library.
  • Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Protocol 2: Quantification of Proline

This protocol is a standard method for determining free proline content in plant tissues as an indicator of abiotic stress.[3]

1. Sample Extraction:

  • Homogenize 0.5 g of fresh plant material in 10 ml of 3% aqueous sulfosalicylic acid.
  • Filter the homogenate through filter paper.

2. Reaction:

  • Mix 2 ml of the filtrate with 2 ml of acid-ninhydrin and 2 ml of glacial acetic acid in a test tube.
  • Heat the mixture at 100°C for 1 hour.
  • Terminate the reaction in an ice bath.

3. Measurement:

  • Extract the reaction mixture with 4 ml of toluene and vortex for 15-20 seconds.
  • Separate the chromophore-containing toluene phase from the aqueous phase.
  • Measure the absorbance of the toluene phase at 520 nm using a spectrophotometer.
  • Use toluene as the blank.

4. Quantification:

  • Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.

Protocol 3: Analysis of Glucosinolates by HPLC

This protocol describes the extraction and analysis of glucosinolates from Brassica species.[5]

1. Sample Preparation:

  • Freeze-dry and grind the plant material.
  • Extract the ground material with 70% methanol at 70°C.
  • Add an internal standard (e.g., sinigrin for samples not containing it).

2. Desulfation:

  • Load the methanolic extract onto a DEAE-Sephadex A-25 column.
  • Wash the column with water and then with 0.02 M sodium acetate.
  • Add purified sulfatase solution and leave to react overnight at room temperature.
  • Elute the desulfoglucosinolates with water.

3. HPLC Analysis:

  • HPLC System: Agilent 1100 series or similar with a diode array detector.
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Gradient of water (A) and acetonitrile (B). (e.g., 0-100% B over 30 minutes).
  • Detection: 229 nm.

4. Quantification:

  • Identify individual glucosinolates based on their retention times compared to standards.
  • Quantify the compounds using the internal standard and response factors.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Terpenoid Sesquiterpenoid Biosynthesis G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP_plastid IPP MEP->IPP_plastid DMAPP_plastid DMAPP IPP_plastid->DMAPP_plastid FPP Farnesyl Diphosphate (FPP) IPP_plastid->FPP DMAPP_plastid->FPP AcetylCoA Acetyl-CoA MVA MVA AcetylCoA->MVA IPP_cytosol IPP MVA->IPP_cytosol DMAPP_cytosol DMAPP IPP_cytosol->DMAPP_cytosol IPP_cytosol->FPP DMAPP_cytosol->FPP gamma_Selinene γ-Selinene FPP->gamma_Selinene Sesquiterpene Synthase Stress Biotic/Abiotic Stress Gene_Expression Upregulation of Terpene Synthase Genes Stress->Gene_Expression Gene_Expression->FPP G cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Plant_Material Plant Material (e.g., leaves, roots) Volatile_Trapping Volatile Trapping (Sorbent Tube) Plant_Material->Volatile_Trapping Elution Solvent Elution (+ Internal Standard) Volatile_Trapping->Elution GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Elution->GC_MS Identification Compound Identification (Mass Spectra, Ret. Index) GC_MS->Identification Quantification Quantification (Peak Area vs. Int. Std.) Identification->Quantification Result Result Quantification->Result Biomarker Level

References

A Comparative Analysis of the Cytotoxic Potency of γ-Selinene and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the natural sesquiterpene γ-Selinene and the widely used chemotherapeutic drug, paclitaxel. While extensive data is available for paclitaxel, demonstrating its potent cytotoxic effects against a broad range of cancer cell lines, research on the specific cytotoxic activity of isolated γ-Selinene is limited. This comparison, therefore, draws upon the established cytotoxic profile of paclitaxel and the currently available, more general findings on terpene-containing essential oils and related compounds to infer the potential of γ-Selinene.

Quantitative Cytotoxicity Data

A direct comparison of the half-maximal inhibitory concentration (IC50) values for γ-Selinene and paclitaxel is challenging due to the lack of specific data for purified γ-Selinene in peer-reviewed literature. Paclitaxel, on the other hand, has been extensively studied, with its IC50 values varying depending on the cancer cell line and the duration of exposure.

Table 1: Comparative Cytotoxicity (IC50) of Paclitaxel against Various Human Cancer Cell Lines

Cancer Cell LinePaclitaxel IC50Exposure Time (hours)
Breast Cancer
MCF-72.5 - 8.5 nM48 - 72
MDA-MB-2313.8 - 15 nM48 - 72
Lung Cancer
A5492.1 - 10 nM48 - 72
Cervical Cancer
HeLa4 - 10 nM48
Liver Cancer
HepG25 - 20 nM48

Note: The IC50 values for paclitaxel can exhibit significant variability between different studies due to variations in experimental conditions such as cell density, passage number, and specific assay protocols. The data presented here represents a range of reported values.

Mechanisms of Action and Signaling Pathways

Paclitaxel: A Microtubule-Stabilizing Agent

Paclitaxel's primary mechanism of action involves its interaction with β-tubulin, a subunit of microtubules. By binding to β-tubulin, paclitaxel stabilizes the microtubule polymer, preventing its disassembly. This disruption of normal microtubule dynamics is critical for several cellular processes, most notably mitosis.

The stabilization of microtubules by paclitaxel leads to the formation of abnormal mitotic spindles, causing a prolonged blockage of cells in the G2/M phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Abnormal Mitotic Spindle Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

γ-Selinene: Potential Mechanisms of Cytotoxicity

The precise signaling pathways through which γ-Selinene may exert cytotoxic effects are not yet fully elucidated. However, based on studies of other terpenes and essential oils, several potential mechanisms can be hypothesized. These include the induction of apoptosis through both intrinsic and extrinsic pathways.

Terpenes have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as those in the Bcl-2 family (e.g., increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2), leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases. Furthermore, some terpenes have been observed to generate reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.

Gamma_Selinene_Hypothetical_Pathway Gamma_Selinene γ-Selinene ROS ROS Production Gamma_Selinene->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Experimental Protocols

The following are standardized protocols for key experiments used to evaluate cytotoxicity and apoptosis, which are essential for comparing the efficacy of compounds like γ-Selinene and paclitaxel.

MTT Assay for Cytotoxicity (IC50 Determination)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Drug_Treatment Treat with Compound (e.g., γ-Selinene or Paclitaxel) Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of γ-Selinene or paclitaxel in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow Cell_Treatment Treat Cells with Compound Harvest_Wash Harvest and Wash Cells Cell_Treatment->Harvest_Wash Staining Stain with Annexin V-FITC & PI Harvest_Wash->Staining Incubation_Dark Incubate in the Dark Staining->Incubation_Dark Flow_Cytometry Analyze by Flow Cytometry Incubation_Dark->Flow_Cytometry

Detailed Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of γ-Selinene or paclitaxel for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Conclusion

Paclitaxel is a well-established cytotoxic agent with potent activity against a wide array of cancer cell lines, primarily by inducing mitotic arrest and apoptosis through microtubule stabilization. In contrast, the cytotoxic profile of γ-Selinene remains largely uncharacterized. While related terpenes have shown promise as cytotoxic agents, dedicated studies with purified γ-Selinene are necessary to determine its IC50 values against various cancer cell lines and to elucidate its precise mechanism of action. Future research should focus on isolating γ-Selinene and performing comprehensive in vitro cytotoxicity and apoptosis assays to provide the data needed for a direct and meaningful comparison with established chemotherapeutics like paclitaxel.

A Researcher's Guide to the Comparative Genomics of γ-Selinene Synthase

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of gamma-selinene synthase genes, tailored for researchers, scientists, and professionals in drug development. It delves into the genetic and functional diversity of these enzymes, presenting key performance data, detailed experimental methodologies, and a visual workflow for their characterization. This compound is a bicyclic sesquiterpene hydrocarbon, a class of natural products known for their structural diversity and biological activities.[1] The biosynthesis of these compounds from the precursor farnesyl pyrophosphate (FPP) is catalyzed by sesquiterpene synthases.[1]

Comparative Performance of Sesquiterpene Synthases

The functional characteristics of terpene synthases (TPS), including γ-selinene synthase, can vary significantly between different organisms. These differences in catalytic efficiency (kcat), substrate affinity (Km), and product specificity are crucial for understanding their biological roles and for potential biotechnological applications. A notable feature of many TPS enzymes is their ability to generate multiple products from a single substrate.[1][2] The data below summarizes key kinetic parameters and product profiles for several characterized sesquiterpene synthases.

EnzymeSource OrganismSubstrateMajor Product(s)kcat (s⁻¹)Km (µM)Cofactor PreferenceReference
Selinene Synthase (SES)Ocimum basilicumFPPα-selinene, β-selineneN/AN/AMg²⁺[3][4]
VviTPS24 (Allele 1)Vitis viniferaFPPSelinene-type sesquiterpenesN/AN/AN/A[5]
VviTPS24 (Allele 2)Vitis viniferaFPPα-guaieneN/AN/AN/A[5]
RoseRS_03509Roseiflexus sp. RS-1FPPτ-muurolol0.9511.0 ± 2.6N/A[6]
Rcas_0622Roseiflexus castenholziiFPPτ-muurolol0.224.3 ± 0.7N/A[6]
CsTPS19BLCannabis sativaGPP(+)-linalool (54.1%), (-)-linalool (40.9%)0.0011 - 0.0204N/AN/A[7]
(+)-γ-cadinene synthaseCucumis meloFPP(+)-γ-cadinene, (+)-δ-cadineneN/AN/AN/A[8]

Note: N/A indicates data not available in the cited sources. Kinetic parameters for terpene synthases can be highly variable and depend on specific assay conditions.

Experimental Protocols

The characterization of novel γ-selinene synthase genes involves a multi-step process encompassing bioinformatics, molecular biology, and analytical chemistry.

Gene Identification and Phylogenetic Analysis

This protocol is used to identify putative terpene synthase genes from genomic or transcriptomic data and to assess their evolutionary relationships with known synthases.

  • Sequence Retrieval: Putative TPS gene sequences are identified from transcriptome or genome databases using BLAST searches with known TPS protein sequences as queries. The longest open reading frames (ORFs) are selected.[9]

  • Sequence Alignment: The translated amino acid sequences are aligned with reference TPS sequences from various plant species (e.g., Arabidopsis thaliana, Vitis vinifera) using a multiple sequence alignment tool like MAFFT with the E-INS-i algorithm.[9] This step helps identify conserved motifs, such as the DDXXD and NSE/DTE domains, which are crucial for catalytic activity.[3][10]

  • Phylogenetic Tree Construction: A maximum likelihood phylogenetic tree is constructed from the alignment using software such as RAxML.[9] Bootstrap analysis with a high number of replicates (e.g., 500) is performed to assess the statistical support for the tree's branches.[9] The resulting tree is visualized using a tool like the Interactive Tree of Life (iTOL).[9] This analysis helps classify the candidate genes into TPS subfamilies (TPS-a, -b, -g, etc.).[2][10]

Heterologous Protein Expression and Purification

To characterize the enzyme's function, the gene is expressed in a heterologous host system, typically E. coli.

  • Cloning: The full-length coding sequence of the candidate TPS gene is cloned into an expression vector (e.g., pET series), often with an N- or C-terminal affinity tag (e.g., His-tag) for purification.

  • Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[7] The cells are grown in Luria-Bertani (LB) medium at 37°C until they reach an optimal density. Protein expression is then induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 16-20°C) for several hours to improve protein solubility.[7]

  • Purification: Cells are harvested by centrifugation, lysed (e.g., by sonication), and the protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay and Product Analysis

This protocol determines the enzyme's substrate specificity and identifies its catalytic products.

  • Enzyme Assay: The purified recombinant protein is incubated in a reaction buffer containing the appropriate substrate, typically farnesyl pyrophosphate (FPP) for sesquiterpene synthases, and a divalent metal cofactor (e.g., Mg²⁺ or Mn²⁺).[6][11] The reaction is overlaid with an organic solvent (e.g., hexane or pentane) to capture the volatile terpene products.[12] The reaction is incubated for a specific time at an optimal temperature.

  • Product Extraction: After incubation, the reaction is stopped (e.g., by adding EDTA), and the organic layer containing the terpene products is collected for analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted products are analyzed by GC-MS.[6][12] The sample is injected into a GC equipped with a suitable capillary column (e.g., TG-5 MS or DB-FFAP).[6] The temperature program is optimized to separate the different terpene isomers.[6] The mass spectrometer fragments the eluting compounds, and the resulting mass spectra are compared to spectral libraries (e.g., NIST) and authentic standards for product identification and quantification.[12]

Visualizing the Research Workflow

The comprehensive characterization of a novel this compound synthase gene follows a logical progression from in silico analysis to biochemical validation. The diagram below illustrates this typical experimental workflow.

Experimental_Workflow cluster_bioinformatics Bioinformatics & Gene Discovery cluster_molbio Molecular Biology & Expression cluster_biochem Biochemical Characterization cluster_output Final Output GenomeMining Genome/Transcriptome Mining BLAST BLAST Search GenomeMining->BLAST Identify Putative TPS Phylogeny Phylogenetic Analysis BLAST->Phylogeny Classify & Select Candidate Cloning Gene Cloning into Expression Vector Phylogeny->Cloning Gene of Interest Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification Expression->Purification Assay In Vitro Enzyme Assay with FPP Purification->Assay Purified Enzyme GCMS Product Analysis by GC-MS Assay->GCMS Extract Products Kinetics Enzyme Kinetics Determination GCMS->Kinetics Identify & Quantify Products Characterization Functional Characterization of γ-Selinene Synthase GCMS->Characterization Kinetics->Characterization

Caption: Workflow for the identification and functional characterization of γ-selinene synthase genes.

References

Differentiating Natural vs. Synthetic Gamma-Selinene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the origin of a chemical compound is paramount. This guide provides a comprehensive comparison of natural and synthetic gamma-selinene, offering objective data and detailed experimental protocols to aid in its differentiation.

This compound, a sesquiterpene found in various plants, notably celery seed oil, is of growing interest for its potential biological activities. As with many natural products, a synthetic counterpart is also available. While structurally identical, the processes by which they are created leave distinct fingerprints that allow for their differentiation. This guide outlines the key analytical techniques and expected quantitative differences between natural and synthetic this compound.

Quantitative Data Summary

The primary methods for distinguishing between natural and synthetic this compound rely on the analysis of isotopic ratios, enantiomeric distribution, and the presence of trace impurities. Synthetic this compound, typically produced from petrochemical-derived precursors, will exhibit different isotopic and enantiomeric profiles compared to its natural counterpart, which is the product of complex biosynthetic pathways in plants.

ParameterNatural γ-Selinene (Expected)Synthetic γ-Selinene (Expected)Analytical Technique
Carbon Isotope Ratio (δ¹³C) More negative values (e.g., -25‰ to -35‰)[1][2][3][4]Less negative values (e.g., -20‰ to -28‰)Stable Isotope Ratio Analysis (SIRA) via GC-IRMS
Hydrogen Isotope Ratio (δ²H) More negative values (e.g., -150‰ to -250‰)[1][2][3][4]Less negative values (e.g., -100‰ to -150‰)Stable Isotope Ratio Analysis (SIRA) via GC-IRMS
Enantiomeric Ratio Predominantly one enantiomer (high enantiomeric excess)Racemic mixture (equal amounts of both enantiomers)[5]Chiral Gas Chromatography (Chiral GC)
Trace Impurities Presence of other co-occurring natural products (e.g., other terpenes, phthalides from celery seed oil)[6][7][8][9][10]Presence of residual catalysts, solvents, or synthetic by-productsGas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducible and reliable results.

Stable Isotope Ratio Analysis (SIRA) via Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

Objective: To determine the carbon (¹³C/¹²C) and hydrogen (²H/¹H) isotope ratios in this compound.

Methodology:

  • Sample Preparation: Dilute the this compound sample in an appropriate solvent (e.g., hexane) to a concentration suitable for GC-IRMS analysis.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column suitable for terpene analysis (e.g., DB-5 or equivalent). The GC oven temperature program should be optimized to achieve baseline separation of this compound from other components.

  • Combustion/Pyrolysis: The effluent from the GC column is directed to a combustion reactor (for δ¹³C analysis) or a pyrolysis reactor (for δ²H analysis). In the combustion reactor, the sample is oxidized to CO₂ and H₂O. In the pyrolysis reactor, the sample is reduced to H₂ gas.

  • Isotope Ratio Mass Spectrometry: The resulting gases (CO₂ or H₂) are introduced into the ion source of an isotope ratio mass spectrometer. The instrument measures the relative abundance of the different isotopes (e.g., ¹³CO₂ vs. ¹²CO₂).

  • Data Analysis: The measured isotope ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and Vienna Standard Mean Ocean Water for hydrogen).

Chiral Gas Chromatography (Chiral GC)

Objective: To determine the enantiomeric distribution of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like hexane.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column). The choice of the chiral stationary phase is critical for achieving separation of the enantiomers.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

  • Data Analysis: The retention times of the two enantiomers will differ on the chiral column. The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess (e.e.), which is a measure of the purity of the dominant enantiomer.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Profiling

Objective: To identify and semi-quantify trace impurities in the this compound sample.

Methodology:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane).

  • GC Separation: Use a high-resolution capillary column (e.g., DB-5ms) to achieve good separation of all volatile components.

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

  • Data Analysis: The mass spectra of the detected impurities are compared to spectral libraries (e.g., NIST, Wiley) for identification. The presence of compounds known to co-occur in the natural source (e.g., other constituents of celery seed oil) or compounds indicative of a synthetic route (e.g., specific solvents or catalysts) provides strong evidence for the sample's origin.[6][7][8][9][10]

Mandatory Visualizations

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway of this compound, a member of the sesquiterpene family, which originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways in plants.

Biosynthesis_of_Gamma_Selinene cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastid) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple steps IPP_MVA IPP_MVA Mevalonate->IPP_MVA Multiple steps FPP FPP IPP_MVA->FPP Pyruvate Pyruvate DXP DXP Pyruvate->DXP + G3P MEP MEP DXP->MEP Multiple steps IPP_MEP IPP_MEP MEP->IPP_MEP Multiple steps DMAPP DMAPP IPP_MEP->DMAPP Germacrene_A Germacrene_A FPP->Germacrene_A Sesquiterpene synthase GPP GPP DMAPP->GPP + IPP GPP->FPP + IPP This compound This compound Germacrene_A->this compound Enzymatic rearrangement Differentiation_Workflow cluster_Analysis Analytical Techniques cluster_Data Data Interpretation cluster_Conclusion Conclusion Sample γ-Selinene Sample GCMS GC-MS Analysis Sample->GCMS ChiralGC Chiral GC Analysis Sample->ChiralGC GCIRMS GC-IRMS Analysis Sample->GCIRMS Impurity Trace Impurity Profile GCMS->Impurity Enantiomeric Enantiomeric Ratio ChiralGC->Enantiomeric Isotopic Isotopic Ratios (δ¹³C, δ²H) GCIRMS->Isotopic Natural Natural Origin Impurity->Natural Co-occurring natural products Synthetic Synthetic Origin Impurity->Synthetic Synthetic by-products Enantiomeric->Natural High e.e. Enantiomeric->Synthetic Racemic Isotopic->Natural Depleted in ¹³C and ²H Isotopic->Synthetic Enriched in ¹³C and ²H

References

A Comparative Sensory Analysis of Selinene Isomer Aromas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory analysis of the aromas of different selinene isomers. Selinenes are a group of isomeric sesquiterpenes found in a variety of plants, contributing to the characteristic aroma of their essential oils. Understanding the distinct aromatic profiles of these isomers is crucial for their application in the fragrance, flavor, and pharmaceutical industries. This document summarizes the available descriptive sensory data, outlines a detailed experimental protocol for their sensory evaluation, and illustrates the relevant biological and experimental pathways.

Comparative Sensory Profile of Selinene Isomers

While comprehensive quantitative sensory data for all selinene isomers is limited in publicly available literature, descriptive analyses provide a basis for comparison. The following table summarizes the reported aroma characteristics of alpha-, beta-, and gamma-selinene.

IsomerChemical StructureReported Aroma Profile
α-Selinene (Structure not available)Earthy, herbal[1][2]
β-Selinene (Structure not available)Herbal, woody, spicy[3][4][5]
γ-Selinene (Structure not available)Woody, earthy[6][7]
(-)-7-Epi-α-selinene (Structure not available)Woody, Sweet, Terpenic, Citrus, Spicy[8]

Experimental Protocols for Sensory Analysis

A robust evaluation of the sensory properties of selinene isomers requires a well-defined experimental protocol. The following methodology is a comprehensive approach based on established sensory analysis techniques such as Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Objective

To quantitatively and qualitatively characterize and compare the aroma profiles of isolated selinene isomers (alpha-, beta-, and this compound).

Materials
  • High-purity (>95%) isolated selinene isomers.

  • Odorless solvent for dilution (e.g., mineral oil, propylene glycol).

  • Glass vials with PTFE-lined caps.

  • Olfactory evaluation strips (sniffing strips).

  • Gas Chromatograph with a Mass Spectrometer and an Olfactory Detection Port (GC-MS/O).

  • Sensory evaluation booths compliant with ISO 8589.

Panelist Selection and Training
  • Recruitment: Recruit 10-15 individuals with no known olfactory disorders.

  • Screening: Screen candidates for their ability to detect and describe basic odorants and their interest and availability.

  • Training:

    • Familiarize panelists with the basic principles of sensory evaluation.

    • Develop a standardized lexicon for aroma description relevant to sesquiterpenes (e.g., woody, earthy, herbal, spicy, citrusy). Reference standards for each descriptor should be provided.

    • Train panelists on the use of an intensity scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

    • Conduct practice sessions with known aroma compounds to ensure panelist consistency and reliability.

Quantitative Descriptive Analysis (QDA) Protocol
  • Sample Preparation: Prepare solutions of each selinene isomer at various concentrations in the odorless solvent. Samples should be coded with random three-digit numbers.

  • Evaluation Procedure:

    • Panelists are seated in individual sensory booths.

    • An olfactory strip is dipped into a vial containing a selinene isomer solution for 2 seconds.

    • The strip is presented to the panelist.

    • Panelists evaluate the aroma at specific time intervals (e.g., immediately, after 1 minute, after 5 minutes) to assess the evolution of the scent.

    • For each sample, panelists rate the intensity of each agreed-upon aroma descriptor using the line scale.

  • Data Analysis:

    • Convert the line scale ratings to numerical values.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of descriptors between the isomers.

    • Use Principal Component Analysis (PCA) to visualize the relationships between the isomers and their sensory attributes.

Gas Chromatography-Olfactometry (GC-O) Protocol
  • Sample Preparation: Prepare a dilute solution of each selinene isomer in a suitable volatile solvent (e.g., hexane).

  • Instrumentation:

    • A GC-MS/O system is used. The GC effluent is split between the MS detector and the olfactory port.

  • Analysis:

    • An aliquot of the sample is injected into the GC.

    • A trained panelist (or multiple panelists in succession) sniffs the effluent from the olfactory port and records the time, duration, and description of any detected odor.

    • The corresponding chemical compound for each odor event is identified using the mass spectrometry data.

  • Data Analysis:

    • Create an aromagram by plotting the odor intensity or detection frequency against the retention time.

    • Calculate Odor Activity Values (OAVs) by dividing the concentration of each compound by its odor threshold (if known).

Visualizing Key Processes

To further clarify the experimental and biological processes involved in the sensory analysis of selinene isomers, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_sensory_panel Sensory Panel Evaluation (QDA) cluster_instrumental Instrumental Analysis (GC-O) cluster_analysis Data Analysis and Interpretation Isomers High-Purity Selinene Isomers Dilution Dilution in Odorless Solvent Isomers->Dilution Panel Trained Sensory Panel Dilution->Panel GC_O GC-Olfactometry Dilution->GC_O Evaluation Aroma Profile Evaluation Panel->Evaluation Data_Collection Data Collection (Intensity Ratings) Evaluation->Data_Collection Stats Statistical Analysis (ANOVA, PCA) Data_Collection->Stats Aromagram Aromagram Generation GC_O->Aromagram Aromagram->Stats Comparison Comparative Sensory Profile Stats->Comparison

Caption: Experimental workflow for comparative sensory analysis.

Olfactory_Signaling_Pathway cluster_reception Odorant Reception cluster_transduction Signal Transduction Cascade cluster_response Cellular Response cluster_signal_transmission Signal Transmission Odorant Selinene Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) Activation OR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP ATP to cAMP CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel Opening cAMP->CNG_Channel Ion_Influx Ca2+ and Na+ Influx CNG_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Olfactory Bulb (Brain) Action_Potential->Brain

Caption: Olfactory signaling pathway for aroma perception.

References

Confirming the Absolute Configuration of Isolated γ-Selinene: A Comparative Guide to Modern Spectroscopic and Synthetic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral natural products like γ-selinene is a critical step in their chemical and pharmacological characterization. This guide provides a comparative overview of modern techniques available for this purpose, supported by experimental data and detailed methodologies.

Gamma-selinene, a bicyclic sesquiterpene of the eudesmane subclass, is a common constituent of various plant essential oils, including that of celery seeds. Its biological activities and potential as a chiral building block in synthesis underscore the importance of definitively establishing its stereochemistry. This guide will compare three principal methodologies for confirming the absolute configuration of isolated γ-selinene: chiroptical spectroscopy (specifically Vibrational Circular Dichroism), enantioselective total synthesis, and X-ray crystallography of a suitable derivative.

Comparison of Methodologies for Absolute Configuration Determination

Method Principle Advantages Limitations Typical Data Output
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared with spectra predicted by Density Functional Theory (DFT) calculations for each possible enantiomer.- Non-destructive. - Applicable to samples in solution. - Does not require crystallization or chemical derivatization. - Provides conformational information.- Requires specialized instrumentation. - Heavily reliant on the accuracy of computational models. - Can be challenging for highly flexible molecules.VCD and IR spectra, comparison with calculated spectra for each enantiomer.
Enantioselective Total Synthesis The unambiguous synthesis of a single enantiomer of the target molecule from starting materials of known absolute configuration. The properties of the synthetic compound are then compared to the isolated natural product.- Provides definitive proof of absolute configuration. - Allows for the synthesis of analogues for structure-activity relationship (SAR) studies.- Can be a lengthy and resource-intensive process. - Requires expertise in asymmetric synthesis. - Relies on the known configuration of starting materials and stereocontrolled reactions.Comparison of analytical data (NMR, MS, optical rotation) of the synthetic and natural product.
X-ray Crystallography of a Derivative Determines the precise three-dimensional arrangement of atoms in a crystalline solid. Since γ-selinene is an oil, it must first be converted to a crystalline derivative.- Provides an unambiguous and highly detailed 3D structure. - Considered the "gold standard" for absolute configuration determination.- Requires the formation of a suitable single crystal, which can be a significant challenge. - The derivatization process must not alter the stereocenters of the original molecule.Crystal structure data, including atomic coordinates and the Flack parameter, which confirms the absolute stereochemistry.

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

The absolute configuration of a closely related eudesmane sesquiterpene, β-eudesmol, has been successfully determined using VCD, demonstrating the applicability of this technique to the eudesmane skeleton. A similar protocol could be applied to γ-selinene.

Methodology for β-Eudesmol (Adaptable for γ-Selinene):

  • Sample Preparation: The isolated γ-selinene is dissolved in a suitable solvent (e.g., CCl₄ or CDCl₃) to a concentration of approximately 0.1 M.

  • Data Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer in the fingerprint region (e.g., 1800-850 cm⁻¹).

  • Computational Modeling:

    • A conformational search of the R and S enantiomers of γ-selinene is performed using molecular mechanics (MMFF) and further optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3PW91/6-31G(d,p)).

    • The VCD and IR spectra for each stable conformer are calculated.

    • A population-weighted theoretical VCD spectrum for each enantiomer is generated by averaging the spectra of the individual conformers based on their calculated Boltzmann populations.

  • Comparison and Assignment: The experimental VCD spectrum of the isolated γ-selinene is compared to the calculated spectra of the R and S enantiomers. A good agreement between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[1][2]

The following diagram illustrates the workflow for VCD-based absolute configuration determination:

VCD_Workflow cluster_exp Experimental cluster_comp Computational iso Isolated γ-Selinene vcd_exp Measure Experimental VCD & IR Spectra iso->vcd_exp compare Compare Experimental and Calculated Spectra vcd_exp->compare conf_search Conformational Search (R and S enantiomers) dft_opt DFT Optimization & Frequency Calculation conf_search->dft_opt vcd_calc Calculate VCD & IR Spectra for each conformer dft_opt->vcd_calc boltzmann Boltzmann Averaging vcd_calc->boltzmann boltzmann->compare assign Assign Absolute Configuration compare->assign

Workflow for VCD-based absolute configuration determination.
Enantioselective Total Synthesis

While a specific enantioselective total synthesis of γ-selinene is not detailed in the immediate literature, methodologies developed for other eudesmane sesquiterpenoids provide a clear blueprint for how this could be achieved and used for comparison. A key strategy involves the stereocontrolled construction of the decalin core.

Representative Synthetic Strategy for a Eudesmane Core:

A powerful approach involves a palladium-catalyzed enantioselective alkylation to establish the crucial C10 all-carbon quaternary stereocenter. This center then directs subsequent stereoselective transformations.

  • Asymmetric Alkylation: A vinylogous ester substrate is subjected to a palladium-catalyzed enantioselective alkylation to create the C10 quaternary stereocenter with high enantiomeric excess.

  • Diastereoselective Hydrogenation: The newly formed stereocenter at C10 is used to direct a diastereoselective hydrogenation of an adjacent double bond, establishing the stereochemistry at C7.

  • Elaboration to γ-Selinene: Further functional group manipulations and introduction of the exocyclic methylene and isopropylidene groups would complete the synthesis.

The absolute configuration of the synthesized enantiomer is known based on the chiral catalyst used in the initial step. Comparison of the optical rotation and other spectroscopic data of the synthetic compound with the isolated natural γ-selinene would confirm the absolute configuration of the natural product. For example, if the synthesis designed to produce the (4aR,8aS)-enantiomer yields a product with a positive optical rotation, and the natural sample also has a positive optical rotation, then the natural product is assigned the (4aR,8aS) configuration.

The logical flow of this approach is depicted below:

Synthesis_Logic cluster_synthesis Enantioselective Synthesis start Achiral Starting Material asym_step Key Asymmetric Reaction (e.g., Pd-catalyzed alkylation) start->asym_step core Chiral Eudesmane Core (Known Configuration) asym_step->core elaboration Elaboration to γ-Selinene core->elaboration synthetic_gamma Synthetic (+)- or (-)-γ-Selinene elaboration->synthetic_gamma compare Compare Properties (e.g., Optical Rotation, NMR) synthetic_gamma->compare isolated_gamma Isolated Natural γ-Selinene isolated_gamma->compare assign Confirm Absolute Configuration compare->assign

Logic diagram for absolute configuration confirmation via enantioselective synthesis.
X-ray Crystallography of a Derivative

As γ-selinene is an oil, it is not suitable for direct single-crystal X-ray diffraction. Therefore, a chemical derivatization to form a crystalline solid is necessary.

General Protocol:

  • Derivative Formation: The isolated γ-selinene would need to be reacted to form a crystalline derivative. This could involve, for example, epoxidation of one of the double bonds followed by ring-opening to a diol, which might be more amenable to crystallization. It is crucial that the derivatization reactions do not affect the existing stereocenters.

  • Crystallization: The derivative is crystallized from a suitable solvent system to obtain high-quality single crystals.

  • X-ray Diffraction Analysis: A single crystal is subjected to X-ray diffraction analysis. The resulting electron density map is used to determine the three-dimensional structure of the molecule.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to zero for the correct absolute structure.[3]

This method, when successful, provides the most definitive and visually intuitive evidence for the absolute configuration. The successful application of this method has been reported for other eudesmane-type sesquiterpenes.[4]

Conclusion

The confirmation of the absolute configuration of isolated γ-selinene can be approached through several powerful, modern techniques. VCD spectroscopy offers a rapid and non-destructive method that is increasingly reliable due to advances in computational chemistry. Enantioselective total synthesis provides the ultimate proof of structure, albeit with significant investment of time and resources. X-ray crystallography of a derivative remains the gold standard for unambiguous structural determination, provided a suitable crystalline derivative can be prepared. The choice of method will depend on the available resources, the quantity of the isolated compound, and the specific expertise of the research team. For a comprehensive and irrefutable assignment, the use of at least two of these methods is highly recommended.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Gamma-Selinene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and having clear operational and disposal plans are paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of gamma-Selinene, a naturally occurring sesquiterpene. The following procedural guidance is designed to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Personal Protective Equipment (PPE)

When handling this compound, a volatile organic compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles or Face ShieldEssential for protecting eyes from potential splashes. Given the volatile nature of this compound, vapors can also cause eye irritation.
Hand Protection Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals, including many organic compounds.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory CoatA standard lab coat is necessary to protect skin and clothing from accidental spills. For larger quantities, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[1] If a fume hood is not available, a respirator with an organic vapor cartridge is required.

Operational Plan: Experimental Protocol for Cytotoxicity Assay

This section provides a detailed methodology for a key experiment involving this compound: assessing its cytotoxic effects on a cancer cell line using a standard MTT assay.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., MCF-7, a human breast cancer cell line).

Materials:

  • This compound

  • MCF-7 cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Once cells reach 80-90% confluency, detach them using trypsin-EDTA.

    • Seed the cells into a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including controls) is less than 0.5%.

  • Treatment of Cells:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a negative control (medium only).

    • Incubate the plate for another 24 or 48 hours.

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused/Surplus this compound Collect in a designated, labeled, and sealed container for non-halogenated organic waste. This should be disposed of through a certified hazardous waste disposal service, typically via incineration.[2]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated hazardous waste bag or container for solid chemical waste. Do not dispose of in regular trash.
Aqueous Solutions Containing this compound Collect in a designated aqueous waste container for organic compounds. Do not pour down the drain.[1]
Empty this compound Containers Triple rinse with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Visualizations

To further aid in understanding the operational and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (MCF-7) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 3. Prepare γ-Selinene Dilutions Seeding->Compound_Prep Treatment 4. Treat Cells with γ-Selinene Compound_Prep->Treatment Incubation 5. Incubate (24/48 hours) Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan MTT_Addition->Formazan_Solubilization Abs_Reading 8. Read Absorbance (570 nm) Formazan_Solubilization->Abs_Reading Data_Analysis 9. Calculate Viability & IC50 Abs_Reading->Data_Analysis

Figure 1: Experimental workflow for the cytotoxicity assay of this compound.

Signaling_Pathway cluster_cell Cancer Cell gamma_selinene γ-Selinene ros ↑ Reactive Oxygen Species (ROS) gamma_selinene->ros mitochondria Mitochondrial Membrane Potential Disruption ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Selinene
Reactant of Route 2
gamma-Selinene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.